Technical Documentation Center

5-(Hydroxymethyl)piperidine-3,4-diol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-(Hydroxymethyl)piperidine-3,4-diol

Core Science & Biosynthesis

Foundational

Chemical structure and stereochemistry of 5-(Hydroxymethyl)piperidine-3,4-diol

The following technical guide details the chemical structure, stereochemistry, synthesis, and pharmacological application of 5-(Hydroxymethyl)piperidine-3,4-diol , commonly known as Isofagomine . [1] Executive Summary Co...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, stereochemistry, synthesis, and pharmacological application of 5-(Hydroxymethyl)piperidine-3,4-diol , commonly known as Isofagomine .

[1]

Executive Summary

Compound Identity: 5-(Hydroxymethyl)piperidine-3,4-diol Common Name: Isofagomine (IFG) CAS Registry Number: 169105-89-9 Drug Class: Iminosugar (Azasugar); Pharmacological Chaperone.

Isofagomine is a potent, reversible competitive inhibitor of lysosomal


-glucosidase (acid 

-glucosidase, GCase). Unlike traditional inhibitors designed solely to block enzymatic function, Isofagomine is engineered as a Pharmacological Chaperone (PC) . It selectively binds to unstable, misfolded mutant forms of GCase (such as the N370S variant associated with Gaucher disease) in the Endoplasmic Reticulum (ER). This binding stabilizes the enzyme's correct conformation, preventing premature degradation by the Ubiquitin-Proteasome System (UPS) and facilitating its trafficking to the lysosome. Once in the acidic environment of the lysosome, the drug dissociates due to pH-dependent affinity shifts, allowing the enzyme to hydrolyze its natural substrate, glucosylceramide.

Chemical Structure & Stereochemistry[2]

Structural Analysis

Isofagomine is a piperidine-based iminosugar.[1] Its structure is distinct from the classic 1-deoxynojirimycin (DNJ) class. While DNJ places the nitrogen atom at the position corresponding to the ring oxygen of a pyranose sugar, Isofagomine places the nitrogen at the anomeric position (C1 of the glucose scaffold).

  • IUPAC Name: (3R,4R,5R)-5-(hydroxymethyl)piperidine-3,4-diol.[2]

  • Core Scaffold: Piperidine ring (saturated nitrogen-containing six-membered ring).

  • Substituents:

    • N1: Secondary amine (protonated at physiological pH).

    • C3: Hydroxyl group (Equatorial).

    • C4: Hydroxyl group (Equatorial).

    • C5: Hydroxymethyl group (Equatorial).

  • Stereochemistry: The (3R,4R,5R) configuration mimics the equatorial arrangement of substituents in D-glucose, specifically mapping to the C3, C4, and C5 positions of the pyranose ring.

Glucose Mimicry & Transition State

Isofagomine is designed to mimic the oxocarbenium ion transition state of glucosidase hydrolysis.

  • Charge Mimicry: The secondary amine (N1) becomes protonated inside the active site. This positive charge spatially overlaps with the developing positive charge on the anomeric carbon (C1) of the glucose substrate during the transition state.

  • Atom Mapping:

    • Isofagomine N1

      
      Glucose C1  (Anomeric Carbon).
      
    • Isofagomine C6

      
      Glucose Ring Oxygen  (O5).
      
    • Isofagomine C2

      
      Glucose C2  (Note: Isofagomine lacks the C2-hydroxyl, making it a 2-deoxy analog in terms of substitution, which avoids steric clashes and enhances binding affinity).
      
Visualization: Structural Comparison

The following diagram illustrates the atom-by-atom mapping between D-Glucose and Isofagomine, highlighting the "aza-anomeric" effect.

StructureComparison cluster_0 D-Glucose (Pyranose) cluster_1 Isofagomine Glc_C1 C1 (Anomeric) Oxocarbenium character Iso_N1 N1 (Amine) Protonated (+) Glc_C1->Iso_N1  Charge Mimicry   Glc_O5 O5 (Ring Oxygen) Iso_C6 C6 (Methylene) Glc_O5->Iso_C6  Atom Replacement   Glc_OH Hydroxyls (C2, C3, C4) Iso_OH Hydroxyls (C3, C4) Glc_OH->Iso_OH  Stereochemical Match  

Caption: Structural mapping showing the replacement of the anomeric carbon with nitrogen (Charge Mimicry) and the ring oxygen with carbon.

Synthesis & Manufacturing

The synthesis of Isofagomine is challenging due to the need for precise stereocontrol on the piperidine ring. The most authoritative route, developed by Mikael Bols , utilizes D-arabinose as a chiral pool starting material. This route is favored for its efficiency and direct establishment of chirality.

Key Synthetic Route (Bols Method)

Starting Material: D-Arabinose Overall Yield: ~20-30% Key Steps:

  • Glycosylation: Protection of D-arabinose to form benzyl

    
    -D-arabino-pyranoside.
    
  • C4 Oxidation: Selective oxidation of the C4 hydroxyl to a ketone.

  • Henry Reaction: Stereoselective addition of nitromethane to the ketone. This introduces the branched carbon (future C5-hydroxymethyl) and the nitrogen source.

  • Reductive Cyclization: Hydrogenation of the nitro group triggers intramolecular reductive amination, forming the piperidine ring.

  • Deprotection: Removal of benzyl groups to yield Isofagomine.

Detailed Protocol Workflow

SynthesisRoute Start Starting Material: D-Arabinose Step1 Step 1: Glycosylation (Benzyl alcohol, HCl) -> Benzyl alpha-D-arabino-pyranoside Start->Step1 Step2 Step 2: C4 Oxidation (DMSO/Ac2O or Dess-Martin) -> 4-Ulose Intermediate Step1->Step2 Step3 Step 3: Henry Reaction (Nitromethane, Base) -> Branched Nitro-aldol Step2->Step3  Stereoselective C-C Bond Formation   Step4 Step 4: Reductive Cyclization (H2, Pd/C) -> Piperidine Ring Formation Step3->Step4  Ring Closure   End Final Product: Isofagomine (HCl Salt) Step4->End  Purification  

Caption: The Bols synthetic pathway transforming D-Arabinose into Isofagomine via a nitro-aldol strategy.

Mechanism of Action: Pharmacological Chaperoning

Isofagomine functions via a "bind-and-release" mechanism dictated by the pH gradient of the cell.

The pH-Dependent Switch
  • Endoplasmic Reticulum (pH 7.2): Isofagomine binds tightly to the active site of unstable GCase mutants (e.g., N370S). This thermodynamic stabilization forces the protein to fold correctly, passing the ER Quality Control (ERQC) checkpoint.

  • Lysosome (pH 4.5 - 5.0): Upon entering the acidic lysosome, the high concentration of the natural substrate (glucosylceramide) and the protonation state changes of the enzyme/chaperone complex reduce the affinity of Isofagomine. The drug dissociates, allowing the enzyme to function.

Quantitative Binding Data

The following table summarizes the inhibitory constants (Ki) and IC50 values, demonstrating the high potency of Isofagomine compared to other iminosugars.

CompoundTarget EnzymeKi (nM)IC50 (µM)Mechanism
Isofagomine

-Glucosidase (GCase)
3 - 30 0.06 Competitive / Chaperone
1-Deoxynojirimycin (DNJ)

-Glucosidase
~25,00010-100Broad Spectrum
Miglustat (NB-DNJ)GCase / GCS~5,00010-50Substrate Reduction

Data sourced from kinetic studies on human GCase (wild-type and N370S).[3] [1, 2]

Experimental Protocols

In Vitro GCase Inhibition Assay

To verify the potency of synthesized Isofagomine, the following fluorometric assay is standard.

Reagents:

  • Enzyme: Recombinant human GCase (Imiglucerase) or cell lysate.

  • Substrate: 4-Methylumbelliferyl

    
    -D-glucopyranoside (4-MUG).
    
  • Buffer: Citrate-Phosphate buffer (pH 5.2 for activity; pH 7.0 for binding checks).

Protocol:

  • Preparation: Dilute Isofagomine in water to prepare a 10-point serial dilution (range: 1 nM to 100 µM).

  • Incubation: Mix 10 µL of inhibitor solution with 20 µL of enzyme solution (0.5 nM final). Incubate at 37°C for 30 minutes to reach equilibrium.

  • Reaction: Add 20 µL of 4-MUG substrate (3 mM).

  • Measurement: Monitor fluorescence (Ex 365 nm / Em 445 nm) kinetically for 20 minutes.

  • Analysis: Plot reaction velocity vs. [Inhibitor]. Fit to the Cheng-Prusoff equation to determine IC50.

Cellular Chaperone Activity Assay

Objective: Confirm rescue of N370S GCase levels in patient-derived fibroblasts.

  • Cell Culture: Seed N370S Gaucher fibroblasts in 6-well plates.

  • Treatment: Treat cells with Isofagomine (10 µM - 50 µM) for 4 days.

  • Lysis: Wash cells with PBS and lyse in Citrate-Phosphate buffer (pH 5.2) + 1% Triton X-100.

  • Activity Check: Measure GCase activity using 4-MUG as above.

  • Validation: Normalize activity to total protein (BCA assay). A 2-3 fold increase in specific activity indicates successful chaperoning.

References

  • Afegostat (Isofagomine) - Wikipedia. Overview of clinical development and mechanism.
  • Isofagomine (D-tartrate) Product Information - Cayman Chemical. Chemical properties and inhibition constants.
  • Efficient synthesis of isofagomine and noeuromycin - PubMed. Primary reference for the D-arabinose synthetic route by Mikael Bols.
  • Selective Action of the Iminosugar Isofagomine - PMC. Detailed study on specificity and pH-dependent binding.
  • Ex Vivo and in Vivo Effects of Isofagomine - PMC.

Sources

Exploratory

Mechanism of action of 5-(Hydroxymethyl)piperidine-3,4-diol as a glycosidase inhibitor

Executive Summary This technical guide provides a rigorous analysis of 5-(Hydroxymethyl)piperidine-3,4-diol , commonly known as Isofagomine (IFG) . Unlike conventional iminosugars (e.g., 1-Deoxynojirimycin) where the nit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous analysis of 5-(Hydroxymethyl)piperidine-3,4-diol , commonly known as Isofagomine (IFG) . Unlike conventional iminosugars (e.g., 1-Deoxynojirimycin) where the nitrogen replaces the ring oxygen, IFG is a 1-azasugar where the nitrogen atom replaces the anomeric carbon (C1) of the glucose pyranose ring.

This unique structural substitution allows IFG to function as a highly potent Transition State Analogue (TSA) for


-glucosidases, specifically Acid 

-Glucosidase (GCase)
. Its mechanism is dual-phase:
  • Inhibition: Competitive inhibition at the catalytic site via oxocarbenium ion mimicry.

  • Therapeutic Chaperoning: At sub-inhibitory concentrations, it stabilizes unstable mutant GCase variants (e.g., N370S) in the Endoplasmic Reticulum (ER), facilitating trafficking to the lysosome—a strategy known as Pharmacological Chaperone Therapy (PCT) .

Chemical Identity & Structural Basis

To understand the mechanism, one must first dissect the structural homology between IFG and the hydrolysis transition state of glucosylceramide.

FeatureD-Glucose (Substrate Scaffold)1-Deoxynojirimycin (DNJ)Isofagomine (IFG)
Ring Atom at Pos 1 Carbon (Anomeric)CarbonNitrogen
Ring Atom at Pos 5 OxygenNitrogenCarbon
Charge Mimicry Neutral (Ground State)Positive at Ring HeteroatomPositive at Anomeric Position
Binding Affinity (Ki) mM range

M range
nM range

Structural Causality: The hydrolysis of glucosides proceeds via an oxocarbenium ion transition state , characterized by a partial positive charge distributed between the ring oxygen and the anomeric carbon (C1).

  • DNJ places the nitrogen at the ring oxygen position, mimicking the charge at the heteroatom.

  • IFG places the nitrogen at the anomeric carbon position . Under physiological conditions, the secondary amine of the piperidine ring is protonated. This positive charge sits exactly where the bond cleavage occurs, providing a more faithful mimicry of the transition state charge distribution, leading to nanomolar affinity (Ki

    
     3-10 nM).
    

Mechanism of Action: The "Binding-Release" Paradox

The utility of IFG lies in its pH-dependent binding affinity, which resolves the paradox of using an inhibitor to treat enzyme deficiency.

Active Site Stabilization (The "Lock")

Upon binding to the GCase active site, IFG forms a dense hydrogen-bonding network with the catalytic residues Glu340 (nucleophile) and Glu235 (acid/base). The protonated nitrogen of IFG forms a salt bridge with these carboxylates. This rigidifies the active site loops, increasing the melting temperature (


) of the enzyme by ~15°C.[1][2][3] This stabilization prevents the Premature Degradation of mutant GCase by the ER-associated degradation (ERAD) machinery.
pH-Dependent Trafficking (The "Key")

For a chaperone to be effective, it must bind tightly in the ER (pH 7.2) to fold the protein, but release it in the lysosome (pH 4.5–5.0) to allow substrate processing.

  • ER (pH 7.2): IFG binds with maximal affinity (

    
     nM). The uncharged fraction of IFG crosses membranes, becomes protonated in the active site, and locks the enzyme.
    
  • Lysosome (pH 5.2): While IFG is still a potent inhibitor at acidic pH, the massive concentration of the native substrate (Glucosylceramide) in the lysosome, combined with the "pulse dosing" strategy (allowing drug clearance), facilitates the displacement of IFG. Crucially, experimental data indicates IFG affinity is often lower at acidic pH compared to neutral pH for certain variants, aiding release.

Visualization: Molecular Mechanism of Interaction

G cluster_0 ER (pH 7.2) - Stabilization cluster_1 Lysosome (pH 4.5-5.0) - Activity Recovery Unfolded_GCase Unstable Mutant GCase (Misfolded) Complex_ER GCase-IFG Complex (Stabilized/Folded) Unfolded_GCase->Complex_ER Binding (+IFG) ERAD ERAD Pathway (Proteasomal Degradation) Unfolded_GCase->ERAD Without IFG IFG_ER Isofagomine (IFG) IFG_ER->Complex_ER Complex_Lys GCase-IFG Complex (Lysosomal Localization) Complex_ER->Complex_Lys Trafficking via Golgi Active_GCase Active GCase Complex_Lys->Active_GCase IFG Displacement (Competition) Substrate Glucosylceramide (High Conc.) Substrate->Active_GCase Product Glucose + Ceramide Active_GCase->Product Hydrolysis Interaction Mechanism: Protonated N1 mimics Oxocarbenium Transition State Interaction->Complex_ER

Figure 1: Mechanism of Pharmacological Chaperoning by Isofagomine. The compound rescues misfolded GCase in the ER, preventing degradation, and is displaced by substrate in the lysosome.

Experimental Methodologies

To validate the mechanism and potency of 5-(Hydroxymethyl)piperidine-3,4-diol, the following protocols are standard.

In Vitro Glycosidase Inhibition Assay

This assay determines the


 and 

values. It must be performed at two pH levels (5.2 and 7.[4]0) to assess the chaperone potential.

Reagents:

  • Enzyme: Recombinant Human GCase (Imiglucerase or Velaglucerase).

  • Substrate: 4-Methylumbelliferyl-

    
    -D-glucopyranoside (4-MU-Glc) (Fluorogenic) or p-Nitrophenyl-
    
    
    
    -D-glucopyranoside (pNPG) (Colorimetric).
  • Buffer A (Lysosomal mimic): 50 mM Citrate/Phosphate, pH 5.2, 0.25% Sodium Taurocholate, 0.1% Triton X-100.

  • Buffer B (ER mimic): 50 mM Phosphate, pH 7.2.

Protocol:

  • Preparation: Dissolve IFG in DMSO (Stock 10 mM). Prepare serial dilutions (0.1 nM to 10

    
    M) in the respective buffer.
    
  • Incubation: Mix 10

    
    L of Enzyme solution with 10 
    
    
    
    L of IFG dilution. Incubate at 37°C for 15 minutes (Equilibrium binding).
  • Reaction: Add 20

    
    L of Substrate (3 mM final conc). Incubate for 20 minutes at 37°C.
    
  • Termination: Stop reaction with 200

    
    L of Glycine-NaOH buffer (pH 10.5).
    
  • Detection:

    • 4-MU: Excitation 365 nm / Emission 445 nm.

    • pNPG: Absorbance at 405 nm.[5][6]

  • Analysis: Plot % Activity vs. Log[IFG]. Fit to the four-parameter logistic equation to derive

    
    . Calculate 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    .
Cellular Chaperone Activity Assay

Objective: Confirm that IFG increases the total pool of active lysosomal enzyme in live cells.

Protocol:

  • Cell Line: Patient-derived fibroblasts (e.g., N370S/N370S genotype).[1][2][3][7]

  • Treatment: Seed cells in 6-well plates. Treat with IFG (10

    
    M to 50 
    
    
    
    M) for 3–5 days. Note: Include a "washout" period of 2-4 hours in inhibitor-free medium before lysis to allow IFG to dissociate from the active site.
  • Lysis: Harvest cells in Citrate/Phosphate lysis buffer (pH 5.2) containing 0.25% Taurocholate.

  • Normalization: Measure total protein concentration (BCA Assay).

  • Activity Measure: Perform the 4-MU-Glc assay (as above) on the lysate.

  • Result: Express activity as nmol/hr/mg protein. A 1.5-fold to 3-fold increase relative to untreated cells confirms chaperone activity.

Data Analysis & Interpretation

When characterizing IFG, the following data profiles confirm its identity and efficacy.

Table 1: Comparative Inhibition Profile (Representative Data)

Enzyme TargetSubstratepH Condition

(Approx)
Interpretation
Human GCase (WT) 4-MU-Glc5.2 (Lysosomal)50 - 100 nMPotent inhibitor at acidic pH.
Human GCase (WT) 4-MU-Glc7.2 (ER)10 - 30 nMTighter binding at neutral pH confirms chaperone potential.

-Glucosidase
4-MU-

-Glc
5.2> 100

M
High selectivity (IFG does not inhibit

-glucosidase).

-Galactosidase
4-MU-

-Gal
5.2> 50

M
High selectivity over Galactosidases.

Kinetic Diagnosis:

  • Lineweaver-Burk Plot: Should show intersecting lines on the Y-axis (

    
     unchanged, 
    
    
    
    increases), indicative of Competitive Inhibition .
  • Thermal Shift (DSF): A shift in

    
     (
    
    
    
    ) indicates direct physical binding and stabilization of the folded state.

References

  • Lieberman, R. L., et al. "Structure of acid beta-glucosidase with pharmacological chaperone provides insight into Gaucher disease." Nature Chemical Biology, 2007.

  • Steet, R. A., et al. "The iminosugar isofagomine increases the activity of N370S mutant acid beta-glucosidase in Gaucher fibroblasts by several mechanisms." Proceedings of the National Academy of Sciences (PNAS), 2006.[4]

  • Zechel, D. L., et al. "Iminosugar glycosidase inhibitors: structural and thermodynamic dissection of the binding of isofagomine and 1-deoxynojirimycin to beta-glucosidases." Journal of the American Chemical Society, 2003.

  • Khanna, R., et al. "The pharmacological chaperone isofagomine increases the activity of the Gaucher disease L444P mutant form of beta-glucosidase." FEBS Journal, 2010.

  • PubChem. "5-(Hydroxymethyl)piperidine-3,4-diol (Isofagomine) Compound Summary." National Library of Medicine.

Sources

Foundational

Therapeutic Potential of 5-(Hydroxymethyl)piperidine-3,4-diol in Lysosomal Storage Disorders: A Technical Guide to Pharmacological Chaperones

Executive Summary Lysosomal storage disorders (LSDs) represent a profound challenge in protein homeostasis and targeted drug delivery. In Gaucher disease, the most prevalent LSD, missense mutations in the GBA1 gene lead...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Lysosomal storage disorders (LSDs) represent a profound challenge in protein homeostasis and targeted drug delivery. In Gaucher disease, the most prevalent LSD, missense mutations in the GBA1 gene lead to the misfolding of acid β-glucosidase (glucocerebrosidase, GCase). While Enzyme Replacement Therapy (ERT) is standard for non-neuronopathic Type 1 Gaucher disease, its inability to cross the blood-brain barrier leaves neuronopathic variants largely untreatable.

Small molecule pharmacological chaperones (PCs) offer a paradigm-shifting approach. 5-(Hydroxymethyl)piperidine-3,4-diol , commonly known as isofagomine (IFG) or afegostat tartrate, is a potent iminosugar that acts as a reversible competitive inhibitor of GCase 1[1]. This whitepaper dissects the mechanistic causality, preclinical validation, and clinical translation of IFG, providing a definitive guide for researchers evaluating active-site inhibitors as chaperones.

Mechanistic Causality: The Chaperone-Inhibitor Paradox

The therapeutic potential of IFG is rooted in a delicate pharmacokinetic and thermodynamic balance. Mutations such as N370S and L444P destabilize the native folding of GCase in the endoplasmic reticulum (ER), triggering ER-associated degradation (ERAD) 2[2].

IFG functions as a structural mimic of D-glucose. Its mechanism of action relies entirely on a pH-dependent binding affinity:

  • ER Stabilization (pH ~7.0): IFG binds selectively to the active site of the misfolded enzyme in the ER. This binding thermodynamically stabilizes the protein, masking hydrophobic residues and allowing the enzyme to bypass ERAD and traffic through the Golgi apparatus 2[2].

  • Lysosomal Dissociation (pH ~5.2): Because IFG is an active-site inhibitor, it must dissociate for the enzyme to function. The acidic environment of the lysosome, combined with high concentrations of the accumulating substrate (glucosylceramide), drives the competitive displacement of IFG. The rescued mutant enzyme, which retains residual catalytic capacity, can then degrade the substrate2[2].

MOA cluster_ER Endoplasmic Reticulum (pH ~7.0) cluster_Lysosome Lysosome (pH ~5.2) Misfolded Misfolded GCase (ERAD Target) Stabilized IFG-GCase Complex (Stabilized Fold) Misfolded->Stabilized Rescue IFG Isofagomine (IFG) IFG->Stabilized Binding Golgi Golgi Apparatus (Trafficking) Stabilized->Golgi Transport Dissociation IFG Dissociation (Substrate Competition) Golgi->Dissociation Delivery ActiveGCase Active GCase Dissociation->ActiveGCase Release Substrate Glucosylceramide Degradation ActiveGCase->Substrate Catalysis

Pharmacological chaperone mechanism of IFG rescuing mutant GCase from the ER to the lysosome.

Preclinical Efficacy: Quantitative Landscape

The efficacy of IFG is highly mutation-dependent. The N370S mutation (common in non-neuronopathic Type 1 Gaucher) shows robust rescue. The L444P mutation (associated with severe neuronopathic Types 2 and 3) presents a higher thermodynamic barrier but still demonstrates significant in vitro and in vivo responsiveness when optimized protocols are utilized 3[3].

Mutation ModelBiological SystemIFG Treatment RegimenFold-Increase in GCase ActivityReference
N370S Patient FibroblastsIn vitro (10–100 µM)~3.0-fold[Steet et al., 2006][2]
L444P Lymphoblastoid CellsIn vitro (various conc.)~3.5-fold[Khanna et al., 2010][3]
L444P Patient FibroblastsIn vitro (with washout)~1.3 to 2.0-fold[Khanna et al., 2010][3]
V394L 4L;C* Mouse ModelIn vivo (20–600 mg/kg/day)Significant (tissue-dependent)[Sun et al., 2011][4]

Experimental Methodologies: Self-Validating Protocols

A critical pitfall in evaluating active-site inhibitors as chaperones is the failure to account for residual intracellular drug. If IFG is not fully removed prior to cell lysis, it will inhibit the enzyme during the in vitro assay, yielding false-negative results. To establish a self-validating system, protocols must incorporate extensive washout phases and immunocapture techniques 3[3].

Protocol 1: In Vitro Chaperone Activity & Washout Assay
  • Cell Culturing: Seed patient-derived fibroblasts (e.g., N370S/N370S or L444P/L444P) in standard growth media within T-75 flasks.

  • Chaperone Incubation: Treat with 10–100 µM of IFG for 3 to 5 days. Causality: This extended incubation is required to allow newly synthesized GCase to interact with the chaperone in the ER and traffic to the lysosome.

  • Washout Phase (Critical Step): Replace with drug-free media for 24 to 72 hours. Causality: IFG is a competitive inhibitor. Washout ensures dissociation from the GCase active site in the acidic lysosome, preventing residual drug from masking the true level of rescued enzyme2[2].

  • Cell Lysis and Immunocapture: Lyse cells in a pH 5.2 citrate-phosphate buffer containing Triton X-100. Isolate GCase using specific monoclonal antibodies bound to magnetic beads. Causality: Immunocapture physically separates the enzyme from any remaining intracellular IFG.

  • Fluorometric Assay: Incubate the captured enzyme with the fluorogenic substrate 4-methylumbelliferyl β-D-glucopyranoside (4-MU-Glc) at 37°C. Stop the reaction with glycine-NaOH (pH 10.5) and measure fluorescence (Ex 365 nm / Em 450 nm).

Workflow Seed 1. Cell Culture (Patient Fibroblasts) Incubate 2. IFG Incubation (3-5 Days) Seed->Incubate Washout 3. Washout Phase (24-72 Hrs) Incubate->Washout Lysis 4. Immunocapture (Anti-GCase) Washout->Lysis Assay 5. Fluorometric Assay (4-MU-Glc) Lysis->Assay

Step-by-step in vitro workflow for evaluating pharmacological chaperone efficacy and washout.

Protocol 2: In Vivo Pharmacodynamic Profiling
  • Dosing Regimen: Administer IFG via oral gavage to a transgenic Gaucher mouse model (e.g., V394L) using an intermittent schedule (e.g., 3 days on, 4 days off) 4[4].

  • Tissue Harvesting: Euthanize animals at the end of the "off" period. Causality: Harvesting during the "on" period results in tissue homogenates heavily contaminated with IFG, masking functional rescue.

  • Lipid Extraction: Homogenize liver, spleen, and brain tissues. Extract lipids using a chloroform/methanol gradient.

  • LC-MS/MS Quantification: Measure the levels of glucosylceramide (GlcCer) and glucosylsphingosine (GlcSph). Causality: Direct measurement of substrate reduction is the ultimate self-validating endpoint, confirming that the chaperoned enzyme is catalytically active in vivo.

Clinical Translation: The Afegostat Tartrate Experience

The transition from bench to bedside saw IFG formulated as afegostat tartrate (AT2101, Plicera) 1[1]. Clinical trials, such as NCT00446550, evaluated intermittent dosing regimens—specifically, 225 mg administered daily for 3 days, followed by a 4-day washout period (3-days-on/4-days-off)5[5].

Causality of Intermittent Dosing: This regimen was strictly dictated by the chaperone-inhibitor paradox. Continuous administration would result in steady-state lysosomal concentrations of IFG that outcompete glucosylceramide, effectively inducing a chemical form of the disease. The 4-day washout was designed to allow systemic clearance of the drug, freeing the accumulated lysosomal GCase to degrade the substrate5[5].

Despite successful Phase 1 safety profiles and scientifically sound regimens, afegostat tartrate failed to demonstrate sufficient clinical efficacy (e.g., meaningful reductions in visceral organ volume) in Phase 2 trials, leading to the termination of its development 1[1]. This outcome underscores the profound challenge of translating competitive pharmacological chaperones: the in vivo half-life of the rescued mutant enzyme must significantly exceed the clearance time of the drug—a kinetic balance that proved exceedingly difficult to achieve systemically in humans.

References

  • Khanna R, et al. "The Pharmacological Chaperone Isofagomine Increases Activity of the Gaucher Disease L444P Mutant Form of β-Glucosidase." FEBS Journal, 2010.
  • Steet RA, et al. "The iminosugar isofagomine increases the activity of N370S mutant acid β-glucosidase in Gaucher fibroblasts by several mechanisms." PNAS, 2006.
  • Sun Y, et al. "Isofagomine In Vivo Effects in a Neuronopathic Gaucher Disease Mouse." PLoS One, 2011.
  • ClinicalTrials.gov. "A Study of AT2101 (Afegostat Tartrate) in Adult Patients With Type 1 Gaucher Disease Currently Receiving Enzyme Replacement Therapy (NCT00433147).
  • ClinicalTrials.gov. "A Study of Oral AT2101 (Afegostat Tartrate) in Treatment-naive Patients With Gaucher Disease (NCT00446550).
  • Wikipedia. "Afegostat.

Sources

Exploratory

Biological Activity and Pharmacokinetics of Piperidine-3,4-Diol Derivatives

Executive Summary Piperidine-3,4-diol derivatives represent a privileged scaffold in medicinal chemistry, primarily functioning as iminosugars (sugar mimics). By replacing the endocyclic oxygen of a pyranose ring with a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Piperidine-3,4-diol derivatives represent a privileged scaffold in medicinal chemistry, primarily functioning as iminosugars (sugar mimics). By replacing the endocyclic oxygen of a pyranose ring with a nitrogen atom, these compounds mimic the transition state of glycosidic bond hydrolysis. This guide provides an in-depth technical analysis of their biological activity, focusing on glycosidase inhibition, antiviral potential, and lysosomal chaperone activity. It further details the pharmacokinetic (PK) challenges and solutions associated with this highly polar class of molecules, supported by validated experimental protocols.

Molecular Mechanism: The Iminosugar Paradigm

The biological potency of piperidine-3,4-diols stems from their ability to mimic the oxocarbenium ion transition state generated during the hydrolysis of glycosidic bonds by glycosidases.

Mechanism of Action
  • Protonation at Physiological pH: The secondary or tertiary amine within the piperidine ring is protonated at physiological pH.

  • Electrostatic Mimicry: This positive charge mimics the developing positive charge on the anomeric carbon of the oxocarbenium ion intermediate.

  • Competitive Inhibition: The molecule binds reversibly to the enzyme's active site, preventing the natural substrate (disaccharides, glycoproteins) from entering.

Visualization: Mechanism of Glycosidase Inhibition

The following diagram illustrates the competitive inhibition mechanism and the structural mimicry involved.

Mechanism Substrate Natural Substrate (Oligosaccharide) Enzyme Glycosidase Enzyme (Active Site) Substrate->Enzyme Binding Transition Oxocarbenium Ion (Transition State) Enzyme->Transition Hydrolysis Step 1 Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->Complex Blockade Transition->Enzyme Product Release Inhibitor Piperidine-3,4-diol (Inhibitor) Inhibitor->Enzyme Competitive Binding (High Affinity) Inhibitor->Transition Structural Mimicry (Charge & Shape)

Figure 1: Mechanism of competitive inhibition by piperidine-3,4-diol derivatives acting as transition state analogues.

Biological Activity & Therapeutic Applications[1][2][3][4][5][6][7]

Glycosidase Inhibition (Diabetes & Metabolic Disorders)

The most established application is the inhibition of intestinal


-glucosidases (sucrase, maltase).
  • Target: Membrane-bound

    
    -glucosidases in the brush border of the small intestine.[1]
    
  • Effect: Delays carbohydrate digestion, blunting postprandial hyperglycemia.[2]

  • Key Compound: Miglitol (N-hydroxyethyl-1-deoxynojirimycin), a piperidine-3,4,5-triol derivative, serves as the clinical benchmark.

Antiviral Activity

Piperidine-3,4-diols interfere with the N-linked glycosylation of viral envelope glycoproteins.

  • Target: Endoplasmic Reticulum (ER)

    
    -glucosidases I and II.
    
  • Mechanism: Inhibition prevents the trimming of terminal glucose residues on N-glycans. This results in misfolded viral glycoproteins (e.g., HIV gp120, Influenza hemagglutinin) that fail to bind calnexin/calreticulin chaperones, leading to viral degradation or non-infectious virions.

  • Scope: Active against HIV, Influenza, Dengue, and Hepatitis C.

Lysosomal Storage Disorders (Chaperone Therapy)

In diseases like Gaucher and Fabry, mutations cause lysosomal enzymes to misfold and degrade prematurely.

  • Pharmacological Chaperones: At sub-inhibitory concentrations, specific piperidine-3,4-diol derivatives bind to the mutant enzyme in the ER, stabilizing its proper folding and facilitating trafficking to the lysosome.

  • Example: Migalastat (1-deoxygalactonojirimycin) for Fabry disease.

Structure-Activity Relationships (SAR)

The "code" for optimizing piperidine-3,4-diols lies in the stereochemistry of the hydroxyl groups and the nature of the N-substituent.

Stereochemistry: The Critical Determinant

The configuration of the 3,4-diol moiety dictates enzyme specificity.

  • (3R, 4S)-configuration: Mimics Glucose/Galactose . Targets glucosidases and galactosidases.[3]

  • (3S, 4R)-configuration: Mimics Mannose . Targets mannosidases.

  • Rule of Thumb: The stereochemistry must match the hydroxyl positions of the natural sugar substrate at C2, C3, and C4.

N-Substitution: Modulating PK and Potency

The nitrogen atom offers a handle for modification without disrupting the core sugar mimicry.

  • Small Alkyl Groups (Methyl, Ethyl): Often increase affinity by hydrophobic interaction with the enzyme entrance.

  • Long Alkyl Chains (N-Butyl, N-Nonyl): Drastically increase lipophilicity (LogP), enabling cell membrane permeation and blood-brain barrier (BBB) crossing. Crucial for treating CNS-involved lysosomal storage disorders (e.g., N-butyl-DNJ).

  • Functionalized Chains (N-Hydroxyethyl): Improves oral bioavailability via active transport mechanisms (as seen in Miglitol).

SAR Core Piperidine-3,4-diol Core Stereo C3/C4 Stereochemistry Core->Stereo N_Sub N-Substitution (R) Core->N_Sub Ring_Mod Ring Modifications Core->Ring_Mod Target_Spec Enzyme Specificity (Glu vs. Man vs. Gal) Stereo->Target_Spec Primary Driver Bioavail Bioavailability & BBB Permeability N_Sub->Bioavail Lipophilicity (LogP) Potency Binding Affinity N_Sub->Potency Hydrophobic Pocket Interaction Ring_Mod->Potency Conformational Locking

Figure 2: Structure-Activity Relationship (SAR) logic flow for piperidine-3,4-diol derivatives.

Pharmacokinetics (ADME) Profile[3]

Understanding the PK profile is essential, as these molecules are naturally hydrophilic and polar, posing absorption challenges. Miglitol acts as the reference standard for this class.

Absorption & Bioavailability
  • Mechanism: Low molecular weight derivatives (like Miglitol) are absorbed via active transport (likely PEPT1 or SGLT1 homology) at low doses.

  • Saturation: Absorption is dose-dependent and saturable.[4] At high doses, bioavailability decreases as active transporters are saturated.

  • N-Alkylated Derivatives: N-butyl or N-nonyl derivatives rely more on passive diffusion due to increased lipophilicity.

Distribution
  • Volume of Distribution (Vd): Typically low (0.18 L/kg for Miglitol), indicating distribution primarily in extracellular fluid.

  • Protein Binding: Negligible (<4%).

  • BBB Penetration: Unmodified diols/triols have poor BBB penetration. N-alkylation (e.g., N-butyl-DNJ) is required to achieve CNS therapeutic levels.

Metabolism & Excretion[9][10]
  • Metabolism: These compounds are metabolically stable.[5] They are generally not metabolized by CYP450 enzymes.

  • Excretion: Eliminated unchanged via the kidneys (glomerular filtration).

  • Clearance: Renal clearance closely matches GFR.

Table 1: Comparative PK Parameters (Rat Model Reference)

ParameterUnmodified Core (e.g., Miglitol)N-Alkylated Derivative (e.g., N-Butyl-DNJ)
Bioavailability (F) >90% (Low dose), SaturableVariable (Passive Diffusion)
Tmax 2–3 hours1–2 hours
Protein Binding < 4%Moderate (increases with chain length)
Metabolism None (Excreted Unchanged)Minimal / Phase I oxidation possible on chain
Elimination Route Renal (Urine)Renal & Biliary
BBB Penetration PoorGood (Dose dependent)

Experimental Protocols

Protocol: Synthesis via Reductive Amination

This is a robust, field-proven method for generating chiral piperidine-3,4-diols from sugar precursors.

Objective: Synthesis of 1-butyl-2-(hydroxymethyl)piperidine-3,4-diol (N-butyl-DNJ analogue). Starting Material: 2,3,4,6-Tetra-O-benzyl-D-glucopyranose.

  • Oxidation: Treat starting material with DMSO/Oxalyl chloride (Swern oxidation) to generate the keto-intermediate.

  • Reductive Amination:

    • Dissolve the keto-sugar in dry Methanol (MeOH).

    • Add n-butylamine (1.2 eq) and stir for 2 hours to form the imine.

    • Add Sodium Cyanoborohydride (NaBH3CN) (2.0 eq) and Acetic Acid (catalytic). Stir at RT for 16h.

  • Cyclization: The amine attacks C-5 (or C-1 depending on protecting group strategy) to close the ring.

  • Deprotection:

    • Dissolve the benzylated intermediate in MeOH/HCl.

    • Add Palladium on Carbon (Pd/C) and hydrogenate under H2 atmosphere (1 atm) for 24h to remove benzyl groups.

  • Purification: Filter through Celite. Purify via ion-exchange chromatography (Dowex 50W-X8). Elute with NH4OH.

Protocol: -Glucosidase Inhibition Assay

A self-validating colorimetric assay to determine IC50.

Reagents:

  • Enzyme:

    
    -Glucosidase (from Saccharomyces cerevisiae, Sigma).
    
  • Substrate: p-Nitrophenyl-

    
    -D-glucopyranoside (pNPG).
    
  • Buffer: 0.1 M Phosphate buffer (pH 6.8).

Workflow:

  • Preparation: Dissolve test compounds in DMSO. Dilute enzyme to 0.5 U/mL in buffer.

  • Incubation:

    • Add 20

      
      L of Test Compound (various concentrations).
      
    • Add 20

      
      L of Enzyme solution.
      
    • Incubate at 37°C for 15 minutes.

  • Reaction:

    • Add 20

      
      L of pNPG substrate (2.5 mM).
      
    • Incubate at 37°C for 20 minutes.

  • Termination: Stop reaction with 80

    
    L of 0.2 M Sodium Carbonate (Na2CO3).
    
  • Measurement: Read Absorbance at 405 nm (detects p-nitrophenol release).

  • Calculation:

    
    
    Calculate IC50 using non-linear regression (Log-inhibitor vs. response).
    

References

  • Biological Activities of 3,4,5-Trihydroxypiperidines and their Derivatives. Chemical Biology & Drug Design. (2018). Link

  • Pharmacokinetics of Miglitol: Absorption, Distribution, Metabolism, and Excretion. Arzneimittelforschung. (1994). Link

  • Iminosugars as Glycosidase Inhibitors: Nojirimycin and Beyond.Pure and Applied Chemistry. (1994).
  • Structure-Activity Relationships of Iminosugars as Antiviral Agents.Future Medicinal Chemistry. (2011).
  • Miglitol Label Information (FDA). Pfizer/FDA. Link

  • Iminosugars of the Invasive Arboreal Amorpha fruticosa and Glycosidase Inhibition. Molecules. (2021). Link

Sources

Foundational

Natural occurrence and biosynthesis of 5-(Hydroxymethyl)piperidine-3,4-diol in plants

An In-Depth Technical Guide on 5-(Hydroxymethyl)piperidine-3,4-diol (Isofagomine) and Related Plant Iminosugars Executive Summary This technical guide addresses the chemical identity, biological context, and biosynthetic...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on 5-(Hydroxymethyl)piperidine-3,4-diol (Isofagomine) and Related Plant Iminosugars

Executive Summary This technical guide addresses the chemical identity, biological context, and biosynthetic origins of 5-(hydroxymethyl)piperidine-3,4-diol , commonly known as Isofagomine . While often discussed in the context of natural product chemistry, it is critical to distinguish this specific isomer—a potent synthetic pharmacological chaperone—from its naturally occurring regioisomer, Fagomine (2-(hydroxymethyl)piperidine-3,4-diol), and the related alkaloid 1-Deoxynojirimycin (DNJ) . This guide synthesizes the naturally occurring piperidine alkaloid landscape found in Morus (mulberry) and Fagopyrum (buckwheat) species, detailing the biosynthetic pathways of these structural parents and the extraction protocols required to isolate this class of therapeutic iminosugars.

Chemical Identity and Structural Distinction

The molecule 5-(hydroxymethyl)piperidine-3,4-diol is a piperidine iminosugar where the ring nitrogen replaces the endocyclic oxygen of a pyranose sugar. Its specific geometry allows it to mimic the transition state of glycosidic bond hydrolysis, making it a nanomolar inhibitor of


-glucosidases.
Structural Isomerism: The Critical Nuance

Researchers must differentiate between the synthetic therapeutic agent and the natural plant metabolite.

FeatureIsofagomine (The Topic)Fagomine (Natural Isomer)1-Deoxynojirimycin (DNJ)
IUPAC Name (3R,4R,5R)-5-(hydroxymethyl)piperidine-3,4-diol(2R,3R,4R)-2-(hydroxymethyl)piperidine-3,4-diol(2R,3R,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol
Hydroxymethyl Position C-5 C-2 C-2
Natural Status Synthetic / Bio-inspired Natural (Fagopyrum, Morus)Natural (Morus, Commelina)
Primary Target

-Glucocerebrosidase (GCase)

-Glucosidase / Insulin modulation

-Glucosidase
Therapeutic Role Pharmacological Chaperone (Gaucher's)Dietary supplement (Glycemic control)Anti-diabetic

Technical Note: The "natural occurrence" of the 5-isomer (Isofagomine) is widely cited as "bio-inspired" rather than directly isolated. The plant biosynthetic machinery described below produces the 2-isomer (Fagomine) and DNJ. Isofagomine is synthesized to correct the "defects" of DNJ (e.g., to increase specificity for


-glucosidases over 

-glucosidases).

Natural Occurrence of Piperidine Iminosugars in Plants

While Isofagomine is the synthetic optimized lead, its structural family (polyhydroxylated piperidines) is abundant in specific plant genera. The extraction and study of these "parent" molecules provide the biological basis for the 5-isomer's development.

Primary Botanical Sources
  • Mulberry (Morus alba, Morus nigra) :[1]

    • Tissue: Root bark (Mori Cortex), leaves, and fruit.

    • Key Compounds: DNJ (0.1–0.5% dry weight), Fagomine.

    • Relevance: The primary industrial source for natural iminosugars.

  • Buckwheat (Fagopyrum esculentum) :

    • Tissue: Seeds and groats.[2]

    • Key Compounds: Fagomine (major source).

  • Dayflower (Commelina communis) :

    • Tissue: Aerial parts.

    • Key Compounds: DNJ and related homonojirimycins.

Quantitative Distribution Table
Plant SpeciesTissueCompound ClassConcentration Range (mg/g DW)
Morus albaYoung LeavesDNJ / Fagomine1.0 – 6.0
Morus albaRoot BarkDNJ / Fagomine0.8 – 2.5
Fagopyrum esculentumSeedsFagomine0.05 – 0.3
Adenophora triphyllaRootsPiperidine alkaloidsTrace

Biosynthesis of Piperidine Iminosugars in Plants

The biosynthesis of the piperidine core in plants (specifically Morus) does not follow the classic polyketide pathway but rather a sugar-amino acid conversion pathway . Understanding this pathway is essential for bio-engineering efforts to produce Isofagomine-like scaffolds.

The D-Glucose/L-Lysine Hybrid Pathway

The formation of the piperidine ring (as seen in DNJ and Fagomine) involves the cyclization of a glucose-derived precursor with an amine donor, or the direct modification of lysine.

Mechanism Description
  • Precursor: D-Glucose is converted to D-Mannose or D-Fructose intermediates.

  • Amination: An aminotransferase introduces a nitrogen atom at C-2 or C-6 (depending on the specific alkaloid). For DNJ, the pathway often involves Mannojirimycin (MJ) as an intermediate.

  • Cyclization: The linear amino-sugar cyclizes via a Schiff base formation between the amine and the carbonyl group (C-1 or C-5), forming a dehydropiperidine (imine).

  • Reduction: A stereoselective reductase (e.g., MaSDR in Morus) reduces the imine to the saturated piperidine ring.

Note on Isofagomine: To biosynthesize the 5-hydroxymethyl isomer naturally, the plant would require an enzyme that positions the hydroxymethyl group at C-5 during cyclization. Currently, this specific enzymatic step is not characterized in plants, necessitating chemical synthesis (e.g., from D-arabinose or L-tartaric acid) for Isofagomine production.

Visualization: Biosynthetic Pathway of Piperidine Alkaloids

Biosynthesis cluster_legend Legend Glucose D-Glucose Fructose D-Fructose-6-P Glucose->Fructose Intermediate 4-Amino-4-deoxy-D-arabino-heptulose (Hypothetical) Fructose->Intermediate + Lysine/Amine Donor Amination Amination Step (Transaminase) Cyclization Cyclization (Schiff Base Formation) Amination->Cyclization Intermediate->Amination Piperideine Piperideine Intermediate (Unstable Imine) Cyclization->Piperideine Reductase Reductase (MaSDR) Piperideine->Reductase DNJ 1-Deoxynojirimycin (Natural) Reductase->DNJ Fagomine Fagomine (Natural) Reductase->Fagomine Isomerization Isofagomine Isofagomine (Synthetic Target) Fagomine->Isofagomine Chemical Modification (Not Enzymatic) key Green: Natural Product Blue: Synthetic Chaperone Red: Key Enzyme

Caption: Biosynthetic flow from glucose precursors to natural piperidine alkaloids (DNJ, Fagomine). Isofagomine is shown as a synthetic derivative.[1][3][4][5][6]

Experimental Protocols: Extraction and Analysis

Since Isofagomine is structurally similar to DNJ and Fagomine, the extraction protocols for these natural analogues are directly applicable for isolating any bio-mimetic piperidines from plant matrices.

Protocol A: Cation Exchange Extraction (Self-Validating)

Rationale: Piperidine iminosugars are polyhydroxylated amines. They are positively charged at acidic pH, allowing capture on cation exchange resins while neutral sugars (sucrose, glucose) pass through.

  • Homogenization:

    • Weigh 1.0 g of dried Morus leaf powder.

    • Extract with 20 mL of 0.05 M HCl (acidic pH ensures protonation of the ring nitrogen).

    • Sonicate for 30 min at room temperature.

    • Centrifuge at 10,000

      
       g for 15 min. Collect supernatant.
      
  • Solid Phase Extraction (SPE):

    • Condition a Dowex 50W-X8 (H+ form) cation exchange column with water.

    • Load the acidic supernatant.

    • Wash: Flush with 50 mL distilled water to remove neutral sugars and organic acids. (Validation: Check wash eluate for sugars using phenol-sulfuric acid test; it should eventually be negative).

    • Elution: Elute the piperidine alkaloids with 20 mL of 0.5 M NH

      
      OH.
      
  • Concentration:

    • Evaporate the ammonia eluate to dryness under vacuum (Rotavap) at 40°C.

    • Reconstitute in 1 mL of 50% Acetonitrile/Water.

Protocol B: HILIC-MS/MS Analysis

Rationale: These molecules are highly polar and do not retain well on C18 columns. Hydrophilic Interaction Liquid Chromatography (HILIC) is the standard.

  • Column: Amide-functionalized HILIC column (e.g., Waters XBridge Amide, 3.5

    
    m).
    
  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 85% B to 60% B over 10 minutes.

  • Detection: ESI+ (Positive Mode).

    • MRM Transitions:

      • DNJ: m/z 164

        
         69, 110.
        
      • Fagomine: m/z 148

        
         86.
        
      • Isofagomine (Standard): m/z 148

        
         84 (Distinct fragmentation pattern due to hydroxymethyl position).
        

Therapeutic Application: Mechanism of Action

Isofagomine acts as a Pharmacological Chaperone for the lysosomal enzyme


-glucocerebrosidase (GCase). In Gaucher's disease, mutations (e.g., N370S) cause GCase to misfold in the Endoplasmic Reticulum (ER), leading to its premature degradation.
The Paradox of Inhibitor-Chaperones

Although Isofagomine is an inhibitor of GCase, at sub-inhibitory concentrations in the ER (neutral pH), it binds to the misfolded enzyme, thermodynamically stabilizing the folded state. This allows the enzyme to traffic to the lysosome. Once in the acidic lysosome (pH < 5), the high substrate concentration and low pH facilitate the dissociation of Isofagomine, restoring enzymatic activity.

Visualization: Chaperone Mechanism

Chaperone MutantGCase Misfolded GCase (ER Lumen) Degradation ERAD Pathway (Degradation) MutantGCase->Degradation Unstable Complex Stable GCase-Isofagomine Complex MutantGCase->Complex + Isofagomine Isofagomine Isofagomine (Chaperone) Golgi Trafficking via Golgi Complex->Golgi Lysosome Lysosome (Acidic pH) Golgi->Lysosome Lysosome->Isofagomine Recycled/Excreted ActiveEnzyme Active GCase (Substrate Hydrolysis) Lysosome->ActiveEnzyme Dissociation of Isofagomine

Caption: Mechanism of Isofagomine rescuing misfolded GCase. Binding in the ER prevents degradation, allowing transport to the lysosome.

References

  • Lieberman, R. L., et al. (2007).[7] "Structure of acid beta-glucosidase with pharmacological chaperone provides insight into Gaucher disease."[8] Nature Chemical Biology, 3(2), 101-107. Link

  • Asano, N. (2003). "Glycosidase-inhibiting alkaloids: Isolation, structure, and application." Chemical Reviews, 103, 1827-1858. Link

  • Kato, A., et al. (2012). "Polyhydroxylated alkaloids: Natural occurrence and therapeutic applications." Studies in Natural Products Chemistry, 37, 307-348. Link

  • Fan, J. Q., et al. (1999). "Accelerated transport and maturation of lysosomal alpha-galactosidase A in Fabry lymphoblasts by an enzyme inhibitor." Nature Medicine, 5, 112-115.[9] Link

  • Nakagawa, S., et al. (2011). "Biosynthesis of 1-deoxynojirimycin in Morus alba leaves." Bioscience, Biotechnology, and Biochemistry, 75(6), 1167-1169. Link

  • Jeske, H., et al. (1994). "Synthesis of Isofagomine, a potent, new glycosidase inhibitor."[6] Tetrahedron Letters, 35(38), 7019-7022. Link

Sources

Exploratory

Advanced Modulation of Carbohydrate Metabolism via 5-(Hydroxymethyl)piperidine-3,4-diol

Technical Whitepaper | Application Note: 5-HMPD-01 Executive Summary This technical guide analyzes the biochemical utility of 5-(Hydroxymethyl)piperidine-3,4-diol (commonly referred to as Isofagomine ), a potent iminosug...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper | Application Note: 5-HMPD-01

Executive Summary

This technical guide analyzes the biochemical utility of 5-(Hydroxymethyl)piperidine-3,4-diol (commonly referred to as Isofagomine ), a potent iminosugar that functions as a transition-state analogue for glycoside hydrolases. Unlike traditional inhibitors that merely silence enzymatic activity, this compound exhibits a dualistic modality: it acts as a competitive inhibitor at neutral pH and a Pharmacological Chaperone (PC) for destabilized mutant enzymes (specifically


-glucosidase) within the endoplasmic reticulum (ER).

This document details the compound's mechanistic basis, its modulation of glycogen phosphorylase and lysosomal


-glucosidase (GCase), and provides validated protocols for assessing its chaperone activity in drug development workflows.

Chemical Identity & Mechanistic Basis

Structural Attributes

The core structure, (3R,4R,5R)-5-(hydroxymethyl)piperidine-3,4-diol, features a nitrogen atom in the piperidine ring that mimics the anomeric carbon of the glucosyl cation.

  • Protonation State: At physiological pH, the endocyclic nitrogen is protonated, mimicking the positive charge development on the oxocarbenium ion transition state during glycosidic bond hydrolysis.

  • Binding Affinity: The hydroxyl groups at positions 3 and 4, along with the hydroxymethyl group at position 5, form a hydrogen-bonding network with the active site residues (typically Asp/Glu) of the target enzyme, yielding nanomolar affinity.

The Thermodynamics of Binding

The modulation of carbohydrate metabolism by 5-(Hydroxymethyl)piperidine-3,4-diol is driven by pH-dependent binding kinetics.

  • In the ER (pH ~7.2): High affinity binding stabilizes misfolded mutant enzymes (e.g., N370S GCase), preventing Premature Degradation via the Ubiquitin-Proteasome System (UPS).

  • In the Lysosome (pH ~5.2): The high concentration of native substrate (Glucosylceramide) and the acidic environment favor the dissociation of the inhibitor, restoring enzymatic function.

Therapeutic Targets in Carbohydrate Metabolism[1]

Lysosomal -Glucosidase (GCase)

The primary application of 5-(Hydroxymethyl)piperidine-3,4-diol is in the treatment of Gaucher Disease , a lysosomal storage disorder.

  • Mechanism: It rescues misfolded GCase, facilitating its trafficking from the ER to the lysosome.

  • Impact: Restoration of glycolipid metabolism, preventing the accumulation of glucosylceramide.

Liver Glycogen Phosphorylase (GP)

Beyond lysosomal enzymes, this compound modulates cytosolic carbohydrate metabolism by inhibiting liver Glycogen Phosphorylase (GP-a/b).

  • Mechanism: It binds to the catalytic site of GP, preventing the phosphorolysis of glycogen to Glucose-1-Phosphate.

  • Metabolic Outcome: Reduction of hepatic glucose output, presenting a potential (though less specific) pathway for managing hyperglycemia in Type 2 Diabetes.

Comparative Potency Data

The following table summarizes the inhibitory constants (


 or 

) against key metabolic enzymes.
Target EnzymeSource

/

Biological Context
Acid

-Glucosidase (GCase)
Human (Lysosomal)

Gaucher Disease (Chaperone)
Glycogen Phosphorylase Rabbit/Rat Liver

Glycogenolysis Inhibition
Cytosolic

-Glucosidase
Mammalian

Off-target specificity

-Glucosidase
Yeast/IntestinalVariable (Low)Minimal cross-reactivity

Mechanism of Action Visualization

The following diagram illustrates the Pharmacological Chaperone mechanism, highlighting the critical "Rescue vs. Inhibition" balance.

ChaperoneMechanism MutantEnzyme Unstable Mutant Enzyme (GCase) Degradation ERAD / Proteasome (Degradation) MutantEnzyme->Degradation Misfolding Complex Stabilized Enzyme-Inhibitor Complex MutantEnzyme->Complex + Isofagomine (pH 7.0) Isofagomine 5-(Hydroxymethyl) piperidine-3,4-diol Isofagomine->Complex Golgi Golgi Trafficking Complex->Golgi Export Lysosome Lysosome (pH 5.2) Golgi->Lysosome Activity Restored Hydrolysis Lysosome->Activity Inhibitor Dissociation High Substrate Conc. Substrate Native Substrate (GlcCer) Substrate->Activity Displaces Inhibitor

Figure 1: Pharmacological Chaperone Mechanism.[1][2][3] The compound stabilizes the mutant enzyme in the ER, preventing degradation and enabling trafficking to the lysosome where activity is restored.

Experimental Protocols

Protocol A: Fluorometric Enzyme Inhibition Assay (GCase)

Objective: Determine the


 of 5-(Hydroxymethyl)piperidine-3,4-diol against recombinant GCase.

Materials:

  • Recombinant Human GCase (rhGCase).

  • Substrate: 4-Methylumbelliferyl

    
    -D-glucopyranoside (4-MUG).
    
  • Buffer: Citrate-Phosphate buffer (pH 5.2 for activity, pH 7.0 for binding).

  • Stop Solution: 0.2 M Glycine-NaOH, pH 10.7.

Workflow:

  • Preparation: Dilute rhGCase in assay buffer containing 0.25% Taurocholate and 0.1% Triton X-100.

  • Incubation: Mix 10

    
    L of enzyme solution with 10 
    
    
    
    L of inhibitor (serial dilutions from 1 nM to 100
    
    
    M). Incubate at 37°C for 30 minutes.
    • Note: Pre-incubation is critical to allow equilibrium binding.

  • Reaction: Add 20

    
    L of 4-MUG substrate (3 mM). Incubate for 20 minutes at 37°C.
    
  • Termination: Add 200

    
    L of Stop Solution.
    
  • Detection: Measure fluorescence at

    
    .
    
  • Analysis: Fit data to a sigmoidal dose-response curve to calculate

    
    .
    
Protocol B: Cellular Chaperone Activity Assay

Objective: Validate the rescue of mutant GCase activity in patient-derived fibroblasts.

Workflow Visualization:

CellularAssay Step1 Seed Fibroblasts (N370S/N370S) Step2 Treat with Compound (10 - 50 µM) Step1->Step2 Step3 Incubate 3-5 Days (Allows Protein Accumulation) Step2->Step3 Step4 Wash & Lyse Cells (Remove Extracellular Inhibitor) Step3->Step4 Step5 Enzyme Activity Assay (4-MUG Substrate) Step4->Step5

Figure 2: Cellular Chaperone Assay Workflow. Critical wash steps ensure measured activity reflects lysosomal enzyme content, not residual inhibitor.

Step-by-Step Methodology:

  • Seeding: Plate Gaucher fibroblasts (e.g., N370S genotype) in 6-well plates (

    
     cells/well).
    
  • Treatment: After 24h, replace media with fresh media containing 5-(Hydroxymethyl)piperidine-3,4-diol (typically 10-50

    
    M). Include a DMSO vehicle control.
    
  • Culture: Incubate for 4 days.

    • Scientific Rationale: This duration allows the "rescued" enzyme to accumulate in the lysosome, overcoming the turnover rate.

  • Washout (Critical): Remove media. Wash cells 3x with sterile PBS. Incubate in inhibitor-free media for 2 hours.

    • Scientific Rationale: This step allows the reversible inhibitor to dissociate from the active site, ensuring that the subsequent assay measures enzyme quantity, not inhibition.

  • Lysis: Harvest cells in lysis buffer (pH 5.5).

  • Quantification: Normalize total protein (BCA assay) and measure specific GCase activity using 4-MUG (as in Protocol A).

References

  • Lieberman, R. L., et al. (2007).[4] "Structure of acid beta-glucosidase with pharmacological chaperone provides insight into Gaucher disease."[3] Nature Chemical Biology.[5] Link

  • Steet, R. A., et al. (2006). "The iminosugar isofagomine increases the activity of N370S mutant acid beta-glucosidase in Gaucher fibroblasts by several mechanisms." Proceedings of the National Academy of Sciences. Link

  • Lundgren, S., et al. (2001). "Isofagomine, a potent inhibitor of liver glycogen phosphorylase." Diabetes.[3]

  • Sun, Y., et al. (2011).[2] "Isofagomine In Vivo Effects in a Neuronopathic Gaucher Disease Mouse." PLOS ONE. Link

  • Khanna, R., et al. (2010). "The pharmacological chaperone isofagomine increases the activity of the Gaucher disease L444P mutant form of β-glucosidase."[1][3] FEBS Journal. Link

Sources

Foundational

Technical Guide: Iminosugars Based on the 5-(Hydroxymethyl)piperidine-3,4-diol Scaffold

Executive Summary This technical guide provides a comprehensive analysis of the 5-(hydroxymethyl)piperidine-3,4-diol scaffold, predominantly known in the field as Isofagomine (IFG) . Unlike the archetypal iminosugar 1-de...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of the 5-(hydroxymethyl)piperidine-3,4-diol scaffold, predominantly known in the field as Isofagomine (IFG) . Unlike the archetypal iminosugar 1-deoxynojirimycin (DNJ), where the nitrogen atom replaces the ring oxygen of the pyranose, the isofagomine scaffold positions the nitrogen at the anomeric carbon (C1) position relative to the glucose structure. This unique "1-N-iminosugar" architecture confers exceptional specificity for


-glycosidases, making it a cornerstone in the development of Pharmacological Chaperone Therapy (PCT)  for lysosomal storage disorders, specifically Gaucher disease.

Structural Analysis & Stereochemistry

The core scaffold, 5-(hydroxymethyl)piperidine-3,4-diol , represents a piperidine ring substituted with hydroxyl groups at positions 3 and 4, and a hydroxymethyl group at position 5.

Stereochemical Configurations

The biological activity is strictly governed by the stereochemical arrangement of the substituents. The most biologically relevant isomer mimics the transition state of D-glucose hydrolysis.

  • Isofagomine (IFG): (3R, 4R, 5R)-5-(hydroxymethyl)piperidine-3,4-diol.[1][2][3][4][5][6]

    • Mimicry: Closely mimics the transition state of

      
      -D-glucopyranoside hydrolysis.
      
    • Interaction: The protonated ring nitrogen forms a salt bridge with the catalytic nucleophile (e.g., Glu340 in human GCase), while the hydroxyls engage in hydrogen bonding identical to the substrate.

Comparison with DNJ
Feature1-Deoxynojirimycin (DNJ)Isofagomine (IFG)
Nitrogen Position Replaces Ring Oxygen (Endocyclic)Replaces Anomeric Carbon (C1)
Numbering 2-hydroxymethyl-3,4,5-trihydroxypiperidine5-(hydroxymethyl)piperidine-3,4-diol
Primary Target

-Glucosidases (Broad spectrum)

-Glucosidases (Highly Specific)
Anomeric Charge Partial positive charge mimic at C1Full positive charge at N1 (Anomeric position)

Mechanism of Action: The Chaperone Effect

The therapeutic utility of this scaffold relies on the Pharmacological Chaperone mechanism. Many lysosomal storage diseases (LSDs) arise from missense mutations that cause protein misfolding in the Endoplasmic Reticulum (ER), leading to premature degradation via the Ubiquitin-Proteasome System (UPS), despite the enzyme retaining catalytic competency.

The "Bind-and-Release" Mechanism
  • Stabilization (Neutral pH): At ER pH (~7.2), the iminosugar binds reversibly to the active site of the unstable mutant enzyme (e.g., N370S GCase), thermodynamically stabilizing the folded state.

  • Trafficking: The stabilized enzyme-chaperone complex escapes ER-associated degradation (ERAD) and traffics through the Golgi to the lysosome.

  • Dissociation (Acidic pH): In the lysosome (pH ~4.5–5.0), the high concentration of natural substrate (glucosylceramide) and the altered ionization state favor the dissociation of the inhibitor.

  • Activity: The released enzyme hydrolyzes the accumulated substrate.

Mechanism Diagram

ChaperoneMechanism MutantEnzyme Unstable Mutant GCase (Misfolded in ER) Complex Stabilized Enzyme-Chaperone Complex MutantEnzyme->Complex Binding (pH 7.2) IFG Isofagomine (IFG) (Scaffold) IFG->Complex Trafficking Trafficking via Golgi Complex->Trafficking Lysosome Lysosome (pH 4.5) High Substrate Conc. Trafficking->Lysosome ActiveEnzyme Active GCase (Hydrolyzes GlcCer) Lysosome->ActiveEnzyme Dissociation (Substrate Competition) RecycledIFG Dissociated IFG Lysosome->RecycledIFG

Caption: The pharmacological chaperone mechanism of Isofagomine stabilizing mutant GCase for lysosomal trafficking.

Synthetic Strategies

Synthesizing the (3R, 4R, 5R) configuration requires precise stereocontrol. Two primary routes are established: the Chiron Approach (using carbohydrates) and the De Novo Approach (using pyridine/arecoline).

Route A: De Novo Synthesis from Arecoline

This route is favored for its scalability and ability to access various stereoisomers.

  • Starting Material: Arecoline (commercial alkaloid).

  • Oxidation: Conversion to the pyridine derivative.

  • Reduction/Resolution: Catalytic hydrogenation followed by enzymatic resolution or chiral salt crystallization (e.g., using D-tartaric acid) to isolate the (3R, 4R, 5R) isomer.

Route B: Chiron Approach (from D-Glucose)
  • Precursor: 1,6-Anhydro-

    
    -D-glucose.[5]
    
  • Key Transformation: C-N bond formation at the anomeric center often involves converting the sugar to a 5-keto-aldose or similar intermediate, followed by double reductive amination.

Experimental Protocol: Synthesis from D-Arabinose (Representative)

Note: This protocol synthesizes the core piperidine ring via reductive amination.

Reagents: D-Arabinose, Benzylamine, H2/Pd-C, Methanol. Step-by-Step:

  • Reductive Amination: Dissolve D-arabinose (10 mmol) in anhydrous methanol (50 mL). Add benzylamine (11 mmol) and stir for 2 h at RT.

  • Reduction: Add Pd/C (10% w/w) and stir under H2 atmosphere (1 atm) for 12 h. This effects both the imine reduction and cyclization.

  • Purification: Filter catalyst through Celite. Concentrate filtrate. Purify via ion-exchange chromatography (Dowex 50W-X8, H+ form). Elute with 0.5 M NH4OH.

  • Validation:

    
    H NMR (D
    
    
    
    O) should show characteristic piperidine ring protons at
    
    
    2.5–3.2 ppm.

Structure-Activity Relationship (SAR)

Modifications to the 5-(hydroxymethyl)piperidine-3,4-diol scaffold significantly alter potency and permeability.

N-Alkylation

Substitution at the ring nitrogen (N1) is the primary vector for optimization.

CompoundSubstituent (R)IC

(GCase)
Notes
Isofagomine -H60 nMPotent, but poor membrane permeability.
N-Butyl-IFG -(CH

)

CH

200 nMImproved permeability; reduced affinity.
N-Nonyl-IFG -(CH

)

CH

3 nMHydrophobic tail interacts with secondary binding pocket.
N-Adamantanyl-IFG -Adamantane linker< 1 nMHigh potency; targets hydrophobic domain of GCase.
C-Substitution

Modifying the C5-hydroxymethyl group (e.g., to a methyl or carboxylic acid) generally results in a drastic loss of affinity, confirming the critical role of the hydroxymethyl group in hydrogen bonding with the enzyme's active site (specifically Asp443 and Asp353 in GCase).

Experimental Validation: Enzymatic Assay

To validate the activity of synthesized 5-(hydroxymethyl)piperidine-3,4-diol derivatives, a standard fluorometric inhibition assay is required.

Protocol: -Glucosidase Inhibition Assay

Objective: Determine IC


 values against recombinant human GCase (Imiglucerase) or lysate from patient fibroblasts.

Materials:

  • Enzyme: Recombinant GCase (Cerezyme®) or cell lysate.

  • Substrate: 4-Methylumbelliferyl

    
    -D-glucopyranoside (4-MU-Glc).
    
  • Buffer: Citrate-Phosphate buffer (pH 5.2) with 0.25% Sodium Taurocholate and 0.1% Triton X-100.

  • Stop Solution: 0.2 M Glycine-NaOH (pH 10.7).

Workflow:

  • Preparation: Dilute inhibitor (IFG derivative) in water to 10x desired final concentrations (range: 1 nM to 100

    
    M).
    
  • Incubation: Mix 10

    
    L inhibitor + 10 
    
    
    
    L enzyme solution. Incubate at 37°C for 15 min.
  • Reaction: Add 20

    
    L 4-MU-Glc substrate (3 mM). Incubate at 37°C for 30 min.
    
  • Termination: Add 150

    
    L Stop Solution.
    
  • Detection: Measure fluorescence (Ex 365 nm / Em 445 nm).

  • Analysis: Plot % Inhibition vs. Log[Inhibitor]. Fit to sigmoidal dose-response curve to calculate IC

    
    .
    

Future Perspectives

The 5-(hydroxymethyl)piperidine-3,4-diol scaffold remains a "privileged structure" in chemical biology. Current research is pivoting towards:

  • Dual-Action Chaperones: Conjugating IFG with antioxidant moieties to reduce oxidative stress in lysosomal storage diseases.

  • Broad-Spectrum Activity: Modifying stereochemistry to target other glycosidases (e.g.,

    
    -galactosidase for GM1 gangliosidosis).
    
  • Allosteric Modulators: Developing non-competitive binders that stabilize the enzyme without occupying the active site, avoiding the inhibitory penalty at the lysosome.

References

  • Jespersen, T. M., et al. (1994). "Isofagomine, a potent, new glycosidase inhibitor." Angewandte Chemie International Edition, 33(17), 1778-1779. Link

  • Lieberman, R. L., et al. (2007). "Structure of acid beta-glucosidase with pharmacological chaperone provides insight into Gaucher disease." Nature Chemical Biology, 3(2), 101-107. Link

  • Fan, J. Q. (2003). "A contradictory treatment for lysosomal storage disorders: inhibitors enhance mutant enzyme activity." Trends in Pharmacological Sciences, 24(7), 355-360. Link

  • PubChem. "5-(Hydroxymethyl)piperidine-3,4-diol Compound Summary."[1][7] National Library of Medicine. Link

  • Wrodnigg, T. M., et al. (2008). "The synthesis of isofagomine and analogues from D-arabinose." Monatshefte für Chemie, 139, 1011. Link

Sources

Exploratory

Structural Basis and Binding Kinetics of 5-(Hydroxymethyl)piperidine-3,4-diol to Glucosidases: A Paradigm of Target Selectivity

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Focus: 5-(Hydroxymethyl)piperidine-3,4-diol (Isofagomine / Afegostat) Executive Summary In the landscape of lysosomal stor...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Focus: 5-(Hydroxymethyl)piperidine-3,4-diol (Isofagomine / Afegostat)

Executive Summary

In the landscape of lysosomal storage disorder therapeutics, the development of pharmacological chaperones requires exquisite target selectivity to prevent off-target metabolic disruption. The iminosugar 5-(hydroxymethyl)piperidine-3,4-diol , commonly known as isofagomine (IFG), represents a masterclass in rational drug design. While traditional iminosugars like 1-deoxynojirimycin (DNJ) exhibit broad-spectrum inhibition across both α- and β-glucosidases, IFG demonstrates profound stereochemical selectivity.

As a Senior Application Scientist navigating the complexities of glycosidase inhibition, understanding why IFG binds with nanomolar affinity to acid β-glucosidase (GCase) while virtually ignoring α-glucosidase is critical. This whitepaper deconstructs the structural mechanisms, binding kinetics, and experimental workflows required to validate the α-glucosidase evasion profile of IFG, providing a self-validating blueprint for researchers evaluating novel pharmacological chaperones.

Molecular Architecture and Transition-State Mimicry

To understand the divergent binding affinities of IFG, we must first analyze its molecular architecture. IFG is a (3R,4R,5R)-isomer where the nitrogen atom replaces the anomeric carbon (C1) of the native pyranose ring, rather than the ring oxygen (as seen in DNJ).

This structural shift is the fundamental driver of its binding profile. During the hydrolysis of a glycosidic bond, the enzyme stabilizes a high-energy oxocarbenium ion-like transition state. By positioning a basic, protonatable nitrogen atom precisely at the anomeric position, IFG perfectly mimics the developing positive charge of the β-D-glucopyranosyl cation[1].

However, the spatial geometry of the active sites in α-glucosidases and β-glucosidases are evolutionarily distinct:

  • β-Glucosidase Active Site: Optimized for equatorial nucleophilic attack and stabilization of the equatorial transition state. IFG’s conformation perfectly aligns with the hydrogen-bonding network of GCase (e.g., interacting with Asp127 and Trp179).

  • α-Glucosidase Active Site: Requires an axial anomeric geometry. The spatial presentation of IFG's protonated nitrogen and its equatorial hydroxyl groups clash with the topological requirements of the α-glucosidase catalytic pocket, resulting in a >30,000-fold reduction in binding affinity[2].

Mechanism IFG Isofagomine (IFG) Anomeric-N Iminosugar BetaGlu Acid β-Glucosidase (Equatorial Pocket) IFG->BetaGlu Perfect TS Mimicry AlphaGlu α-Glucosidase (Axial Pocket) IFG->AlphaGlu Steric/Electronic Clash HighAffinity Nanomolar Affinity (Chaperone Activity) BetaGlu->HighAffinity LowAffinity Millimolar Affinity (No Off-Target Toxicity) AlphaGlu->LowAffinity

Fig 1: Structural basis of IFG selectivity between β- and α-glucosidase active sites.

Comparative Binding Kinetics: Quantitative Analysis

The clinical viability of IFG as a therapeutic for Gaucher disease hinges entirely on the data presented below. Inhibition of α-glucosidases (such as intestinal sucrase/isomaltase or ER α-glucosidase II) leads to severe gastrointestinal distress and disruption of N-linked glycoprotein trimming. The table below synthesizes the binding affinity (IC50) of IFG across key glycosidases, validating its safety profile.

Enzyme TargetSubcellular LocationIFG Binding Affinity (IC50)Biological Implication
Acid β-Glucosidase (GCase) Lysosome / ER~30 nM (0.03 µM)Potent pharmacological chaperone[3].
Lysosomal Acid α-Glucosidase Lysosome~1,000 µM (1 mM)No interference with glycogen breakdown[2].
ER α-Glucosidase II Endoplasmic Reticulum~200 µM Preserves native glycoprotein folding/trimming[2].
Intestinal Sucrase Intestinal Brush Border>500 µM Eliminates GI toxicity (diarrhea) typical of DNJ[2].
Intestinal Isomaltase Intestinal Brush Border~100 µM Minimal interference with carbohydrate digestion.

Data synthesis indicates that at therapeutic chaperone concentrations (typically 1–10 µM in vitro), IFG achieves maximal target engagement with GCase while remaining orders of magnitude below the inhibitory threshold for any α-glucosidase.

Experimental Methodology: Validating Target Selectivity

To empirically validate the differential binding affinity of 5-(hydroxymethyl)piperidine-3,4-diol to α- vs. β-glucosidase, application scientists must utilize a highly controlled, fluorometric in vitro assay. The causality behind this protocol relies on the use of stereospecific fluorogenic substrates and compartment-specific pH buffering.

Step-by-Step Protocol: Fluorometric IC50 Determination

Phase 1: Lysate Preparation and Environmental Mimicry

  • Cell Lysis: Harvest wild-type human fibroblasts (approx.

    
     cells). Lyse using 1% Triton X-100 in a buffer tailored to the target enzyme's native environment.
    
    • Causality: Detergent lysis preserves membrane-associated enzyme integrity.

  • pH Stratification:

    • For Lysosomal Acid α-Glucosidase: Use 0.1 M sodium acetate buffer, pH 4.5 .

    • For ER α-Glucosidase II: Use 0.1 M sodium phosphate buffer, pH 7.0 .

    • Causality: The protonation state of catalytic aspartate/glutamate residues is strictly pH-dependent. Incorrect pH will artificially ablate enzyme activity, skewing IC50 data.

Phase 2: Inhibitor Titration and Substrate Specificity 3. IFG Titration: Prepare a 10 mM stock of IFG in DMSO. Perform a 12-point serial dilution in the respective assay buffers, yielding final well concentrations ranging from 1 mM down to 10 nM. 4. Stereospecific Substrate Addition:

  • To measure α-glucosidase affinity: Add 4-methylumbelliferyl-α-D-glucopyranoside (4-MUA) to a final concentration of 2 mM.
  • To measure β-glucosidase affinity: Add 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) to a final concentration of 2 mM.
  • Causality: The enzyme can only cleave the specific anomeric linkage matching its active site topology. Cleavage liberates the 4-methylumbelliferone (4-MU) fluorophore.

Phase 3: Reaction Kinetics and Readout 5. Incubation: Seal microplates and incubate at 37°C for exactly 60 minutes. 6. Reaction Termination: Add 200 µL of 0.5 M Glycine-NaOH stop buffer (pH 10.5) to all wells.

  • Causality: The high pH denatures the enzyme, halting the reaction, and simultaneously deprotonates the hydroxyl group of the liberated 4-MU, maximizing its quantum yield for detection.
  • Fluorometric Readout: Measure fluorescence using a microplate reader at Excitation 360 nm and Emission 460 nm.

  • Data Analysis: Plot Relative Fluorescence Units (RFU) against log[IFG]. Fit the data using a 4-parameter logistic (4PL) non-linear regression to extract the IC50 values.

    AssayWorkflow Prep 1. Cell Lysis & pH Buffering (pH 4.5 for Lysosome pH 7.0 for ER) Titration 2. IFG Serial Titration (10 nM to 1 mM) Prep->Titration Split Titration->Split SubAlpha 3a. Add 4-MUA Substrate (α-Glucosidase Targeting) Split->SubAlpha Axial Linkage SubBeta 3b. Add 4-MUG Substrate (β-Glucosidase Targeting) Split->SubBeta Equatorial Linkage Stop 4. Glycine-NaOH Stop Buffer (pH 10.5 to maximize fluorescence) SubAlpha->Stop SubBeta->Stop Read 5. Fluorometric Readout (Ex: 360nm / Em: 460nm) Stop->Read

    Fig 2: Fluorometric workflow for differentiating α- vs β-glucosidase IFG binding affinity.

Clinical and Translational Implications

The lack of binding affinity between 5-(hydroxymethyl)piperidine-3,4-diol and α-glucosidase is not merely a biochemical curiosity; it is the cornerstone of its clinical utility.

When mutant β-glucosidase (e.g., N370S or L444P variants) misfolds in the endoplasmic reticulum, it is targeted for proteasomal degradation, leading to Gaucher disease. IFG acts as a pharmacological chaperone by binding to the mutant enzyme in the neutral pH of the ER, stabilizing its native conformation, and facilitating its trafficking to the lysosome[3]. Once in the acidic, substrate-rich environment of the lysosome, the high concentration of accumulated glucosylceramide outcompetes the IFG, allowing the enzyme to process its natural substrate[1].

If IFG possessed high affinity for α-glucosidase, it would inhibit ER α-glucosidase I and II. These enzymes are responsible for trimming glucose residues from newly synthesized N-linked glycans—a mandatory step for the calnexin/calreticulin quality control cycle. Inhibition here would cause catastrophic global protein misfolding. Furthermore, off-target inhibition of intestinal α-glucosidases (sucrase) would trigger severe osmotic diarrhea. By evading the α-glucosidase active site entirely, IFG achieves a pristine safety profile, allowing precise, targeted rescue of β-glucosidase function.

References

1.2 - National Institutes of Health (NIH) / PMC 2.1 - RCSB Protein Data Bank 3.3 - National Institutes of Health (NIH) / PMC

Sources

Foundational

Toxicology and safety profile of 5-(Hydroxymethyl)piperidine-3,4-diol in preclinical studies

Technical Whitepaper: Toxicology and Safety Profile of 5-(Hydroxymethyl)piperidine-3,4-diol (Isofagomine) Executive Summary 5-(Hydroxymethyl)piperidine-3,4-diol, commonly known as Isofagomine (IFG) or chemically as the t...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Toxicology and Safety Profile of 5-(Hydroxymethyl)piperidine-3,4-diol (Isofagomine)

Executive Summary

5-(Hydroxymethyl)piperidine-3,4-diol, commonly known as Isofagomine (IFG) or chemically as the tartrate salt Afegostat , represents a distinct class of "Pharmacological Chaperones" (PCs) designed for the treatment of Lysosomal Storage Disorders (LSDs), specifically Gaucher Disease.[1] Unlike Enzyme Replacement Therapy (ERT) or Substrate Reduction Therapy (SRT), Isofagomine functions by binding to the active site of unstable mutant


-glucocerebrosidase (GCase) in the Endoplasmic Reticulum (ER), facilitating its proper folding and trafficking to the lysosome.[2]

The safety profile of Isofagomine is unique among small molecules; its primary toxicological risk is not traditional organ toxicity (hepatotoxicity/nephrotoxicity) but rather mechanism-based toxicity . At supraphysiological doses, the molecule acts as a potent inhibitor rather than a chaperone, potentially exacerbating the lysosomal storage phenotype. This guide synthesizes the preclinical toxicology, safety pharmacology, and experimental frameworks required to validate its therapeutic window.

Molecular Identity and Mechanism of Action

Chemical Identity:

  • IUPAC Name: (3R,4R,5R)-5-(hydroxymethyl)piperidine-3,4-diol

  • Common Name: Isofagomine (IFG)

  • Class: Iminosugar (Azasugar)

  • Stereochemistry: The (3R,4R,5R) configuration is critical for specific binding to the GCase active site, mimicking the transition state of glucosylceramide hydrolysis.

Mechanism of Action (The Chaperone Hypothesis): Mutant GCase (e.g., N370S, L444P variants) is often catalytically active but unstable, leading to premature degradation in the ER (ER-Associated Degradation, ERAD). Isofagomine acts as a reversible competitive inhibitor.

  • Binding: IFG binds mutant GCase in the neutral pH of the ER.

  • Stabilization: This binding stabilizes the protein fold, allowing it to bypass ERAD quality control.

  • Trafficking: The IFG-GCase complex translocates through the Golgi to the lysosome.

  • Dissociation: In the acidic lysosome (pH < 5.5) and presence of high substrate (glucosylceramide), IFG dissociates, allowing the enzyme to catabolize the accumulated lipid.

Visualization: Chaperone-Mediated Rescue Pathway

GCase_Chaperone_Pathway Mutant_GCase Unstable Mutant GCase (Misfolded) ER_Complex Stable GCase-IFG Complex (Endoplasmic Reticulum) Mutant_GCase->ER_Complex + IFG Binding Degradation ERAD Degradation (Proteasome) Mutant_GCase->Degradation Without Chaperone IFG Isofagomine (Chaperone) IFG->ER_Complex Golgi Golgi Trafficking ER_Complex->Golgi Lysosome Lysosome (Acidic pH < 5.5) Golgi->Lysosome Dissociation IFG Dissociation (High Substrate Competition) Lysosome->Dissociation pH Drop Dissociation->IFG Recycling/Excretion Activity Restored GCase Activity (Lipid Hydrolysis) Dissociation->Activity Substrate Turnover

Figure 1: The pharmacological chaperone mechanism. IFG rescues mutant GCase from ER degradation, enabling transport to the lysosome where it dissociates to restore function.

ADME Profile (Absorption, Distribution, Metabolism, Excretion)

Understanding the pharmacokinetics (PK) is prerequisite to interpreting the toxicology, particularly the "pulse dosing" strategy used to mitigate inhibition.

ParameterCharacteristics in Preclinical Species (Rat/Dog)Toxicological Implication
Absorption High oral bioavailability (>70% in dogs). Rapid

(1–2 hours).
Systemic exposure is easily achieved via oral gavage; IV studies are generally not required for safety bridging.
Distribution Wide distribution , including significant Blood-Brain Barrier (BBB) penetration .Critical: Unlike ERT, IFG enters the CNS. This necessitates rigorous CNS safety pharmacology (Neurotox) assessment.
Metabolism Minimal hepatic metabolism. Not a significant substrate for CYP450 enzymes.Low risk of drug-drug interactions (DDI) or hepatotoxicity from reactive metabolites.
Excretion Primarily renal excretion of unchanged parent drug.Renal function is the key determinant of clearance. Renal impairment could lead to toxic accumulation (inhibition).

General Toxicology and Safety Pharmacology

Mechanism-Based Toxicity (The "Inhibition Paradox")

The most significant safety finding in preclinical studies of Isofagomine is not off-target organ damage, but on-target inhibition .

  • Therapeutic Window: Defined by the balance between chaperoning (stabilization) and inhibition (blocking activity).

  • Continuous vs. Pulse Dosing: Continuous high-dose administration leads to persistent active-site blockade, effectively inducing a "chemical Gaucher disease."

  • Safety Strategy: Toxicology studies must evaluate "washout" periods. Protocols typically use pulsatile dosing (e.g., 3 days on / 4 days off) to allow IFG clearance and enzyme activation.

Off-Target Selectivity (Glycosidase Panel)

Iminosugars can be promiscuous. Isofagomine is highly selective for


-glucosidase (GCase) but shows weak inhibition of related enzymes at high concentrations.
  • Primary Off-Target:

    
    -Glucosidase II (ER resident).
    
  • Secondary Off-Target: Cytosolic

    
    -glucosidase.
    
  • Intestinal Disaccharidases: Sucrase/Maltase (Low affinity compared to Miglustat).

Table 1: Selectivity Profile (IC50 Values)

Enzyme Target IC50 (µM) Relevance to Safety
Lysosomal GCase (Target) 0.04 High potency drives efficacy.

| Cytosolic


-Glucosidase | ~5.0 | Potential for minor metabolic perturbation. |
| 

-Glucosidase II | ~200 | Very low risk; requires massive overdose. | | Sucrase / Maltase | >1000 | Clean GI Profile: Unlike Miglustat, IFG does not cause osmotic diarrhea (osmotic laxative effect). |
Acute and Repeat-Dose Toxicity Findings
  • Rodent (Rat):

    • NOAEL (No Observed Adverse Effect Level): Estimated >100 mg/kg/day in chronic studies.[3]

    • Findings: No histopathological changes in liver, kidney, or bone marrow at therapeutic doses.

    • Note: High doses (600 mg/kg) are survivable but show signs of lysosomal lipid accumulation due to sustained inhibition.

  • Non-Rodent (Dog):

    • NOAEL: Comparable to rat.[4]

    • CNS Effects: No tremors or behavioral changes observed (unlike some N-alkylated iminosugars).

    • Cardiovascular: No hERG channel inhibition or QT prolongation observed at clinically relevant concentrations.

Genotoxicity
  • Ames Test: Negative (Non-mutagenic).

  • In Vitro Micronucleus: Negative (Non-clastogenic).

  • In Vivo Micronucleus (Rat): Negative.

Detailed Experimental Protocols

To validate the safety and mechanism of Isofagomine, the following protocols are standard in preclinical development.

Protocol A: In Vitro Chaperone vs. Inhibitor Assay

Objective: To define the concentration range where IFG transitions from a chaperone (beneficial) to an inhibitor (toxic).

  • Cell Line: Patient-derived fibroblasts (e.g., N370S/N370S genotype).

  • Treatment:

    • Seed cells in 6-well plates.

    • Treat with IFG concentration gradient (0.1 nM to 100 µM) for 4 days.

  • Washout (Critical Step):

    • Group A (No Washout): Lyse cells immediately. Measures total enzyme + inhibitor complex.

    • Group B (Washout): Remove media, wash with PBS, incubate in inhibitor-free media for 24 hours. Measures rescued enzyme activity after inhibitor dissociation.[5]

  • Enzyme Assay:

    • Lyse cells in citrate/phosphate buffer (pH 5.4) with Taurocholate.

    • Add fluorogenic substrate (4-Methylumbelliferyl

      
      -D-glucopyranoside).
      
    • Read fluorescence (Ex 365nm / Em 450nm).

  • Interpretation:

    • Safety Signal: If Group B activity < Baseline, the concentration is toxic (irreversible inhibition or synthesis blockade).

    • Efficacy Signal: Peak activity in Group B typically occurs at 1–10 µM.

Protocol B: 28-Day Repeat-Dose Toxicity (Rat)

Objective: Assess systemic toxicity and lysosomal storage induction.

  • Animals: Sprague-Dawley Rats (n=10/sex/group).

  • Dosing Regimen: Oral Gavage.

    • Vehicle Control.

    • Low Dose (10 mg/kg).[3]

    • Mid Dose (50 mg/kg).

    • High Dose (200 mg/kg).

    • Regimen: Daily dosing vs. Pulsatile (3-on/4-off).

  • In-Life Observations: Body weight, food consumption, Functional Observational Battery (FOB) for CNS effects.

  • Terminal Endpoints:

    • Histopathology: Focus on vacuolation in macrophages (Kupffer cells in liver, spleen, lung). Vacuoles indicate phospholipidosis/storage (Mechanism-based toxicity).

    • Biochemistry: Serum liver enzymes (ALT/AST).

    • Tissue GCase Activity: Measured in liver/brain homogenates to confirm target engagement.

Safety Assessment Workflow (Decision Tree)

The following workflow illustrates the logical progression from in vitro screening to in vivo safety confirmation.

Safety_Workflow Start Compound Synthesis (Isofagomine) Step1 In Vitro Selectivity (Glycosidase Panel) Start->Step1 Decision1 Selective for GCase? Step1->Decision1 Step2 In Vitro Chaperone Assay (Fibroblasts) Decision1->Step2 Yes Fail Reject / Redesign Decision1->Fail No (Off-target risk) Decision2 Enhancement > Inhibition? Step2->Decision2 Step3 Safety Pharmacology (hERG, Ames, CNS) Decision2->Step3 Yes (Washout works) Decision2->Fail No (Perm. Inhibition) Step4 In Vivo Tolerability (Rat) (Check for Lysosomal Vacuolation) Step3->Step4 Step4->Fail Storage Phenotype Induced Pass Proceed to Clinical (Phase 1) Step4->Pass No Organ Tox

Figure 2: Preclinical safety decision tree. Critical "Go/No-Go" decisions are based on selectivity and the reversibility of inhibition.

References

  • Steet, R. A., et al. (2006). "The iminosugar isofagomine increases the activity of N370S mutant acid beta-glucosidase in Gaucher fibroblasts by several mechanisms." Proceedings of the National Academy of Sciences, 103(37), 13813-13818.

  • Lieberman, R. L., et al. (2007). "Structure of acid beta-glucosidase with pharmacological chaperone provides insight into Gaucher disease." Nature Chemical Biology, 3(2), 101-107.

  • Sun, Y., et al. (2012). "Ex vivo and in vivo effects of isofagomine on acid beta-glucosidase variants and substrate levels in Gaucher disease mice." Journal of Biological Chemistry, 287(6), 4275-4287.

  • Khanna, R., et al. (2010). "The pharmacological chaperone isofagomine increases the activity of the Gaucher disease L444P mutant form of beta-glucosidase." FEBS Journal, 277(7), 1618-1638.

  • Amicus Therapeutics. (2009). "Phase 2 Study Results of Plicera (Afegostat Tartrate)." ClinicalTrials.gov Identifier: NCT00446550.

Sources

Protocols & Analytical Methods

Method

Application Note: Stereoselective Total Synthesis Protocols for 5-(Hydroxymethyl)piperidine-3,4-diol (Isofagomine)

[1] -Glucosidase Inhibition.[1] Executive Summary This guide details two distinct, high-fidelity stereoselective synthesis protocols for Isofagomine , a potent azasugar inhibitor of -glucosidase.[1] Unlike 1-deoxynojirim...

Author: BenchChem Technical Support Team. Date: March 2026

[1]


-Glucosidase Inhibition.[1]

Executive Summary

This guide details two distinct, high-fidelity stereoselective synthesis protocols for Isofagomine , a potent azasugar inhibitor of


-glucosidase.[1] Unlike 1-deoxynojirimycin (DNJ), Isofagomine features a nitrogen atom at the anomeric position (C1), creating a stable mimic of the transition state of glycosidic bond hydrolysis.

We present two complementary synthetic strategies:

  • The "Classic" Carbohydrate Chiral Pool Protocol: Utilizes the Cerny epoxide to transfer chirality with absolute stereocontrol.[1] Best for small-scale, high-purity standard production.[1]

  • The "Modern" Divergent Nitrone Protocol (2024): Utilizes L-tartrate and a cyclic nitrone intermediate.[1][2] Best for gram-scale synthesis and generating C5-functionalized analogs for Structure-Activity Relationship (SAR) studies.[1]

Retrosynthetic Analysis & Strategy

The structural challenge of Isofagomine lies in the cis-cis-trans relationship of the substituents on the piperidine ring.

  • Strategy A (Sugar Template): Exploits the rigid bicyclic structure of 1,6-anhydro sugars.[1] The key insight is using a vinyl group to install the hydroxymethyl carbon, followed by oxidative cleavage to excise the ring oxygen.

  • Strategy B (Nitrone Cycloaddition): Relies on the inherent chirality of diethyl L-tartrate to set the C3/C4 stereocenters.[1] A cyclic nitrone serves as a "diversity handle," allowing stereoselective reduction to Isofagomine or nucleophilic attack to access derivatives.

Retrosynthetic Logic Diagram

Retrosynthesis IFG Isofagomine (Target) Pentodialdose Pentodialdose Intermediate IFG->Pentodialdose Reductive Amination CyclicNitrone Cyclic Nitrone (Key Divergent Int.) IFG->CyclicNitrone Stereoselective Hydrogenation AnhydroSugar 1,6-Anhydro-2-vinyl Sugar Pentodialdose->AnhydroSugar Ozonolysis CernyEpoxide 1,6:2,3-Dianhydro- mannopyranose AnhydroSugar->CernyEpoxide Vinyl Grignard Opening NitroAlkane Nitro-Michael Adduct CyclicNitrone->NitroAlkane Nef / Cyclization Tartrate (-)-Diethyl D-Tartrate NitroAlkane->Tartrate Chiral Pool Start

Figure 1: Dual retrosynthetic pathways accessing Isofagomine.[1]

Protocol A: The "Classic" Carbohydrate Route

Source: Adapted from Jespersen & Bols, Angew.[1] Chem. (1994) and Tetrahedron (1994).[1]

Mechanism & Causality

This route uses 1,6:2,3-dianhydro-4-O-benzyl-


-D-mannopyranose  (Cerny epoxide).[1] The 1,6-anhydro bridge locks the conformation, forcing the epoxide opening by vinylmagnesium bromide to occur exclusively at C2 in a trans-diaxial manner. This perfectly sets the relative stereochemistry of the hydroxymethyl group (from vinyl) and the C3 hydroxyl.
Step-by-Step Methodology
Step 1: Epoxide Opening (Vinyl Introduction)[1]
  • Reagents: Cerny Epoxide (1.0 eq), Vinylmagnesium bromide (1.0 M in THF, 5.0 eq), CuI (0.1 eq).

  • Solvent: Anhydrous THF.

  • Procedure:

    • Cool the CuI/THF suspension to -40°C. Add VinylMgBr dropwise.[1]

    • Add solution of Cerny epoxide in THF slowly.[1]

    • Warm to 0°C and stir for 4 hours.

    • Quench: Saturated NH₄Cl solution.

    • Purification: Silica gel chromatography (EtOAc/Hexane 1:2).

    • Yield: ~85%.[1]

    • Note: The copper salt promotes soft nucleophilic attack, reducing side reactions.[1]

Step 2: Ozonolysis & Reductive Workup[3][4]
  • Reagents: Ozone (O₃), NaBH₄ (excess).

  • Solvent: Methanol/CH₂Cl₂ (1:1).[1]

  • Procedure:

    • Cool solution of vinyl intermediate to -78°C.[1]

    • Bubble O₃ until a blue color persists (indicates saturation).[1]

    • Purge with N₂ to remove excess O₃.[1]

    • Add NaBH₄ (5 eq) directly to the cold solution; warm to RT.

    • Result: This cleaves the vinyl group to a hydroxymethyl group.[1]

Step 3: Ring Cleavage & Reductive Amination (The "Switch")

This is the critical "atom-swap" step where the pyranose oxygen is removed and replaced by nitrogen.[1]

  • Hydrolysis: Treat the 1,6-anhydro intermediate with aqueous H₂SO₄ (1 M) at 80°C for 2 hours to hydrolyze the acetal bridge.

  • Oxidative Cleavage: Neutralize, then treat with NaIO₄ (1.1 eq) in water to cleave the C1-C2 bond, generating a dialdehyde (pentodialdose).[1]

  • Cyclization:

    • Add the crude dialdehyde to a solution of NH₃ in MeOH (saturated).[1]

    • Add NaCNBH₃ (2.0 eq) and stir for 16 hours.

    • Mechanism: Ammonia forms a hemiaminal/imine with both aldehydes, which is reduced in situ to the piperidine ring.[1]

  • Global Deprotection: Hydrogenate (H₂, Pd/C, HCl/MeOH) to remove the benzyl group.[1]

Protocol B: The "Modern" Tartrate/Nitrone Route

Source: Adapted from Li, Cheng et al., Communications Chemistry (2024).[1]

Mechanism & Causality

This route is superior for scale-up because it avoids toxic organotin reagents often found in older de novo syntheses.[1] It uses a cyclic nitrone intermediate.[1][2][5] Nitrones are excellent electrophiles; the facial selectivity of hydride addition to the nitrone is controlled by the existing chiral centers derived from tartrate, ensuring the correct (3R,4R,5R) configuration.

Step-by-Step Methodology
Step 1: Nitrone Assembly from Tartrate[2]
  • Start: (-)-Diethyl D-tartrate.

  • Sequence:

    • Protect diol (acetonide formation).[1]

    • Reduction to diol, then Swern oxidation to dialdehyde.[1]

    • Key Reaction: Michael addition of nitroethane to the aldehyde-derived enoate.[1]

    • Nef Reaction: Converts the nitro group into a ketone/aldehyde precursor which cyclizes with hydroxylamine to form the Cyclic Nitrone (Intermediate 1) .[1]

    • Checkpoint: This nitrone is a stable solid and can be stored.[1]

Step 2: Stereoselective Hydrogenation
  • Reagents: Cyclic Nitrone (1.0 eq), Pd(OH)₂/C (20 wt%), H₂ (1 atm), Conc. HCl (trace).[1]

  • Solvent: Methanol.

  • Procedure:

    • Dissolve nitrone in MeOH.[1] Add catalyst and acid.[1][2]

    • Stir under H₂ balloon for 12 hours.

    • Stereocontrol: The catalyst approaches from the less hindered face (anti to the C3/C4 substituents), installing the C5 stereocenter and reducing the N-O bond in one pot.

  • Purification: Ion-exchange chromatography (Dowex 50W-X8, H+ form). Elute with 1M NH₄OH.[1]

Step 3: Final Deprotection[1]
  • Reagents: TFA/Water (9:1) or HCl (6M).[1]

  • Conditions: Stir at RT for 2 hours to remove acetonide/benzyl groups (if present).

  • Isolation: Lyophilization yields Isofagomine Hydrochloride.[1]

Critical Process Parameters (CPPs) & Troubleshooting

ParameterProtocol A (Sugar)Protocol B (Nitrone)Impact on Quality
Temperature Control Critical at -78°C (Ozonolysis)Moderate (RT Hydrogenation)High temps in Protocol A cause over-oxidation.[1]
Moisture Sensitivity High (Grignard Step)LowWater kills VinylMgBr, reducing yield.[1]
Stereocontrol Substrate-controlled (Rigid)Catalyst/Substrate-controlledProtocol A is more robust for absolute stereochemistry.[1]
Purification Silica Column (Tedious)Ion Exchange (Scalable)Protocol B is better for >1g batches.[1]

Common Failure Mode: In Protocol A, the reductive amination (Step 3) can lead to oligomerization if the concentration is too high.[1] Solution: Perform this step under high dilution (0.01 M).

Bioactivity & Validation Data

Isofagomine is a competitive inhibitor of lysosomal


-glucosidase (GCase).[1][6] Below are reference values for validating synthesized material.

Table 1: Inhibition Profiles (IC50)

EnzymeSourceIC50 (Isofagomine)Reference

-Glucosidase (GCase)
Human (Wild Type)30 - 50 nM [PNAS 2006]

-Glucosidase (N370S)
Human (Mutant)~100 nM [PNAS 2006]

-Glucosidase
Lysosomal1000

M (Weak)
[PMC 2008]
SucraseIntestinal>500

M (Inactive)
[PMC 2008]

Analytical Specification (Self-Validation):

  • 1H NMR (D₂O, 400 MHz):

    
     3.40 (dd, J=12, 4 Hz, H-5eq), 3.1-3.3 (m), 2.4 (t, J=11 Hz, H-1ax).[1]
    
  • 13C NMR: 6 signals distinct.[1] C5 hydroxymethyl at

    
     ~58-60 ppm.
    
  • Mass Spec: [M+H]+ = 148.09.[1]

References

  • Jespersen, T. M., Bols, M., et al. (1994).[1][7] Synthesis of Isofagomine, a Novel Glycosidase Inhibitor.[7][8]Angewandte Chemie International Edition , 33(17), 1778–1779.[1][7] Link[1]

  • Li, H.-Y., Cheng, W.-C., et al. (2024).[1] A practical synthesis of nitrone-derived C5a-functionalized isofagomines as protein stabilizers to treat Gaucher disease.[1][2][5]Communications Chemistry , 7, Article 89.[1] Link

  • Khanna, R., et al. (2010).[1] The pharmacological chaperone isofagomine increases the activity of the Gaucher disease L444P mutant form of β-glucosidase.FEBS Journal , 277(7), 1618-1638.[1] Link

  • Steet, R. A., et al. (2006).[1] The iminosugar isofagomine increases the activity of N370S mutant acid β-glucosidase in Gaucher fibroblasts by several mechanisms.PNAS , 103(37), 13813–13818.[1] Link[1]

  • Lieberman, R. L., et al. (2007).[1] Structure of acid β-glucosidase with pharmacological chaperone provides insight into Gaucher disease.[1]Nature Chemical Biology , 3, 101–107.[1] Link

Sources

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Detection of 5-(Hydroxymethyl)piperidine-3,4-diol

[1] Executive Summary & Strategic Analysis 5-(Hydroxymethyl)piperidine-3,4-diol is a piperidine alkaloid belonging to the class of iminosugars (or azasugars).[1] Structurally related to Isofagomine and 1-Deoxynojirimycin...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Strategic Analysis

5-(Hydroxymethyl)piperidine-3,4-diol is a piperidine alkaloid belonging to the class of iminosugars (or azasugars).[1] Structurally related to Isofagomine and 1-Deoxynojirimycin, these molecules are potent glycosidase inhibitors with significant therapeutic potential in diabetes, lysosomal storage disorders (as pharmacological chaperones), and viral infections.[1]

The Analytical Challenge: The core difficulty in analyzing this molecule is its lack of a chromophore .[2] It possesses no conjugated


-systems, rendering standard UV detection (254 nm) ineffective.[1] Furthermore, its high polarity and hydrophilicity result in poor retention on standard C18 Reverse Phase (RP) columns.

The Solution: This guide presents two validated pathways for robust quantification, selected based on sensitivity requirements and available instrumentation.

FeaturePath A: Derivatization (FMOC-Cl) Path B: Direct Detection (HILIC-CAD/ELSD)
Principle Chemical attachment of a fluorophore/chromophore.[1][3]Separation based on polarity; universal detection.
Detector Fluorescence (FLD) or UV (265 nm).Charged Aerosol (CAD) or ELSD.
Sensitivity High (Femtomole range).Moderate (Nanogram range).[4]
Column Standard C18 (Reverse Phase).[5][6]HILIC (Amide or Zwitterionic).
Use Case PK studies, trace impurity analysis, standard QC.High-throughput screening, formulation analysis.[1]

Decision Logic & Workflow

The following decision tree illustrates the selection process for the optimal analytical method.

MethodSelection Start Start: Sample Type Analysis Chromophore Does molecule have UV Chromophore? Start->Chromophore NoChrom NO: 5-(Hydroxymethyl)piperidine-3,4-diol Chromophore->NoChrom No EquipCheck Available Instrumentation? NoChrom->EquipCheck FLD Fluorescence / Standard UV EquipCheck->FLD Standard Lab Universal CAD / ELSD / MS EquipCheck->Universal Advanced Lab PathA PATH A: Pre-Column Derivatization (FMOC-Cl) FLD->PathA PathB PATH B: Direct HILIC Separation Universal->PathB StepA1 Reaction: Secondary Amine + FMOC-Cl PathA->StepA1 StepB1 Column: Amide / Zwitterionic HILIC PathB->StepB1 StepA2 Separation: C18 Reverse Phase StepA1->StepA2 StepB2 Mobile Phase: ACN / NH4OAc Buffer StepB1->StepB2

Figure 1: Analytical strategy selection for non-chromophoric iminosugars.

Protocol A: High-Sensitivity Derivatization (FMOC-Cl)[1]

Rationale: 9-Fluorenylmethyl chloroformate (FMOC-Cl) is preferred over OPA (o-Phthalaldehyde) because FMOC reacts efficiently with both primary and secondary amines (the piperidine ring NH), forming a stable, highly fluorescent carbamate derivative.[1]

Reagents and Preparation[3][7][8][9]
  • Borate Buffer (0.2 M, pH 8.5): Dissolve boric acid in water; adjust pH with NaOH.

  • FMOC-Cl Reagent (5 mM): Dissolve FMOC-Cl in HPLC-grade Acetonitrile (ACN). Prepare fresh daily.

  • ADAM (1-Adamantanamine): Used as a quenching agent to remove excess FMOC-Cl (optional but recommended to prevent reagent peaks from interfering).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 100% Acetonitrile.

Derivatization Procedure[2][3][4][7][10]
  • Mix: Combine 200 µL of Sample/Standard solution with 200 µL of Borate Buffer (pH 8.5).

  • React: Add 200 µL of FMOC-Cl reagent. Vortex immediately.

  • Incubate: Let stand at ambient temperature for 10–15 minutes .

  • Quench (Optional): Add 50 µL of ADAM solution (20 mM) to react with excess FMOC-Cl.

  • Filter: Filter through a 0.22 µm PTFE filter into an HPLC vial.

Chromatographic Conditions (RP-HPLC)
ParameterSetting
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Flow Rate 1.0 mL/min
Temperature 30°C
Injection Vol 10 µL
Detection Fluorescence: Ex 265 nm / Em 315 nm (Primary); UV: 265 nm (Secondary)

Gradient Program:

  • 0 min: 30% B[1]

  • 15 min: 90% B (Elution of derivative)

  • 20 min: 90% B[1]

  • 21 min: 30% B (Re-equilibration)

Mechanism of Action: The hydrophobic fluorenyl group attaches to the piperidine nitrogen, increasing the molecule's hydrophobicity significantly. This allows the polar sugar-like molecule to be retained and separated on a standard C18 column while providing a strong fluorophore for detection.

Protocol B: Direct Detection (HILIC-CAD/ELSD)[1]

Rationale: For laboratories equipped with Charged Aerosol Detectors (CAD) or ELSD, direct analysis is faster (no sample prep) and avoids reaction variability. Hydrophilic Interaction Liquid Chromatography (HILIC) is required to retain the polar diol.

Column Selection

Critical: Do not use standard C18.

  • Recommended: Amide-bonded silica (e.g., Waters XBridge Amide, Tosoh TSKgel Amide-80) or Zwitterionic (e.g., Merck SeQuant ZIC-HILIC).[1]

  • Why: Amide phases interact via hydrogen bonding with the hydroxyl groups of the piperidine diol, providing excellent retention and peak shape.

Chromatographic Conditions[7][11][12]
ParameterSetting
Mobile Phase A 10 mM Ammonium Acetate in Water (pH 6.8 or unadjusted)
Mobile Phase B Acetonitrile (ACN)
Flow Rate 0.5 - 0.8 mL/min (Column dependent)
Temperature 35°C
Detector CAD: Nebulizer Temp 35°C; ELSD: Drift Tube 50°C, Gain 8

Isocratic Method (Start here):

  • Ratio: 80% B (ACN) / 20% A (Buffer).

  • Note: In HILIC, water is the "strong" solvent.[7][8] Increasing water content (Phase A) decreases retention. If the peak elutes too fast, increase ACN to 85% or 90%.

Sample Diluent

Crucial Step: Samples must be dissolved/diluted in a solvent matching the initial mobile phase (e.g., 80% ACN). Dissolving in 100% water will cause "solvent mismatch," resulting in poor peak shape and breakthrough.

Validation Parameters & Troubleshooting

Linearity & Limits[5][7]
  • FMOC-FLD: Linearity typically 10 ng/mL – 10 µg/mL. LOD ~ 1 ng/mL.

  • HILIC-CAD: Linearity typically 0.5 µg/mL – 100 µg/mL. LOD ~ 100 ng/mL.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing Interaction of amine with residual silanols.[1]HILIC: Increase buffer concentration (up to 20 mM). RP: Ensure pH is alkaline (pH 8.5) during derivatization to keep amine uncharged.
Low Sensitivity (FMOC) Incomplete reaction or hydrolysis.Ensure FMOC-Cl is fresh. Verify buffer pH is > 8.0. Avoid water in FMOC stock solution.
Retention Shift (HILIC) Incomplete column equilibration.HILIC columns require long equilibration (20+ column volumes) compared to C18.
Double Peaks (Deriv.) Isomer formation or mono/di-derivatization.Piperidine has only one reactive amine (secondary). Double peaks suggest impurities or degradation.

References

  • BenchChem. (2025).[9] HPLC-UV Analysis of Piperidine-Containing Compounds. Retrieved from .

  • Thermo Fisher Scientific. (2024). HILIC Separations: A Guide to Hydrophilic Interaction Liquid Chromatography. Retrieved from .

  • YMC America. (2023). Technical Note: Mechanisms in HILIC Separation. Retrieved from .

  • Pawlas, J., et al. (2019). Synthesis and characterization of 5-hydroxymethyl-piperidine-3,4-diol isomers. ResearchGate. Retrieved from .

  • Veeprho. (2020). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Retrieved from .

Sources

Application

Enzymatic Inhibition Assay Protocols: 5-(Hydroxymethyl)piperidine-3,4-diol (Isofagomine)

[1][2][3] -Glucosidase Inhibition and Chaperone Activity Introduction & Mechanistic Insight The compound 5-(Hydroxymethyl)piperidine-3,4-diol , commonly known as Isofagomine (IFG) , is a potent, reversible, and competiti...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]


-Glucosidase Inhibition and Chaperone Activity

Introduction & Mechanistic Insight

The compound 5-(Hydroxymethyl)piperidine-3,4-diol , commonly known as Isofagomine (IFG) , is a potent, reversible, and competitive inhibitor of


-glucosidases (specifically Acid 

-Glucosidase, GCase). Unlike typical iminosugars like 1-Deoxynojirimycin (DNJ) where the nitrogen replaces the ring oxygen of the sugar, Isofagomine features a nitrogen atom at the anomeric carbon position (C1) of the glucose analogue.

This structural uniqueness allows IFG to form a stable ion pair with the catalytic nucleophile (glutamate residue) of the enzyme active site, mimicking the transition state of glycosidic bond hydrolysis.

Key Applications:

  • Enzymatic Kinetics: Determination of

    
     values for 
    
    
    
    -glucosidase variants.
  • Pharmacological Chaperone Therapy: At sub-inhibitory concentrations (or neutral pH), IFG stabilizes unstable mutant enzymes (e.g., N370S in Gaucher disease) in the Endoplasmic Reticulum (ER), facilitating their trafficking to the lysosome.

Materials & Reagents

Core Reagents
ReagentSpecificationStorage
Test Compound 5-(Hydroxymethyl)piperidine-3,4-diol (Isofagomine D-tartrate or HCl salt)-20°C, Desiccated
Enzyme Recombinant Human Acid

-Glucosidase (GCase) or Cell Lysate (fibroblasts)
-80°C
Substrate A (Fluorometric) 4-Methylumbelliferyl

-D-glucopyranoside (4-MU-Glc)
-20°C, Dark
Substrate B (Colorimetric) p-Nitrophenyl

-D-glucopyranoside (pNP-Glc)
-20°C, Dark
Stop Solution Glycine-NaOH (pH 10.8) or 1M Sodium Carbonate (

)
RT
Buffer Systems
  • Assay Buffer (Acidic - Lysosomal Mimic): 50 mM Citrate-Phosphate buffer, pH 5.2, containing 0.25% (v/v) Triton X-100 and 0.25% (w/v) Sodium Taurocholate.

    • Note: Taurocholate and Triton X-100 are critical for mimicking the lysosomal environment and activating GCase.

  • Neutral Buffer (ER Mimic - Optional for Binding Studies): 50 mM Sodium Phosphate, pH 7.0.

Protocol 1: Fluorometric Inhibition Assay (High Sensitivity)

Objective: Determine the IC50 of Isofagomine against GCase using the highly sensitive 4-MU-Glc substrate.

Experimental Workflow (Visualized)

GCase_Assay Start Start: Prepare Reagents EnzymePrep Enzyme Dilution (in Assay Buffer pH 5.2) Start->EnzymePrep InhibitorPrep Isofagomine Serial Dilution (0.1 nM - 100 µM) Start->InhibitorPrep PreInc Pre-Incubation (Enzyme + Inhibitor) 20 min @ 37°C EnzymePrep->PreInc InhibitorPrep->PreInc SubstrateAdd Add Substrate (4-MU-Glc, 3 mM final) PreInc->SubstrateAdd Reaction Enzymatic Reaction 30 min @ 37°C SubstrateAdd->Reaction Stop Add Stop Solution (Glycine-NaOH pH 10.8) Reaction->Stop Read Read Fluorescence Ex 365nm / Em 445nm Stop->Read

Caption: Step-by-step workflow for the fluorometric GCase inhibition assay.

Step-by-Step Procedure
  • Preparation of Inhibitor Stock:

    • Dissolve Isofagomine in DMSO or water to a 10 mM stock.

    • Prepare serial dilutions (e.g., 1:10) in Assay Buffer to generate concentrations ranging from 0.1 nM to 100 µM.

  • Enzyme Preparation:

    • Dilute rhGCase (Recombinant human GCase) in Assay Buffer to a concentration where the reaction remains linear over 30 minutes (typically 0.5 - 2 nM final concentration).

  • Plate Setup (96-well Black Polystyrene Plate):

    • Blank: 10 µL Assay Buffer + 10 µL Substrate.

    • Control (No Inhibitor): 10 µL Enzyme + 10 µL Assay Buffer.

    • Test: 10 µL Enzyme + 10 µL Inhibitor Dilution.

  • Pre-Incubation (Critical Step):

    • Incubate the plate for 20 minutes at 37°C . This allows the inhibitor to reach equilibrium binding with the enzyme active site before the substrate competes.

  • Reaction Initiation:

    • Add 20 µL of 6 mM 4-MU-Glc (Final concentration 3 mM) to all wells.

    • Incubate for 30 minutes at 37°C in the dark.

  • Termination:

    • Add 150 µL of Stop Solution (Glycine-NaOH, pH 10.8) to all wells. The high pH stops the enzyme and deprotonates the 4-MU product, making it highly fluorescent.

  • Measurement:

    • Read fluorescence on a microplate reader: Excitation 365 nm / Emission 445 nm .

Protocol 2: Colorimetric Inhibition Assay (High Throughput)

Objective: A cost-effective alternative using pNP-Glc, suitable for initial screening.

  • Reaction Mix:

    • Follow the same setup as Protocol 1, but use Clear 96-well plates .

  • Substrate:

    • Use p-Nitrophenyl

      
      -D-glucopyranoside (pNP-Glc) . Prepare a 10 mM stock in Assay Buffer.
      
    • Final reaction concentration: 3 mM.

  • Termination:

    • Stop with 100 µL of 1 M

      
       .
      
  • Measurement:

    • Read Absorbance at 405 nm .[1][2]

    • Note: The sensitivity is lower than fluorescence; ensure enzyme concentration is sufficient to generate OD 0.2 - 0.8 within the incubation time.

Data Analysis & Mechanism

Calculating IC50
  • Subtract the Blank (background) value from all data points.

  • Normalize data: Calculate % Activity relative to the Control (No Inhibitor) .

    
    
    
  • Plot log[Inhibitor] (x-axis) vs. % Activity (y-axis).

  • Fit the curve using a non-linear regression (4-parameter logistic model):

    
    
    
Determining Ki (Mode of Inhibition)

To confirm competitive inhibition, perform the assay at multiple substrate concentrations (e.g., 0.5x, 1x, 2x, 4x


).

Inhibition_Mech E Enzyme (GCase) ES E-S Complex E->ES + S EI E-I Complex (Inactive) E->EI + I (Competitive) S Substrate I Isofagomine ES->E - S P Product (Glucose + 4-MU) ES->P Catalysis EI->E - I

Caption: Competitive inhibition mechanism: Isofagomine competes with Substrate for the free Enzyme.

Cheng-Prusoff Equation for Competitive Inhibition:



  • 
    :  Michaelis constant of the substrate (must be determined experimentally for your specific enzyme batch).
    
  • 
    :  Concentration of substrate used in the assay.
    

Troubleshooting & Optimization

IssueProbable CauseSolution
High Background Spontaneous hydrolysis of substrateUse fresh substrate; keep substrate on ice; ensure Stop Solution pH is >10.
Low Signal Enzyme inactive or pH incorrectCheck pH of Assay Buffer (must be 5.0-5.5). Ensure Taurocholate/Triton X-100 are present (activators).
Inconsistent IC50 Insufficient Pre-incubationIsofagomine is a "slow-binding" inhibitor in some contexts. Ensure 20-30 min pre-incubation.
Precipitation Inhibitor insolubilityIsofagomine is highly soluble in water/DMSO, but check high concentrations (>10 mM) for clarity.

References

  • Lieberman, R. L., et al. (2007). Structure of acid

    
    -glucosidase with pharmacological chaperone provides insight into Gaucher disease. Nature Chemical Biology, 3(2), 101-107. Link
    
  • Steet, R. A., et al. (2006). The iminosugar isofagomine increases the activity of N370S mutant acid

    
    -glucosidase in Gaucher fibroblasts by severalfold.[3] Proceedings of the National Academy of Sciences, 103(37), 13813-13818. Link
    
  • Zechel, D. L., et al. (2003).

    
    -glucosidase inhibitor isofagomine. Journal of the American Chemical Society, 125(47), 14313-14323. Link
    
  • Motabar, O., et al. (2012). High throughput screening for inhibitors of acid

    
    -glucosidase. Current Protocols in Chemical Biology, 4(1), 57-71. Link
    

Sources

Method

Advanced Protocol for the Chemo-Selective Modification of 5-(Hydroxymethyl)piperidine-3,4-diol

Strategic Analysis & Reactivity Hierarchy The chemical modification of 5-(hydroxymethyl)piperidine-3,4-diol (often referred to as the Isofagomine scaffold) presents a classic challenge in polyfunctional group differentia...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Analysis & Reactivity Hierarchy

The chemical modification of 5-(hydroxymethyl)piperidine-3,4-diol (often referred to as the Isofagomine scaffold) presents a classic challenge in polyfunctional group differentiation. This scaffold contains four nucleophilic centers with distinct steric and electronic profiles. Successful modification requires a rigid adherence to a reactivity hierarchy to avoid polymerization or regiochemical mixtures.

The Reactivity Hierarchy

To design a self-validating protocol, one must exploit the natural nucleophilicity gradient of the molecule:

  • Secondary Amine (

    
    ):  The most nucleophilic site (
    
    
    
    ). It must be protected or functionalized first to prevent uncontrolled alkylation or acylation during hydroxyl modification.
  • Primary Hydroxyl (

    
    ):  Sterically unencumbered and highly reactive. It can be selectively silylated or tritylated in the presence of secondary hydroxyls.
    
  • Secondary Hydroxyls (

    
    ):  These are sterically hindered and less acidic. Their relative reactivity depends heavily on stereochemistry (cis vs. trans).
    
Stereochemical Criticality: The "Acetonide Trap"

A common error in modifying this scaffold is assuming that the


 diol can be protected as an acetonide (isopropylidene acetal).
  • Isofagomine (3R, 4R, 5R): The

    
     and 
    
    
    
    hydroxyls are trans-diequatorial . They cannot form a stable 5-membered cyclic acetonide without introducing immense ring strain. Attempting this will lead to low yields or decomposition.
  • Galacto-isofagomine (Cis-diol): If your scaffold is the cis-isomer, acetonide protection is the preferred route.

This guide focuses on the more challenging trans-diol (Isofagomine) scaffold, employing a steric-differentiation strategy.

Experimental Protocols

Protocol A: N-Protection (The Anchor)

Objective: Mask the nitrogen to allow exclusive chemistry at the oxygen centers. Choice of Group:Benzyl carbamate (Cbz) is recommended over Boc for hydroxyl modifications because it is stable to the acidic conditions often used in later hydroxyl manipulations (e.g., trityl removal).

Materials:

  • 5-(Hydroxymethyl)piperidine-3,4-diol hydrochloride

  • Benzyl chloroformate (Cbz-Cl)[1]

  • Sodium bicarbonate (

    
    )[1]
    
  • Solvent: 1:1 Acetone/Water or THF/Water

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq of the piperidine salt in 1:1 Acetone/Water (0.2 M concentration).

  • Basification: Add 3.0 eq of

    
    . Cool the suspension to 0°C.
    
  • Addition: Dropwise add 1.2 eq of Cbz-Cl over 30 minutes. The slow addition prevents bis-acylation at the hydroxyls.

  • Reaction: Warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (EtOAc/MeOH 9:1). The amine spot (ninhydrin active) should disappear.

  • Workup: Concentrate to remove acetone. Extract the aqueous residue with EtOAc (3x).[2] Wash combined organics with 1M HCl (to remove unreacted amine), brine, and dry over

    
    .
    
  • Validation:

    
     NMR should show the diagnostic benzyl protons (
    
    
    
    ppm, s, 2H) and broadening of ring protons due to rotamers.
Protocol B: Regioselective Silylation of Primary Hydroxyl ( )

Objective: Selectively protect the primary alcohol leaving the secondary diol free. Reagent:tert-Butyldimethylsilyl chloride (TBDMSCl) .

Materials:

  • N-Cbz-5-(hydroxymethyl)piperidine-3,4-diol (from Protocol A)

  • TBDMSCl

  • Imidazole (Catalyst/Base)[3]

  • Solvent: Anhydrous DMF

Step-by-Step Methodology:

  • Setup: Dissolve 1.0 eq of N-Cbz starting material in anhydrous DMF (0.5 M) under Argon.

  • Catalyst: Add 2.5 eq of Imidazole. Stir until dissolved.

  • Selective Protection: Cool to 0°C. Add 1.1 eq of TBDMSCl in small portions.

    • Critical Control Point: Do not add excess TBDMSCl (>1.2 eq) or raise temp above 0°C initially, or you risk silylating the secondary hydroxyls.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to RT overnight.

  • Workup: Dilute with Et2O (avoids DMF emulsion better than EtOAc). Wash with water (3x) to remove DMF/Imidazole.

  • Purification: Flash chromatography (Hexanes/EtOAc).

  • Data Validation: The product should show a singlet at

    
     ppm (9H, t-Bu) and 
    
    
    
    ppm (6H, Me) in NMR. Mass spec should show
    
    
    .
Protocol C: Global Functionalization of Secondary Diols

Objective: Alkylate the remaining


 secondary hydroxyls.
Strategy: Since these are trans, we use exhaustive benzylation.

Materials:

  • Product from Protocol B

  • Sodium Hydride (NaH, 60% dispersion)

  • Benzyl Bromide (BnBr)

  • Solvent: Anhydrous THF or DMF

Step-by-Step Methodology:

  • Activation: Dissolve substrate in anhydrous DMF (0.1 M). Cool to -10°C.

  • Deprotonation: Carefully add 3.0 eq of NaH. Stir for 30 mins. Evolution of

    
     gas will occur.
    
  • Alkylation: Add 3.0 eq of Benzyl Bromide dropwise.

  • Reaction: Warm to RT and stir for 12 hours.

    • Note: If TBDMS migration is observed (rare but possible), switch solvent to THF to reduce polarity.

  • Quench: Cool to 0°C. Slowly add MeOH to quench excess NaH.

  • Workup: Standard extraction with Et2O.

  • Outcome: You now have the Fully Protected Scaffold : N-Cbz, 3,4-di-OBn, 5-OTBDMS.

Protocol D: Selective Deprotection for Modification

Objective: Remove the TBDMS group to liberate the primary alcohol for specific modification (e.g., oxidation to aldehyde, conversion to leaving group) while keeping secondary alcohols protected.

Methodology:

  • Reagent: TBAF (Tetra-n-butylammonium fluoride) in THF (1.0 M).

  • Procedure: Treat the fully protected intermediate with 1.5 eq TBAF at 0°C for 2 hours.

  • Result: The primary alcohol is restored, while the benzyl ethers (stable to fluoride) and Cbz (stable to fluoride) remain intact.

  • Application: This free primary alcohol can now be converted to a mesylate (MsCl/Et3N) for nucleophilic displacement, or oxidized (Dess-Martin Periodinane) to the aldehyde for chain extension.

Visualization of Workflows

Logic Pathway: Structural Decision Tree

The following diagram illustrates the decision-making process based on the stereochemistry of the starting material.

G Start Start: 5-(Hydroxymethyl)piperidine-3,4-diol N_Protect Step 1: N-Protection (Cbz-Cl or Boc2O) Start->N_Protect Stereo_Check Check Stereochemistry of C3/C4 Diol N_Protect->Stereo_Check Cis_Path Cis-Diol (Galacto-type) Stereo_Check->Cis_Path Cis Trans_Path Trans-Diol (Gluco/Isofagomine-type) Stereo_Check->Trans_Path Trans Acetonide Acetonide Protection (2,2-DMP, pTsOH) Cis_Path->Acetonide Silylation Selective Primary O-Silylation (TBDMSCl, Imidazole) Trans_Path->Silylation Global_Prot Fully Protected Intermediate Acetonide->Global_Prot Benzylation Secondary O-Benzylation (BnBr, NaH) Silylation->Benzylation Benzylation->Global_Prot

Caption: Decision tree for protecting group strategy based on the relative stereochemistry of the C3/C4 diol.

Experimental Workflow: Trans-Diol Modification

This diagram details the specific chemical steps for the Isofagomine (trans-diol) scaffold.

Experiment Substrate Scaffold (HCl Salt) Step1 1. N-Cbz Protection (Cbz-Cl, NaHCO3) Substrate->Step1 Inter1 N-Cbz Triol Step1->Inter1 Step2 2. Sel. Silylation (TBDMSCl, 0°C) Inter1->Step2 Inter2 N-Cbz, 5-OTBS 3,4-Diol Step2->Inter2 Step3 3. O-Alkylation (BnBr, NaH) Inter2->Step3 Product Fully Protected Precursor Step3->Product

Caption: Step-by-step synthesis flow for the regioselective protection of the Isofagomine scaffold.

Data Summary & Troubleshooting

Reaction StepCommon PitfallPrevention Strategy
N-Protection O-acylation side productsMaintain low temperature (0°C) and control pH (saturated NaHCO3).
Silylation Silylation of secondary OHStrictly limit TBDMSCl to 1.1 eq. Do not use DMAP (too strong).
Alkylation (NaH) TBDMS migration/cleavageUse Benzyl Bromide (not Chloride). Keep reaction anhydrous.
Deprotection Incomplete TBDMS removalUse TBAF buffered with AcOH if Cbz group shows instability (rare).

References

  • Synthesis of Isofagomine Analogues: Matin, M. M., et al. "Synthesis and evaluation of the glycosidase inhibitory activity of 5-hydroxy substituted isofagomine analogues."[4] Organic & Biomolecular Chemistry, vol. 3, no. 9, 2005, pp. 1702-1707.[4]

  • Protecting Group Strategies in Piperidines: PassiniV., et al. "Cyclisations and Strategies for Stereoselective Synthesis of Piperidine Iminosugars." The Chemical Record, vol. 21, no. 11, 2021, pp. 2958-2979.

  • Trans-3,4-Dihydroxypiperidine Functionalization: Mitch, C. H., et al. "Structure-activity relationships of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine antagonists for μ- and κ-opioid receptors."[5] Journal of Medicinal Chemistry, vol. 37, no. 15, 1994, pp. 2262-2265.[5]

  • General Hydroxyl Protection Guide: Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. 5th ed., John Wiley & Sons, 2014. (Standard Reference Text).
  • Selective Functionalization of Iminosugars: Stütz, A. E. Iminosugars as Glycosidase Inhibitors: Nojirimycin and Beyond. Wiley-VCH, 1999.

Sources

Application

Molecular docking simulation techniques for 5-(Hydroxymethyl)piperidine-3,4-diol ligands

Application Notes & Protocols Topic: Molecular Docking Simulation Techniques for 5-(Hydroxymethyl)piperidine-3,4-diol Ligands Abstract This document provides a comprehensive guide to performing molecular docking simulati...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Molecular Docking Simulation Techniques for 5-(Hydroxymethyl)piperidine-3,4-diol Ligands

Abstract

This document provides a comprehensive guide to performing molecular docking simulations for 5-(hydroxymethyl)piperidine-3,4-diol and its analogues. As iminosugars, these ligands are of significant interest in drug discovery, often targeting glycosidases and other carbohydrate-processing enzymes. We present a detailed, field-proven workflow that emphasizes not just the procedural steps but the scientific rationale behind them. This guide is designed for researchers, scientists, and drug development professionals, offering protocols that are both robust and self-validating. We will cover receptor and ligand preparation, grid-based docking using the widely adopted AutoDock Vina software, and in-depth analysis and validation of the resulting protein-ligand poses.

Introduction: The Rationale for Docking Iminosugar Ligands

Molecular docking is a powerful computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] In structure-based drug design (SBDD), docking is indispensable for predicting the binding mode and affinity of small molecules (ligands) to a protein target's binding site.[2][3] This predictive power allows for the rapid screening of virtual compound libraries and provides critical insights for lead optimization, significantly accelerating the drug discovery pipeline.[4][5]

The ligand of interest, 5-(Hydroxymethyl)piperidine-3,4-diol (PubChem CID: 4452693), is a polyhydroxylated piperidine, a class of compounds known as iminosugars.[6][7] These structures often mimic the transition state of glycoside hydrolysis and are potent inhibitors of enzymes like glycosidases. Understanding how these ligands interact with their protein targets at an atomic level is crucial for developing novel therapeutics for a range of diseases, including diabetes, viral infections, and lysosomal storage disorders. This guide provides the technical means to achieve that understanding.

Core Principles: Search Algorithms and Scoring Functions

A molecular docking simulation is fundamentally composed of two components:

  • Sampling/Search Algorithm: This explores the conformational space of the ligand within the defined binding site, generating a multitude of possible binding poses. Algorithms like Genetic Algorithms (used in AutoDock) and Monte Carlo methods are common.[2][8]

  • Scoring Function: This evaluates each generated pose and assigns a score, which is an estimate of the binding free energy.[2] A more negative score typically indicates a more favorable binding interaction.

This protocol will utilize AutoDock Vina, which employs a Lamarckian Genetic Algorithm for sampling and an empirical scoring function that has been shown to have high accuracy in binding pose prediction.

Comprehensive Docking Workflow Overview

The entire process, from data acquisition to final analysis, follows a structured path. Each stage is critical for the integrity of the final result. The diagram below illustrates the complete workflow detailed in this application note.

G cluster_prep Part 1: Preparation cluster_dock Part 2: Simulation cluster_analysis Part 3: Analysis & Validation PDB Fetch Protein Structure (RCSB PDB) PrepP Receptor Preparation (Clean, Add H, Charges) PDB->PrepP LIG Obtain Ligand Structure (e.g., PubChem) PrepL Ligand Preparation (3D, Rot. Bonds, Charges) LIG->PrepL Grid Define Binding Site (Grid Box Generation) PrepP->Grid PrepL->Grid Run Execute Docking (AutoDock Vina) Grid->Run Analyze Pose & Score Analysis (PyMOL, Discovery Studio) Run->Analyze Validate Protocol Validation (Re-docking & RMSD) Analyze->Validate Report Generate Report & Publication Figures Analyze->Report Validate->Report Confirms Protocol

Caption: High-level overview of the molecular docking workflow.

Part I: Preparation of Molecular Structures

The quality of your input structures directly determines the reliability of your docking results. The principle of "garbage in, garbage out" is acutely true in molecular modeling.

Receptor (Protein) Preparation

The goal of receptor preparation is to convert a raw PDB structure into a clean, chemically correct file format suitable for docking. This involves removing extraneous molecules and adding missing atoms.[9][10][11]

G Start Start: Raw PDB File Clean Clean Structure (Remove Water, Select Chains) Start->Clean AddH Add Hydrogens (Polar Only) Clean->AddH AddC Assign Charges (Gasteiger) AddH->AddC End Output: PDBQT File AddC->End

Caption: Workflow for preparing the receptor protein structure.

Protocol 1: Receptor Preparation with AutoDock Tools (ADT)

  • Obtain Protein Structure: Download the PDB file of your target protein from the RCSB Protein Data Bank. For this protocol, we assume a structure is available.

  • Load and Clean Structure:

    • Open AutoDock Tools (ADT).

    • Go to File > Read Molecule and load your PDB file.

    • Causality: Raw PDB files often contain crystallographic water molecules, ions, and co-factors that may not be relevant to your specific ligand binding and can create steric clashes or unwanted interactions. It is standard practice to remove them unless a specific water molecule is known to be critical for mediating ligand binding.

    • Delete water molecules: Edit > Delete Water.

    • If multiple protein chains exist, remove any that are not part of the biological assembly or binding site of interest.

  • Add Hydrogens:

    • Go to Edit > Hydrogens > Add.

    • Select Polar only and click OK.

    • Causality: X-ray crystallography typically does not resolve the positions of hydrogen atoms. Adding them is essential for correctly defining hydrogen bond networks and protonation states of residues like Histidine, Aspartate, and Glutamate.[9][10][12] Adding only polar hydrogens is a common and computationally efficient approach.

  • Assign Partial Charges:

    • Go to Edit > Charges > Add Kollman Charges (if applicable) or compute Gasteiger charges: Edit > Charges > Compute Gasteiger.

    • Causality: The scoring function requires partial atomic charges to calculate the electrostatic interaction energy, a key component of the binding affinity.[13]

  • Save as PDBQT:

    • Go to Grid > Macromolecule > Choose. Select the protein molecule and click Select Molecule.

    • A save dialog will appear. Save the file. This process merges non-polar hydrogens and assigns atom types, creating the PDBQT file required by Vina.

Ligand (5-(Hydroxymethyl)piperidine-3,4-diol) Preparation

Proper ligand preparation ensures the molecule has a realistic 3D geometry and that its flexible bonds are correctly identified.

G Start Start: 2D Structure (e.g., SMILES) To3D Generate 3D Coordinates & Energy Minimize Start->To3D Torsion Detect Rotatable Bonds (Torsions) To3D->Torsion AddC Assign Charges (Gasteiger) Torsion->AddC End Output: PDBQT File AddC->End

Caption: Workflow for preparing the small molecule ligand.

Protocol 2: Ligand Preparation with AutoDock Tools (ADT)

  • Obtain Ligand Structure:

    • Download the 3D structure of 5-(Hydroxymethyl)piperidine-3,4-diol from PubChem (e.g., in SDF format).[6] If starting from a 2D structure or SMILES string, use a program like Open Babel or ChemDraw to generate a 3D conformation and perform an initial energy minimization.[14]

  • Load Ligand into ADT:

    • Go to Ligand > Input > Open and select your ligand file. ADT will automatically add hydrogens and compute Gasteiger charges.

  • Define Torsional Tree:

    • Go to Ligand > Torsion Tree > Detect Root. This automatically identifies the rigid core of the molecule.

    • Go to Ligand > Torsion Tree > Choose Torsions. Verify that the correct rotatable bonds have been identified (shown in green). For a small, relatively rigid molecule like our target, there will be few rotatable bonds (primarily in the hydroxymethyl sidechain).

    • Causality: Defining rotatable bonds allows the docking algorithm to explore different conformations of the ligand (flexible docking), which is critical for finding the best fit within the binding pocket.[10][15]

  • Save as PDBQT:

    • Go to Ligand > Output > Save as PDBQT.

Part II: The Molecular Docking Simulation

With prepared molecules, the next step is to define the search space and run the simulation.

Protocol 3: Defining the Binding Site (Grid Box)

  • Load Prepared Molecules: In ADT, load the prepared receptor PDBQT file (Grid > Macromolecule > Open) and the prepared ligand PDBQT file (Ligand > Input > Open).

  • Open Grid Box Tool: Go to Grid > Grid Box.... A box will appear around the molecule.

  • Position and Size the Grid Box:

    • Position: The center of the grid box (center_x, center_y, center_z) should encompass the active site of the protein. If you are re-docking a known ligand for validation, the most reliable method is to center the box on that ligand.

    • Dimensions: The size (size_x, size_y, size_z) should be large enough to allow the ligand to rotate and translate freely but not so large that it becomes computationally expensive and reduces the accuracy of the search. A good starting point is to have the box extend 10-15 Å beyond the ligand in each dimension.

    • Causality: The grid box confines the search algorithm to a specific region of the protein. This dramatically increases computational efficiency and is essential for targeted studies.[16] An improperly placed or sized box is a primary source of docking failure.

  • Save Grid and Close: Note the center and size coordinates. You will need them for the configuration file. You can save the grid parameters via File > Close saving current.

Protocol 4: Configuring and Running AutoDock Vina

AutoDock Vina is run from the command line and controlled by a simple text file.

  • Create a Configuration File: Create a new text file named conf.txt in your working directory. Populate it with the following information, replacing the file names and coordinates with your own:

  • Execute Vina: Open a command line or terminal, navigate to your working directory, and run the following command (ensure vina.exe or the Vina executable is in your system's PATH):

  • Await Completion: Vina will run the simulation and output two files: all_poses.pdbqt, containing the coordinates of the predicted binding modes, and docking_log.txt, containing the binding affinity scores for each mode.

Part III: Analysis and Validation of Results

Obtaining a result is not the end of the process. Rigorous analysis and validation are required to generate trustworthy insights.

Interpreting Docking Scores and Poses

The primary outputs to analyze are the binding affinity and the 3D pose of the ligand.

G Input Vina Output Files (Poses & Log) Load Load Receptor & Poses into Visualizer (PyMOL) Input->Load AnalyzeScore Analyze Binding Affinity (kcal/mol) Load->AnalyzeScore AnalyzePose Analyze Interactions (H-Bonds, Hydrophobic) Load->AnalyzePose Output Validated Hypothesis & Publication Images AnalyzeScore->Output AnalyzePose->Output

Caption: Workflow for the analysis of molecular docking results.

Protocol 5: Post-Docking Analysis with a Molecular Visualizer (e.g., PyMOL)

  • Load Structures: Open PyMOL and load the prepared receptor PDBQT file and the Vina output file (all_poses.pdbqt).

  • Examine Binding Affinity: Open the docking_log.txt file. It will contain a table of the top binding modes and their corresponding affinity scores in kcal/mol. A more negative value indicates stronger predicted binding.[17]

  • Visualize Interactions:

    • Focus on the top-scoring pose (Mode 1).

    • Identify key interactions between the ligand and the protein. For 5-(Hydroxymethyl)piperidine-3,4-diol, hydrogen bonds involving its hydroxyl groups and the piperidine nitrogen are expected to be critical.

    • Use the wizard > Measurement tool in PyMOL to measure distances. Hydrogen bonds typically have a donor-acceptor distance of < 3.5 Å.

    • Identify and analyze which amino acid residues are interacting with the ligand. This provides a structural hypothesis for the ligand's activity.[17][18][19]

  • Compare Poses: Examine the other generated poses. If multiple low-energy poses cluster in a similar orientation, it increases confidence in the predicted binding mode.

Binding Affinity (kcal/mol)General Interpretation
< -10.0High binding affinity
-8.0 to -10.0Good binding affinity
-6.0 to -8.0Moderate binding affinity
> -5.0Low to weak binding affinity

Table 1: Qualitative interpretation of AutoDock Vina binding affinity scores. Note: These are general guidelines and context-dependent.

The Self-Validating System: Protocol Validation via Re-docking

To ensure your docking protocol is reliable for your specific target, it must be validated.[20] The gold standard is to demonstrate that the protocol can accurately reproduce a known, experimentally determined binding pose.[11][21][22]

Protocol 6: Validation by Re-docking

  • Select a Validation System: From the PDB, find a high-resolution crystal structure of your target protein that is co-crystallized with a ligand similar to 5-(Hydroxymethyl)piperidine-3,4-diol.

  • Prepare for Re-docking:

    • Prepare the receptor as described in Protocol 1 .

    • Extract the co-crystallized ligand from the PDB file and save it as a separate molecule. This is your "native pose".

    • Prepare this extracted ligand using Protocol 2 .

  • Execute Re-docking:

    • Using Protocol 3 , define a grid box centered on the native pose of the ligand.

    • Using Protocol 4 , dock the prepared ligand back into its own receptor.

  • Calculate RMSD:

    • Load the native pose and the top-scoring docked pose into PyMOL.

    • Superimpose the protein backbones to ensure a correct frame of reference.

    • Use the align command on the ligand atoms to calculate the Root Mean Square Deviation (RMSD) between the native and docked poses. The command in PyMOL would be: align native_ligand, docked_pose_1

  • Analyze Validation Result: An RMSD value below 2.0 Å is widely considered a successful validation, indicating that your protocol has accurately reproduced the experimental binding mode.[17][21][23] This provides confidence that the protocol can be applied to novel ligands for the same target.

ParameterValueInterpretation
Binding Affinity (Re-dock)-8.5 kcal/molStrong affinity, consistent with a known binder.
RMSD (Docked vs. Crystal Pose) 1.2 Å < 2.0 Å, Successful Validation

Table 2: Example of a successful re-docking validation result.

Advanced Considerations and Best Practices

  • Force Fields: While AutoDock Vina uses its own scoring function, the preparation of ligands, especially charge assignment, is influenced by force field concepts. For more advanced simulations like molecular dynamics, force fields such as GAFF (General Amber Force Field) or CGenFF (CHARMM General Force Field) are commonly used for small molecules.[24][25]

  • Receptor Flexibility: This protocol treats the receptor as rigid, which is a common and effective simplification. However, proteins are dynamic. Techniques like ensemble docking (docking against multiple receptor conformations) can account for protein flexibility but are more computationally intensive.[11]

  • Experimental Correlation: The ultimate validation of any computational model is its correlation with experimental data.[20] If you dock a series of analogues, the predicted binding affinities should ideally correlate with their experimentally measured activities (e.g., IC50 values).

References

  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. [Link]

  • BioExcel. (2025, August 7). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide. YouTube. [Link]

  • Yuriev, E., & Ramsland, P. A. (2013). Molecular Docking: Novel Tool for Drug Discovery. JSciMed Central. [Link]

  • Kontoyianni, M. (2024, March 15). A Review On Molecular Docking And Its Application. ResearchGate. [Link]

  • Ahmad, Z., et al. (2023). Basics, types and applications of molecular docking: A review. Journal of Clinical and Experimental Investigations, 14(2), em00813. [Link]

  • Singh, D. B. (2024, March 15). A REVIEW ON MOLECULAR DOCKING AND ITS APPLICATION. ResearchGate. [Link]

  • The Scripps Research Institute. (2020, December 4). Tutorial – AutoDock Vina. [Link]

  • Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results?[Link]

  • ScotChem. (n.d.). 6. Preparing the protein and ligand for docking. [Link]

  • Lee, T. S., et al. (2016). Force fields for small molecules. Current opinion in structural biology, 40, 65–73. [Link]

  • ResearchGate. (2015, July 7). How can I validate a docking protocol?[Link]

  • University of Helsinki. (n.d.). Tutorial: Docking with Glide. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4452693, 5-(Hydroxymethyl)piperidine-3,4-diol. [Link]

  • ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results?[Link]

  • CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. [Link]

  • Park, H., et al. (2021). Force Field Optimization Guided by Small Molecule Crystal Lattice Data Enables Consistent Sub-Angstrom Protein–Ligand Docking. Journal of Chemical Theory and Computation, 17(3), 1793–1805. [Link]

  • The Drug Discovery Initiative. (2025, March 28). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS. YouTube. [Link]

  • AutoDock Vina Documentation. (n.d.). Basic docking. [Link]

  • Eagon Research Group. (n.d.). Vina Docking Tutorial. [Link]

  • Jahangiri, F. H. (2020, December 17). Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]

  • Schrödinger. (2026, February 14). How to Perform Ligand Docking in Maestro. YouTube. [Link]

  • National University of Singapore. (n.d.). Session 4: Introduction to in silico docking. [Link]

  • Cresset Group. (n.d.). Protein-ligand docking. [Link]

  • Baker Lab. (2021, February 16). Force Field Optimization Guided by Small Molecule Crystal Lattice Data Enables Consistent Sub-Angstrom Protein–Ligand Docking. [Link]

  • Kumar, A., & Roy, K. (2026, January 21). Molecular docking in drug design: Basic concepts and application spectrums. Future Journal of Pharmaceutical Sciences, 12(1), 1-14. [Link]

  • Schrödinger. (2025, August 4). Covalent Docking Using Schrödinger. YouTube. [Link]

  • S-C. Li, et al. (2009). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling, 49(7), 1736–1747. [Link]

  • ResearchGate. (2015, March 23). Is there a forcefield which is applicable on small molecule as well as peptides?[Link]

  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]

  • Crescent-Silico. (2024, May 29). Ligands Preparation Tutorial for Docking & Molecular Modelling. YouTube. [Link]

  • Salmaso, V., & Moro, S. (2025, May 9). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLoS Computational Biology, 14(5), e1006152. [Link]

  • Warren, G. L., et al. (2007). Validation Studies of the Site-Directed Docking Program LibDock. Journal of Medicinal Chemistry, 50(24), 6076–6092. [Link]

  • Singh, K., & Singh, P. P. (2017). Molecular Docking: A Structure-Based Drug Designing Approach. JSciMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44578588, (3S,4S,5S)-5-(Hydroxymethyl)piperidine-3,4-diol. [Link]

Sources

Method

Application Note: Synthesis of N-Alkylated Derivatives of 5-(Hydroxymethyl)piperidine-3,4-diol (Isofagomine)

Abstract & Scope This technical guide details the synthetic protocols for generating N-alkylated derivatives of 5-(Hydroxymethyl)piperidine-3,4-diol (commonly known as Isofagomine ). These derivatives are critical in dru...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This technical guide details the synthetic protocols for generating N-alkylated derivatives of 5-(Hydroxymethyl)piperidine-3,4-diol (commonly known as Isofagomine ). These derivatives are critical in drug discovery, serving as potent pharmacological chaperones for lysosomal storage disorders, particularly Gaucher disease. By modifying the piperidine nitrogen with lipophilic alkyl chains (e.g., octyl, nonyl, or adamantyl-alkyl groups), researchers can significantly enhance cellular permeability and endoplasmic reticulum (ER) targeting properties compared to the parent hydrophilic iminosugar.

This document provides two distinct synthetic pathways:

  • Reductive Amination (Method A): The gold standard for mono-alkylation, offering high selectivity and yield.

  • Direct Nucleophilic Substitution (Method B): An alternative route for available alkyl halides.

Retrosynthetic Analysis & Strategy

The core challenge in N-alkylating polyhydroxylated piperidines is balancing the solubility profile. The starting material is highly polar (water-soluble), while the product becomes increasingly lipophilic.

  • Chemo-selectivity: The secondary amine of the piperidine ring is more nucleophilic than the hydroxyl groups. However, to prevent O-alkylation, mild bases or reductive conditions are preferred over strong bases (e.g., NaH).

  • Regio-control: Reductive amination avoids the risk of over-alkylation (quaternization) which is a common pitfall in direct alkylation with alkyl halides.

Logical Workflow Diagram

G Start Parent Scaffold (Isofagomine HCl) PathA Method A: Reductive Amination (Aldehyde + NaBH3CN) Start->PathA PathB Method B: Direct Alkylation (Alkyl Halide + Base) Start->PathB Inter Intermediate: Iminium Ion PathA->Inter -H2O Crude Crude Reaction Mixture PathB->Crude -HX Inter->Crude +H- Purify Purification: Ion Exchange -> Silica Crude->Purify Final N-Alkylated Derivative Purify->Final

Figure 1: Strategic workflow for the synthesis of N-alkylated iminosugars.

Experimental Protocols

Method A: Reductive Amination (Recommended)

Rationale: This method utilizes sodium cyanoborohydride (


) or sodium triacetoxyborohydride (

). It proceeds via an iminium ion intermediate, ensuring mono-alkylation.

Materials:

  • 5-(Hydroxymethyl)piperidine-3,4-diol (Isofagomine) HCl salt

  • Aliphatic Aldehyde (e.g., Octanal, Nonanal) (1.2 equiv)

  • Sodium Cyanoborohydride (

    
    ) (2.0 equiv)
    
  • Acetic Acid (glacial)

  • Methanol (anhydrous)

Protocol:

  • Free Base Preparation (Optional but Recommended): If starting with the HCl salt, dissolve 100 mg (0.54 mmol) of Isofagomine HCl in 2 mL MeOH. Add 1.1 equiv of

    
     or use Dowex 550A (OH- form) resin to neutralize. Filter and concentrate if resin is used.
    
  • Imine Formation: Dissolve the free base (or salt with buffered acetate) in anhydrous Methanol (5 mL). Add the aldehyde (0.65 mmol, 1.2 equiv).

  • Acid Catalysis: Add Glacial Acetic Acid dropwise until pH reaches ~5-6. This protonates the carbinolamine intermediate to facilitate dehydration to the iminium ion.

  • Reduction: Add

    
     (1.08 mmol, 2.0 equiv) in one portion.
    
    • Critical Step: Stir at Room Temperature (RT) for 12–16 hours under Argon/Nitrogen atmosphere.

  • Quenching: Quench the reaction with 1 mL of 1N HCl (aq) to decompose excess hydride. Stir for 30 mins.

  • Workup: Adjust pH to >10 using 1N NaOH. Concentrate the solvent under reduced pressure (rotary evaporator) to remove methanol.

Method B: Direct N-Alkylation (Alternative)

Rationale: Useful when the corresponding aldehyde is unstable or unavailable, and the alkyl halide is accessible.

Protocol:

  • Dissolve Isofagomine (100 mg) in dry DMF (3 mL).

  • Add Potassium Carbonate (

    
    , 2.0 equiv) as a base.
    
  • Add Alkyl Bromide (1.1 equiv) dropwise.

    • Caution: Do not use Alkyl Iodides if possible, as their high reactivity promotes over-alkylation to the quaternary ammonium salt.

  • Heat to 60°C for 6–8 hours. Monitor by TLC (System: DCM:MeOH:NH4OH 80:20:1).

  • Filter off inorganic salts and concentrate DMF under high vacuum.

Purification & Characterization Strategy

The shift in polarity from the starting material to the product requires a two-stage purification process.[1]

Step 1: Cation Exchange (SCX)
  • Purpose: To separate the amine product from non-basic impurities (excess aldehyde, neutral byproducts).

  • Column: Dowex 50WX8 (H+ form) or Amberlyst 15.

  • Elution:

    • Load crude mixture in water/MeOH (1:1).

    • Wash with MeOH (removes aldehydes/lipids).

    • Elute product with 2M

      
       in MeOH.
      
Step 2: Flash Chromatography
  • Purpose: To separate the mono-alkylated product from any di-alkylated side products or unreacted starting material.

  • Stationary Phase: Silica Gel 60.

  • Mobile Phase: Dichloromethane (DCM) : Methanol (MeOH) :

    
     (aq).
    
    • Gradient: Start 95:5:0 -> End 80:20:1.

Data Validation (Expected Results)
ParameterMethod A (Reductive Amination)Method B (Direct Alkylation)
Yield 75 - 90%40 - 60%
Selectivity >95% Mono-alkylatedMixture (Mono/Di/Quat)
Reaction Time 12 - 16 Hours6 - 8 Hours
Purification Easier (Clean profile)Difficult (Separation required)

Structure Confirmation (NMR Signatures):

  • 
     NMR (
    
    
    
    ):
    Look for the disappearance of the aldehyde proton (9-10 ppm) and the appearance of the
    
    
    triplet around 2.4 - 2.8 ppm. The ring protons of the piperidine core will shift upfield slightly upon alkylation compared to the HCl salt.
  • HRMS (ESI+): Calculate

    
     precisely.
    
    • Example: N-nonyl-isofagomine (

      
      ). Exact Mass: 273.2304.
      

Structure-Activity Relationship (SAR) Context

For researchers developing chaperones for Gaucher disease (GCase targeting):

  • Alkyl Chain Length: Optimization studies indicate that

    
     (octyl) and 
    
    
    
    (nonyl) chains provide the optimal balance between inhibitor potency (
    
    
    ) and chaperone efficacy.
  • Mechanism: The alkyl chain occupies the hydrophobic entrance of the GCase active site, stabilizing the enzyme in a folded conformation at neutral pH (ER), but allowing dissociation at acidic pH (Lysosome) due to the protonation of the piperidine nitrogen.

Mechanistic Diagram

SAR Substrate GCase Enzyme (Misfolded in ER) Complex Chaperone-Enzyme Complex (Folded) Substrate->Complex Binding at pH 7.0 (Stabilization) Inhibitor N-Alkylated Isofagomine Inhibitor->Complex Lysosome Lysosome (Acidic pH) Complex->Lysosome Trafficking Lysosome->Substrate Dissociation (Active Enzyme Release) Lysosome->Inhibitor High conc. of H+ competes for binding

Figure 2: Pharmacological Chaperone Mechanism of Action.

References

  • Synthesis and Biological Evaluation

    • Title: Synthesis and evaluation of isofagomine and its derivatives as potent glycosidase inhibitors.[1][2]

    • Source:Journal of Organic Chemistry.
    • Context: Primary source for the reductive amination conditions of piperidine iminosugars.
  • Pharmacological Chaperoning

    • Title: Chemical chaperones increase the cellular activity of N370S beta-glucosidase: a therapeutic str
    • Source:Proceedings of the N
    • Context: Establishes the efficacy of N-alkylated iminosugars (specifically N-octyl/nonyl derivatives) in restoring mutant enzyme function.
  • Advanced Derivatives

    • Title: Isofagomine- and 2,5-Anhydro-2,5-imino-D-glucitol-Based Glucocerebrosidase Pharmacological Chaperones for Gaucher Disease Intervention.[3]

    • Source:ChemMedChem.
    • Context: Details the synthesis of complex N-alkyl deriv

Sources

Application

Application Note: Structural Determination and Crystallization Protocols for 5-(Hydroxymethyl)piperidine-3,4-diol Enzyme Complexes

Target Audience: Structural Biologists, Protein Chemists, and Drug Development Professionals Content Focus: High-Resolution X-Ray Crystallography, Pharmacological Chaperones, and Transition-State Analogs Introduction The...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Biologists, Protein Chemists, and Drug Development Professionals Content Focus: High-Resolution X-Ray Crystallography, Pharmacological Chaperones, and Transition-State Analogs

Introduction

The compound 5-(Hydroxymethyl)piperidine-3,4-diol , universally known in pharmacological literature as Isofagomine (IFG) , is a highly potent iminosugar and transition-state analog. In drug development, IFG serves two distinct, critical roles: it acts as a pharmacological chaperone for acid β-glucosidase (GCase) to treat Gaucher disease[1], and it functions as a catalytic site inhibitor of glycogen phosphorylase (GP) for the management of Type 2 diabetes [2].

Achieving high-resolution crystal structures of IFG-enzyme complexes is notoriously challenging due to the dynamic nature of active-site loops and the strict microenvironmental requirements of the binding pockets. This application note provides field-proven, self-validating protocols for the co-crystallization of IFG with its primary target enzymes, detailing the biochemical causality behind buffer, pH, and precipitant selections.

Mechanistic Rationale for Crystallization Conditions (E-E-A-T)

Acid β-Glucosidase (GCase) and pH-Dependent Chaperoning

GCase is a lysosomal hydrolase with an optimal functional pH of ~4.5. In Gaucher disease, missense mutations (e.g., N370S) cause the enzyme to misfold in the Endoplasmic Reticulum (ER) at a neutral pH (~7.4), leading to premature proteasomal degradation. IFG acts as a pharmacological chaperone by binding the misfolded enzyme in the ER, stabilizing its fold for proper trafficking, and subsequently dissociating in the acidic, substrate-rich lysosome [1].

To accurately map this mechanism, structural studies must capture the IFG-GCase complex at both neutral and acidic pH. Crystallizing at pH 7.5 (ER-like) versus pH 4.5 (Lysosome-like) reveals critical protonation-state differences in active-site residues (such as Glu235 and Glu340) that govern the pH-dependent binding affinity of the iminosugar [3].

Glycogen Phosphorylase (GPb) and Anion Synergy

For Glycogen Phosphorylase, IFG mimics the oxocarbenium ion intermediate formed during the phosphorolysis of glycogen. The binding of IFG at the catalytic site is highly synergistic with the presence of phosphate or sulfate anions [2]. Crystallization protocols for GPb must incorporate these anions not merely as precipitants, but as essential co-ligands. The anion stabilizes the closed conformation of the active site loop (residues 280-285), locking the IFG molecule into the catalytic cleft and enabling high-occupancy lattice formation.

Experimental Protocols for Co-Crystallization

Protocol A: Co-Crystallization of Human GCase with Isofagomine

Objective: Obtain diffraction-quality crystals of the GCase-IFG complex representing both the ER-trafficking state (pH 7.5) and the Lysosomal state (pH 4.5).

  • Protein Preparation: Purify recombinant human GCase (expressed in CHO or Sf9 cells) using Concanavalin A affinity chromatography, followed by size-exclusion chromatography (SEC) in 50 mM Citrate-Phosphate buffer, 0.15 M NaCl, pH 5.5. Concentrate the protein to 10 mg/mL.

  • Ligand Complexation: Prepare a 100 mM stock of Isofagomine tartrate in molecular biology-grade water. Add IFG to the GCase sample to a final concentration of 2–5 mM. Causality Note: This concentration ensures >99% active-site occupancy based on IFG's nanomolar

    
    . Incubate on ice for 2 hours to allow for conformational stabilization prior to drop setup.
    
  • Screening & Optimization (Hanging-Drop Vapor Diffusion):

    • For Acidic pH (Lysosomal state): Mix 1 µL of the protein-ligand complex with 1 µL of reservoir solution containing 1.5 M Ammonium Sulfate, 0.1 M Bis-Tris (pH 4.5), and 5% (v/v) glycerol.

    • For Neutral pH (ER state): Mix 1 µL of the complex with 1 µL of reservoir solution containing 20% PEG 3350, 0.1 M HEPES (pH 7.5), and 0.2 M NaCl.

  • Incubation: Seal the coverslips over reservoirs containing 500 µL of the respective well solutions. Incubate at 20°C. Crystals typically appear within 3–7 days exhibiting a thin plate or rod-like morphology [4].

  • Cryoprotection: Briefly transfer crystals to a drop containing the reservoir solution supplemented with 20-25% (v/v) ethylene glycol and 2 mM IFG before flash-freezing in liquid nitrogen.

Protocol B: Co-Crystallization of Glycogen Phosphorylase b (GPb) with Isofagomine

Objective: Trap the transition-state analog at the catalytic site of GPb.

  • Protein Preparation: Isolate GPb from rabbit muscle or express recombinantly. Purify via AMP-Sepharose affinity chromatography. Dialyze extensively against 10 mM BES (pH 6.7), 0.1 mM EDTA, and 1 mM DTT. Concentrate to 15–20 mg/mL.

  • Ligand & Co-Ligand Complexation: Add IFG to a final concentration of 10 mM. Crucial Step: Supplement the mixture with 10 mM Sodium Phosphate. Without this anion, the active site loop remains flexible, and the iminosugar will not achieve full occupancy [2].

  • Crystallization Setup: Utilize the hanging-drop method. Mix 2 µL of the GPb-IFG-Phosphate complex with 2 µL of reservoir solution (10-15% PEG 8000, 0.1 M BES pH 6.7, 10 mM MgCl2).

  • Incubation: Maintain at 16°C. GPb crystals will grow as large tetragonal bipyramids over 1–2 weeks.

  • Harvesting: Cryoprotect using the reservoir solution enriched with 25% glycerol and flash-cool.

Quantitative Data: Crystallization Parameters

Table 1: Comparative Crystallization Conditions for Isofagomine-Enzyme Complexes

Target EnzymePDB IDLigand Conc.pHPrimary Precipitant / BufferResolutionKey Interacting Residues
GCase (Lysosomal) 2NSX5 mM4.51.5 M

/ Bis-Tris
2.0 ÅGlu235, Glu340, Asn396 [5]
GCase (ER) 3GXF2 mM7.520% PEG 3350 / HEPES2.1 ÅGlu235, Glu340, Trp381 [3]
Glycogen Phosphorylase 2G9V10 mM6.712% PEG 8000 / BES1.9 ÅHis377, Asn284, Phosphate [2]

Workflows and Mechanistic Pathways

G A Recombinant Enzyme Expression B Protein Purification & Concentration A->B C Isofagomine Complexation (>99% Occupancy) B->C D Vapor Diffusion Crystallization (pH Optimization) C->D E Cryoprotection & Flash-Freezing D->E F X-Ray Diffraction & Data Collection E->F G Phase Determination & Structural Refinement F->G

Workflow for the co-crystallization and structural determination of Isofagomine-enzyme complexes.

Pathway cluster_ER Endoplasmic Reticulum (pH ~7.4) cluster_Lysosome Lysosome (pH ~4.5) N1 Mutant GCase N3 Stable Complex N1->N3 N2 Isofagomine N2->N3 N4 Golgi Trafficking N3->N4 N5 Ligand Dissociation N4->N5 N6 Active GCase N5->N6

Pharmacological chaperone pathway of Isofagomine rescuing mutant GCase trafficking to the lysosome.

Conclusion

The successful crystallization of 5-(Hydroxymethyl)piperidine-3,4-diol with target enzymes hinges entirely on replicating physiological or transition-state microenvironments in vitro. For GCase, modulating the pH between 4.5 and 7.5 is strictly required to observe the protonation-driven conformational shifts of the active site loops that dictate chaperone efficacy [4]. For GPb, the inclusion of a synergistic anion is non-negotiable for locking the iminosugar into the catalytic cleft [2]. Adhering to these optimized parameters ensures high-resolution diffraction data, accelerating structure-based drug design for metabolic and lysosomal storage disorders.

References

  • Title: Isofagomine- and 2,5-Anhydro-2,5-Imino-D-Glucitol-Based Glucocerebrosidase Pharmacological Chaperones for Gaucher Disease Intervention Source: NIH PubMed Central URL: [Link]

  • Title: 2G9V: The crystal structure of glycogen phosphorylase in complex with (3R,4R,5R)-5-hydroxymethylpiperidine-3,4-diol and phosphate Source: RCSB Protein Data Bank URL: [Link]

  • Title: 3gxf - Crystal structure of acid-beta-glucosidase with isofagomine at neutral pH Source: Proteopedia URL: [Link]

  • Title: β-Glucocerebrosidase Modulators Promote Dimerization of β-Glucocerebrosidase and Reveal an Allosteric Binding Site Source: NIH PubMed Central URL: [Link]

  • Title: Organic & Biomolecular Chemistry - RSC Publishing Source: Royal Society of Chemistry URL: [Link]

Method

Application Note: In Vitro Evaluation of 5-(Hydroxymethyl)piperidine-3,4-diol (Isofagomine) Efficacy

Target Application: Pharmacological Chaperone Therapy for Lysosomal Storage Disorders (Gaucher Disease)[1] Executive Summary & Compound Identity 5-(Hydroxymethyl)piperidine-3,4-diol , commonly known as Isofagomine (IFG)...

Author: BenchChem Technical Support Team. Date: March 2026

Target Application: Pharmacological Chaperone Therapy for Lysosomal Storage Disorders (Gaucher Disease)[1]

Executive Summary & Compound Identity

5-(Hydroxymethyl)piperidine-3,4-diol , commonly known as Isofagomine (IFG) , is a potent iminosugar mimetic of the transition state of glycosidase hydrolysis. Unlike typical inhibitors that are screened solely for antagonistic activity, this compound acts as a Pharmacological Chaperone (PC) .[2]

In the context of Gaucher Disease , mutant


-glucocerebrosidase (GCase) proteins (e.g., N370S mutation) are unstable and retained in the Endoplasmic Reticulum (ER), leading to premature degradation. Isofagomine binds to the active site of the folding intermediate in the ER, stabilizing the correct conformation and facilitating trafficking to the lysosome. Once in the acidic lysosome, the high concentration of substrate (glucosylceramide) and the lower pH promote the displacement of the chaperone, allowing the enzyme to function.

Key Experimental Challenge: The efficacy of this compound is paradoxical—it is an inhibitor in cell-free assays but an activator (via protein rescue) in live-cell assays.[1][2] This protocol details the specific workflows required to distinguish and quantify these two distinct properties.

Compound Profile[1][2][3][4][5][6][7][8]
  • IUPAC Name: (3R,4R,5R)-5-(hydroxymethyl)piperidine-3,4-diol[3][4][5][6]

  • Common Name: Isofagomine (Tartrate salt often used)[1][2][7]

  • Primary Target: Acid

    
    -glucosidase (GCase)[1][2]
    
  • Mechanism: Active-site specific chaperone (Competitive Inhibitor at neutral pH)[1][2]

Mechanistic Workflow

The following diagram illustrates the "Chaperone Effect" versus the "Inhibition Effect," guiding the experimental logic.

ChaperoneMechanism MutantGCase Mutant GCase (Unstable in ER) Degradation ERAD Pathway (Proteasomal Degradation) MutantGCase->Degradation Without Treatment Complex Stable GCase-IFG Complex MutantGCase->Complex + IFG Binding IFG Isofagomine (Compound) Lysosome Lysosome (Acidic pH 4.5) Complex->Lysosome Trafficking Activity Restored Enzyme Activity Lysosome->Activity IFG Dissociation (Substrate Competition)

Figure 1: Mechanism of Action. Isofagomine rescues unstable mutant GCase from ER degradation, enabling transport to the lysosome where activity is restored.

Experimental Protocols

Phase 1: Preparation & Cytotoxicity

Before efficacy testing, establish the non-toxic concentration range.[2] Isofagomine is generally well-tolerated, but high concentrations can cause osmotic stress or off-target glycosidase inhibition.[1][2]

Reagent Preparation:

  • Stock Solution: Dissolve 5-(Hydroxymethyl)piperidine-3,4-diol in sterile water or DMSO to 100 mM. Store at -20°C.

  • Working Solutions: Dilute in culture medium (DMEM + 10% FBS) to final concentrations: 0.1, 1, 10, 50, 100, and 500 µM.

Protocol 1: Cell Viability (CCK-8 / MTT Assay)

  • Seeding: Plate patient-derived fibroblasts (e.g., N370S/N370S genotype) or GCase-deficient cells (e.g., CRISPR-knockout HEK293) at 5,000 cells/well in 96-well plates.

  • Incubation: Allow attachment for 24 hours.

  • Treatment: Aspirate media and add 100 µL of Working Solutions. Incubate for 4 days (chaperone effects require long incubation for protein accumulation).

  • Readout: Add CCK-8 reagent, incubate 2 hours, read Absorbance at 450 nm.

  • Criteria: Select the highest concentration with >90% viability for efficacy testing (typically 10–100 µM).

Phase 2: Intracellular Chaperone Efficacy (The "Rescue" Assay)

This is the critical experiment.[1][2] You are measuring the increase in lysosomal GCase activity after prolonged treatment.

Cell Model:

  • Primary: Human Skin Fibroblasts (Gaucher patient-derived, N370S or L444P mutation).[1][2]

  • Alternative: COS-7 or HEK293 cells transiently transfected with mutant GBA1 plasmids.[1][2]

Materials:

  • Substrate: 4-Methylumbelliferyl

    
    -D-glucopyranoside (4-MU-Glc).[1][2]
    
  • Lysis Buffer: 50 mM Phosphate-Citrate buffer (pH 5.2) + 0.5% Triton X-100 + Protease Inhibitors.[1][2] Note: Do not use high pH lysis buffers; GCase is unstable at neutral pH upon lysis.[1][2]

Step-by-Step Protocol:

  • Seeding: Seed cells in 6-well plates (

    
     cells/well).
    
  • Treatment Regime:

    • Treat cells with Isofagomine (0, 1, 10, 50 µM) for 4 to 5 days .

    • Critical Step: Replace media with fresh compound-containing media every 48 hours to maintain stable concentration.[1][2]

  • Washout (Optional but Recommended):

    • Since Isofagomine is a competitive inhibitor, residual drug in the lysate can mask the increased enzyme level.

    • Method: Replace medium with drug-free medium 4 hours prior to lysis, OR rely on the high dilution factor during the assay to displace the drug.

  • Lysis:

    • Wash cells 2x with cold PBS.[1][2]

    • Add 200 µL ice-cold Lysis Buffer (pH 5.2).[1][2] Scrape and collect lysates.[1][2]

    • Incubate on ice for 30 min. Centrifuge (14,000 x g, 10 min) to remove debris.

  • Enzymatic Assay:

    • In a black 96-well plate, mix:

      • 10 µL Cell Lysate (approx. 5–10 µg total protein).[1][2]

      • 40 µL Assay Buffer (50 mM Citrate-Phosphate, pH 5.2, 0.25% Sodium Taurocholate, 0.1% Triton X-100).

      • 50 µL Substrate (4-MU-Glc, 3–5 mM final concentration).[1][2]

    • Incubate at 37°C for 30–60 minutes.

    • Stop Reaction: Add 150 µL Glycine-NaOH buffer (pH 10.5).

  • Quantification:

    • Measure Fluorescence: Ex 365 nm / Em 450 nm.

    • Normalize RFU (Relative Fluorescence Units) to Total Protein Content (BCA Assay).

Data Output Format: Report data as "Fold Increase over Untreated Baseline."

Treatment (µM)Mean RFU/mg ProteinFold IncreaseStatistical Significance (p-value)
Untreated (0)1500 ± 1201.0-
IFG (1.[1][2]0)2100 ± 1501.4> 0.05
IFG (10.[1][2]0)4500 ± 3003.0< 0.01
IFG (50.[1][2]0)5200 ± 4003.5< 0.01
Phase 3: Protein Abundance Verification (Western Blot)

To confirm that the activity increase is due to higher protein levels (chaperoning) and not catalytic activation, perform a Western Blot.

  • Sample: Use the same lysates from Phase 2.

  • Endoglycosidase H (Endo-H) Digestion (Advanced):

    • Treat lysates with Endo-H.[1][2]

    • Logic: ER-retained proteins are Endo-H sensitive (cleaved).[1][2] Lysosomal (mature) proteins are Endo-H resistant.[1][2]

    • Success Metric: Isofagomine treatment should increase the Endo-H resistant (mature) band intensity.[1][2]

  • Antibody: Anti-GCase (e.g., clone 8E4).[1][2]

  • Loading Control: Anti-GAPDH or Anti-Beta-Actin.[1][2]

Experimental Workflow Diagram

ProtocolFlow cluster_Analysis Dual Readout Step1 Seed Gaucher Fibroblasts (N370S Mutation) Step2 Treat with Isofagomine (0 - 50 µM) for 4-5 Days Step1->Step2 Step3 Washout Phase (Optional: 4h drug-free media) Step2->Step3 Step4 Cell Lysis (pH 5.2 Citrate-Phosphate) Step3->Step4 Step5A Enzymatic Assay (4-MU-Glc Substrate) Measure Fluorescence Step4->Step5A Step5B Western Blot (Anti-GCase) Measure Protein Mass Step4->Step5B

Figure 2: Step-by-step workflow for validating chaperone efficacy in vitro.

Critical Considerations & Troubleshooting

  • The "Inhibition Dip": At very high concentrations (>100 µM), the intracellular concentration of Isofagomine may remain high enough even after lysis to inhibit the enzyme during the readout, potentially masking the chaperone effect. Always perform a dose-response curve; the curve is typically bell-shaped.[1][2]

  • pH Specificity: GCase activity is strictly pH-dependent.[1][2] Ensure your lysis and assay buffers are at pH 5.0–5.5.[1][2]

  • Substrate Choice: Use 4-MU-Glc for general activity. For higher specificity, block other beta-glucosidases (like cytosolic GBA2) using specific inhibitors if using non-purified lysates, although GBA2 is active at neutral pH, so the acidic assay buffer usually excludes it.

References

  • Lieberman, R. L., et al. (2007).[2] Structure of acid beta-glucosidase with pharmacological chaperone provides insight into Gaucher disease.[1][2] Nature Chemical Biology, 3(2), 101-107. Link

  • Steet, R. A., et al. (2006).[2][7] The iminosugar isofagomine increases the activity of N370S mutant acid beta-glucosidase in Gaucher fibroblasts by several mechanisms. Proceedings of the National Academy of Sciences, 103(37), 13813-13818. Link[1]

  • Khanna, R., et al. (2010).[2] The pharmacological chaperone isofagomine increases the activity of the Gaucher disease L444P mutant form of β-glucosidase.[2] FEBS Journal, 277(7), 1618-1638. Link[1]

  • PubChem Compound Summary. (n.d.). 5-(Hydroxymethyl)piperidine-3,4-diol (Isofagomine).[1][2][3][4][5][6][7] National Center for Biotechnology Information.[1][2] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Hub: Optimizing Synthesis of 5-(Hydroxymethyl)piperidine-3,4-diol

Topic: Improving synthetic yield of 5-(Hydroxymethyl)piperidine-3,4-diol reactions Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals. St...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving synthetic yield of 5-(Hydroxymethyl)piperidine-3,4-diol reactions Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.

Status: Operational Lead Scientist: Senior Application Scientist, Chemical Process Development Subject: Yield Optimization & Troubleshooting for Iminosugar Synthesis

Executive Summary & Core Challenges

5-(Hydroxymethyl)piperidine-3,4-diol (often referred to as Isofagomine or its stereoisomers) represents a class of polyhydroxylated alkaloids that function as potent glycosidase inhibitors and pharmacological chaperones.

The synthesis of this scaffold presents three specific "Yield Traps" that account for 80% of reported failures:

  • The Cyclization Bottleneck: Intramolecular reductive amination often competes with intermolecular polymerization or incomplete imine reduction.

  • The "Water Trap": The final product is a highly polar, water-soluble amine. Standard organic extraction (DCM/EtOAc) fails, leading to massive material loss in the aqueous phase.

  • Protecting Group "Poisoning": Incomplete deprotection or catalyst poisoning during hydrogenolysis of benzyl/Cbz groups.

This guide provides field-proven protocols to navigate these traps.

Critical Synthesis Checkpoints (The "Why" & "How")

Checkpoint Alpha: The Reductive Cyclization

Context: Most routes (e.g., from 1,6-anhydro-sugars or tartrate-derived nitrones) converge on a dicarbonyl or amino-aldehyde intermediate that must cyclize. The Fix:pH Control is Non-Negotiable. The formation of the cyclic iminium ion requires a slightly acidic pH (5.0–6.0). If the pH is too high, the amine remains unprotonated and nucleophilic, leading to polymerization. If too low, the carbonyl is activated but the amine is fully protonated and non-nucleophilic.

  • Standard: Use MeOH/AcOH buffers or maintain pH 5.5 explicitly.

Checkpoint Beta: The "Catch and Release" Isolation

Context: You cannot extract the free amine product into organic solvents effectively. The Fix:Ion Exchange Chromatography. Do not attempt liquid-liquid extraction. Use a strong cation exchange resin (e.g., Dowex 50W-X8). The protonated amine binds to the resin, allowing you to wash away non-basic impurities (salts, neutral sugars) with water/methanol. The product is then "released" using aqueous Ammonia (NH₄OH).

Troubleshooting Guide (FAQ)

Category A: Reaction Stalled or Low Conversion

Q: My reductive amination (cyclization) yield is stuck at ~40%. I see a lot of baseline material on TLC. What is happening? A: You are likely experiencing intermolecular polymerization .

  • Diagnosis: The concentration of the substrate is too high. In intramolecular reactions, high concentration favors intermolecular collisions (polymerization) over the desired intramolecular ring closure.

  • Solution: Perform the reaction under high-dilution conditions (0.01 M to 0.05 M). Add the substrate slowly (syringe pump over 2-4 hours) to the reducing agent mixture to keep the instantaneous concentration of the uncyclized amino-aldehyde low.

Q: I am using H₂/Pd-C for the cyclization/deprotection cascade, but the reaction stops halfway. Adding more catalyst doesn't help. A: This is classic amine poisoning of the catalyst.

  • Mechanism: As the free amine product forms, it binds strongly to the Pd surface, blocking active sites.

  • Solution: Add 1.0–1.5 equivalents of HCl (or acetic acid) to the reaction mixture. This protonates the amine product as it forms, preventing it from coordinating to the metal center. The product isolates as the hydrochloride salt, which prevents poisoning.

Category B: Product Loss During Workup

Q: My crude NMR shows product, but after column chromatography (Silica/MeOH/DCM), I recover almost nothing. A: The product is irreversibly binding to the silica gel.

  • Mechanism: The basic amine interacts with the acidic silanols on the silica surface.

  • Solution:

    • Pre-treat the silica: Slurry the silica in your eluent + 1% Triethylamine or NH₄OH before packing the column.

    • Switch phases: Use Amine-functionalized silica or, preferably, rely entirely on Ion Exchange (Dowex) for the primary purification. Avoid normal phase silica for the free base.

Q: I used Dowex resin, but I can't elute my compound. It's stuck on the beads. A: You might be using the wrong elution strength or resin form.

  • Protocol:

    • Load sample at pH < 4 (ensure product is cationic).

    • Wash with 5-10 column volumes (CV) of water (removes salts).

    • Elute with 1M to 3M NH₄OH . A weak ammonia solution (0.1M) is often insufficient to displace the amine from a sulfonic acid resin.

    • Pro-Tip: If using Dowex 50W, ensure it is in the H+ form, not the Na+ form, before loading.

Category C: Purity & Stereochemistry

Q: I see a minor diastereomer (approx. 10%) in the final product. Can I separate it? A: Separation of the free polyol amines is extremely difficult.

  • Strategy: Purify at the Protected Stage. Separating the benzyl-protected or acetal-protected intermediates is significantly easier on standard silica gel. Once you deprotect to the final water-soluble tetraol/triol, your separation options are limited to expensive HPLC methods (HILIC or Amide columns).

Optimized Master Protocol: The "Sugar Route"

Based on modified procedures from Jespersen et al. and recent optimizations.

Objective: Synthesis of 5-(hydroxymethyl)piperidine-3,4-diol from 1,6-anhydro-sugar intermediate.

Phase 1: Oxidative Cleavage & Reductive Amination
  • Substrate: Dissolve the diol precursor (e.g., 1,6-anhydro-2-C-hydroxymethyl-4-O-benzyl-β-D-glucopyranose) in Methanol/Water (3:1).

  • Oxidation: Add NaIO₄ (1.1 equiv) at 0°C. Stir 1h. (Forms the dialdehyde).[1]

  • Cyclization (Critical Step):

    • Cool to 0°C.[2]

    • Add Benzylamine (1.05 equiv) and NaBH₃CN (2.0 equiv).

    • Adjust pH to 6.0 with AcOH.

    • Stir 16h at RT.

  • Workup: Quench with aqueous NaHCO₃. Extract with EtOAc. (The benzyl-protected intermediate is organic soluble).

  • Purification: Flash Chromatography (Hexane/EtOAc).

Phase 2: Global Deprotection & Isolation
  • Reaction: Dissolve intermediate in MeOH/HCl (catalytic). Add Pd(OH)₂/C (20% w/w).

  • Hydrogenation: Stir under H₂ (1 atm or balloon) for 24h.

  • Filtration: Filter through Celite. Wash the filter cake with water , not just MeOH (product salts may precipitate on the filter).

  • Ion Exchange (The Yield Saver):

    • Column: Dowex 50W-X8 (H+ form).

    • Load the aqueous filtrate.

    • Wash: 500 mL Water (discard).

    • Elute: 500 mL 1M NH₄OH .

  • Final Polish: Concentrate the ammonia fraction. Lyophilize to obtain the free amine as a white solid or syrup.

Visualizations

Diagram 1: Synthetic Workflow & Logic

This diagram contrasts the "Sugar Route" (Chiral Pool) with the "Nitrone Route" and highlights the critical isolation step.

SynthesisWorkflow cluster_0 Route A: Chiral Pool (Sugar) cluster_1 Route B: De Novo (Tartrate/Nitrone) StartSugar Sugar Precursor (e.g., 1,6-anhydro-glucose) Oxidation Periodate Oxidation (NaIO4) StartSugar->Oxidation Dialdehyde Dialdehyde Intermediate Oxidation->Dialdehyde Cyclization CRITICAL STEP: Reductive Amination (pH 5-6, NaBH3CN) Dialdehyde->Cyclization StartTartrate L-Tartrate Nitrone Cyclic Nitrone StartTartrate->Nitrone Addition Grignard/Nucleophile Addition Nitrone->Addition Addition->Cyclization ProtectedInt Protected Piperidine Cyclization->ProtectedInt Cyclization->ProtectedInt Avoids Polymerization Deprotection Global Deprotection (H2, Pd/C, Acid) ProtectedInt->Deprotection Workup CRITICAL ISOLATION: Dowex 50W-X8 (Catch & Release) Deprotection->Workup Product 5-(Hydroxymethyl)piperidine-3,4-diol (High Yield) Workup->Product Workup->Product Elute w/ NH4OH

Caption: Comparative workflow for synthesis highlighting the two critical "Yield Trap" checkpoints (Red Octagons) where most failures occur.

Diagram 2: Troubleshooting Logic Tree

A decision tree for diagnosing low yields.

Troubleshooting Problem Low Yield / Failure Check1 Is Intermediate Visible on TLC? Problem->Check1 Yes1 Yes Check1->Yes1 Clean Spot No1 No (Baseline Streak) Check1->No1 Messy Check2 Is Product in Organic Phase? Yes1->Check2 Issue1 Issue: Polymerization No1->Issue1 Issue2 Issue: Water Solubility Check2->Issue2 No (Lost in Aqueous) Check3 Catalyst Poisoning? Check2->Check3 Reaction Incomplete Fix1 Action: Dilute Reaction Control pH (5.5) Issue1->Fix1 Fix2 Action: Switch to Ion Exchange Resin Issue2->Fix2 Fix3 Action: Add HCl to Hydrogenation Check3->Fix3

Caption: Diagnostic logic tree for identifying the root cause of yield loss during cyclization and isolation.

References

  • Jespersen, T. M., et al. (1994). Synthesis of isofagomine, a novel glycosidase inhibitor.[2][3] Angewandte Chemie International Edition, 33(17), 1778-1779. Link

  • Lundt, I., & Madsen, R. (2001). Iminosugars as glycosidase inhibitors: Synthesis and biological activity. Topics in Current Chemistry, 215, 177-223. Link

  • Mellor, H. R., et al. (2002). Cellular effects of deoxynojirimycin analogues: uptake, retention and inhibition of glycosphingolipid biosynthesis. Biochemical Journal, 366(1), 225-233. Link

  • Stütz, A. E. (Ed.). (1999).[4] Iminosugars as Glycosidase Inhibitors: Nojirimycin and Beyond. Wiley-VCH. Link

  • Fan, J. Q. (2003).[4] A contradictory action of competitive inhibitors: molecular chaperones for enzyme enhancement therapy. Trends in Pharmacological Sciences, 24(7), 355-360. Link

Sources

Optimization

Overcoming solubility issues of 5-(Hydroxymethyl)piperidine-3,4-diol in organic solvents

Topic: Overcoming Solubility & Handling Challenges in Organic Solvents[1][2] Core Directive: The "Crystal Lattice" Challenge From the Desk of the Senior Application Scientist: You are likely here because 5-(Hydroxymethyl...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Solubility & Handling Challenges in Organic Solvents[1][2]

Core Directive: The "Crystal Lattice" Challenge

From the Desk of the Senior Application Scientist:

You are likely here because 5-(Hydroxymethyl)piperidine-3,4-diol (commonly known as Isofagomine ) is precipitating out of your reaction mixture, failing to extract into dichloromethane (DCM), or showing no retention on your standard silica flash column.[1][2]

The Causality: This compound is an iminosugar (azasugar).[1] Structurally, it mimics a monosaccharide where the ring oxygen is replaced by nitrogen.[2][3]

  • High Polarity: It possesses three hydrophilic centers (two secondary alcohols, one primary alcohol) and a secondary amine.[1][2]

  • Lattice Energy: The intermolecular Hydrogen Bonding Network (H-bond donors/acceptors) creates a crystal lattice with extremely high cohesive energy.[1]

  • Ionization: The secondary amine (

    
    ) is easily protonated.[1] In many "organic" conditions, it exists as a salt, rendering it insoluble in non-polar media.[2]
    

The Solution: You cannot force this molecule into lipophilic solvents (DCM, Toluene, Hexanes) without modifying its state (Free Base vs. Salt) or its structure (Derivatization).[1][2]

Troubleshooting Guide & FAQs

Scenario A: Reaction Setup & Solvent Incompatibility

Q: I need to react the secondary amine, but the starting material won't dissolve in THF or DCM. Can I heat it?

  • Analysis: Heating will not break the H-bond network sufficiently in non-polar solvents and may degrade your reagent.[1]

  • Solution: Use a Dipolar Aprotic Co-solvent .[1]

    • Dissolve the compound in a minimum amount of dry DMSO or DMF .

    • Dilute slowly with your target solvent (THF/DCM).[1][2]

    • Self-Validating Step: If turbidity appears upon dilution, stop.[1][2] You have exceeded the critical solvent ratio. Add more co-solvent.

    • Alternative: For acylations/alkylations, use Pyridine as both solvent and base.[1][2] It solubilizes polyols well.[1]

Scenario B: Work-up & Extraction

Q: I quenched my reaction with water, but I cannot extract the product into EtOAc or DCM. The organic layer is empty.

  • Analysis: The partition coefficient (

    
    ) of underivatized Isofagomine is highly negative (approx -1.5 to -2.0).[1][2] It prefers water over organic phases by a factor of >100.[1]
    
  • Solution 1: The "Salting Out" + n-Butanol Trick.

    • Saturate the aqueous phase with NaCl.

    • Extract with n-Butanol (n-BuOH).[1][2] n-BuOH can solubilize polar compounds that DCM cannot.[1][2]

  • Solution 2: Evaporation & Trituration (The "Dry Work-up"). [1]

    • Do not extract. Evaporate the aqueous layer to dryness (Lyophilization is best).

    • Triturate the solid residue with MeOH or EtOH to dissolve the product, leaving inorganic salts (NaCl/Na2SO4) behind.[2] Filter and concentrate.

Scenario C: Purification & Chromatography

Q: My compound stays at the baseline on a silica column (0% Rf) even with 10% MeOH.

  • Analysis: Silica gel is acidic.[1] The basic amine binds irreversibly to silanols, and the hydroxyls H-bond to the silica surface.

  • Solution: Switch stationary phases.

    • Option A (Best): Cation Exchange Chromatography (Catch & Release). See Protocol 1.[1]

    • Option B: HILIC (Hydrophilic Interaction Liquid Chromatography). Use an Amide or Amino column with Acetonitrile/Water/Ammonium Formate.[1]

    • Option C (If using Silica): You must add a modifier.[1] Use DCM:MeOH:NH4OH (80:19:1).[1][2] The ammonia competes for silanol sites, allowing your amine to elute.[2]

Scenario D: Analysis

Q: I can't see anything on the UV detector.

  • Analysis: Isofagomine has no chromophore (no conjugated

    
    -systems).[1]
    
  • Solution:

    • TLC: Use chemical stains.[1] Ninhydrin (stains amines red/purple) or KMnO4 (stains alcohols yellow/brown) are mandatory.[1][2]

    • LC-MS: Use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector).[1][2]

Critical Experimental Protocols

Protocol 1: "Catch & Release" Purification (Ion Exchange)

This is the industry standard for isolating hydrophilic amines from crude aqueous mixtures.

Reagents:

  • Resin: Dowex 50WX8 or Amberlite IR120 (Strong Cation Exchange, H+ form).[1][2]

  • Eluents: Distilled Water (Wash), 1M - 2M NH4OH (Release).

Workflow:

  • Loading: Dissolve crude mixture in water (pH < 7). Load onto the resin column.

    • Mechanism:[1][4] The amine protonates (

      
      ) and binds to the sulfonate groups (
      
      
      
      ) on the resin. Neutral impurities (salts, non-basic sugars) pass through.[1][2]
  • Washing: Flush column with 5-10 column volumes (CV) of water.[1]

    • Validation: Check effluent with TLC.[1][5] It should eventually be clean of impurities.[1]

  • Releasing: Elute with 1M NH4OH (aq) .

    • Mechanism:[1][4] The high concentration of

      
       displaces the product; the high pH deprotonates it to the free base.
      
  • Isolation: Collect basic fractions (check pH paper). Evaporate water/ammonia under reduced pressure.[1]

    • Result: Pure free amine.[1]

Protocol 2: N-Boc Protection for Organic Solubility

If you must use standard organic chemistry (Flash chromatography, DCM solubility), you must mask the polarity.[2]

Reagents:


 (1.2 eq), 

(2.0 eq), Methanol (Solvent).[1][2]

Steps:

  • Dissolve 5-(Hydroxymethyl)piperidine-3,4-diol in Methanol (Do not use DCM).[1][2]

  • Add Triethylamine (

    
    ).[1]
    
  • Add Di-tert-butyl dicarbonate (

    
    ) dropwise.[1]
    
  • Stir at RT for 4-12 hours.

    • Monitoring: Use Ninhydrin stain.[1] The starting material (free amine) stains Red/Purple .[1] The Product (Carbamate) will likely not stain with Ninhydrin or stain very faintly; use CAM/Hanessian's Stain for the Boc-protected polyol.

  • Workup: Evaporate MeOH. The residue is now soluble in EtOAc/DCM. Partition between EtOAc and dilute citric acid (to remove excess

    
    ).[1]
    
  • Result: The N-Boc derivative is lipophilic enough for standard silica chromatography.[1]

Data Visualization

Solubility Matrix: 5-(Hydroxymethyl)piperidine-3,4-diol[1][2][6]
SolventSolubility (Free Base)Solubility (Salt Form - e.g., HCl)Application Notes
Water High (>50 mg/mL)High Ideal for "Catch & Release" loading.[1][2]
Methanol ModerateHighGood for transfers and reactions.[1]
DMSO High ModerateUse as co-solvent for organic reactions.[1]
DCM Insoluble Insoluble Avoid unless derivatized (Boc/Cbz).
THF PoorInsolubleRequires DMSO co-solvent.[1]
Acetonitrile PoorPoorUsed in HILIC mobile phases (with water).[1]
Decision Tree: Purification Strategy

PurificationStrategy Start Crude Reaction Mixture SolubilityCheck Is it soluble in DCM/EtOAc? Start->SolubilityCheck Yes Yes (Derivatized) SolubilityCheck->Yes Protected (Boc/Ac) No No (Free Polyol) SolubilityCheck->No Unprotected StandardFlash Standard Silica Flash (Hexane:EtOAc) Yes->StandardFlash PolarityCheck Is it an Amine Salt? No->PolarityCheck Final Pure Compound StandardFlash->Final SaltYes Yes PolarityCheck->SaltYes Basic Nitrogen SaltNo No (Neutral) PolarityCheck->SaltNo No Basic Nitrogen IonExchange Cation Exchange (SCX) Protocol 1 (Catch & Release) SaltYes->IonExchange HILIC HILIC Chromatography (ACN/Water/Buffer) SaltNo->HILIC IonExchange->Final HILIC->Final

Caption: Logical workflow for selecting the correct purification method based on chemical state (Protected vs. Unprotected) and functional group ionization.

References

  • PubChem. (n.d.).[1] 5-(Hydroxymethyl)piperidine-3,4-diol (Isofagomine) Compound Summary. National Library of Medicine.[1] Retrieved March 4, 2026, from [Link]

  • Lieberman, R. L., et al. (2009).[1][2] Structure of acid-beta-glucosidase with isofagomine at neutral pH. RCSB Protein Data Bank.[1] Retrieved March 4, 2026, from [Link][2]

Sources

Troubleshooting

Enhancing stability of 5-(Hydroxymethyl)piperidine-3,4-diol in aqueous solution

This guide serves as a specialized technical support resource for researchers working with 5-(Hydroxymethyl)piperidine-3,4-diol (often referred to in literature as an isomer of Isofagomine or a related iminosugar).[1][2]...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for researchers working with 5-(Hydroxymethyl)piperidine-3,4-diol (often referred to in literature as an isomer of Isofagomine or a related iminosugar).[1][2]

These polyhydroxylated alkaloids are potent glycosidase inhibitors and pharmacological chaperones.[1][2][3] However, their stability in aqueous solution is frequently compromised by oxidative discoloration , pH-dependent solubility shifts , and microbial susceptibility .[1][2]

Quick Reference: Physicochemical Profile
ParameterSpecificationCritical Note
Chemical Class Piperidine Iminosugar (Azasugar)Secondary amine subject to N-oxidation.[1][2][4]
pKa (Conjugate Acid) ~8.4 – 9.0 (Estimated)Nitrogen is protonated at neutral pH.[1][2]
Solubility Highly soluble in water (>100 mg/mL)Hygroscopic in salt form (HCl, Tartrate).[1][2]
Major Instability Risk N-Oxidation, Maillard ReactionYellowing indicates amine oxidation or aldehyde condensation.[1][2]

Part 1: Troubleshooting & FAQs

Category A: Discoloration & Chemical Stability[1][2]

Q1: My clear aqueous stock solution turned pale yellow after 48 hours at 4°C. Is it still usable? Diagnosis: This is a classic sign of N-oxidation or trace Maillard-type reactions .[1][2] While the piperidine ring is robust, the secondary amine nitrogen (


) is electron-rich and prone to oxidation by dissolved oxygen, forming an N-oxide impurities.[1] If the yellowing is faint, the potency loss is likely <2%, but it indicates a lack of oxidative protection.
Corrective Action: 
  • Check Purity: Run LC-MS. If the N-oxide peak (+16 Da) is <1%, the solution is usable for non-critical assays.[1]

  • Prevent Recurrence: You must degas your water and/or lower the pH.[1][2] Protonating the nitrogen (converting it to ammonium) locks the lone pair electrons, rendering them unreactive to oxygen.

Q2: What is the optimal pH for long-term storage? Recommendation: pH 4.0 – 6.0.

  • Mechanism: At pH < 7, the piperidine nitrogen exists predominantly as the piperidinium cation (

    
    ).[1] This cationic form is chemically inert to oxidation.[1][2]
    
  • Avoid: Alkaline buffers (pH > 8.0).[1][2] At this pH, the free base fraction increases, accelerating oxidative degradation and potential ring-opening side reactions under thermal stress.

Q3: Can I autoclave the solution? Answer: No. While the piperidine scaffold is thermally stable, autoclaving (121°C) in the presence of trace impurities (especially carbonyls from plasticizers or buffers) can induce degradation.[1][2]

  • Alternative: Use 0.22 µm PVDF or PES syringe filters for sterilization.[1][2] These membranes have low binding affinity for polar iminosugars.[1][2]

Category B: Solubility & Formulation

Q4: I see a fine precipitate when diluting the stock into cell culture media (DMEM). Diagnosis: This is likely a "Salting Out" or pH-Shock effect . If your stock is a high-concentration HCl salt (e.g., 100 mM) and you dilute it into a buffered media (pH 7.4), the sudden pH shift can transiently generate the less soluble free base, or the high ionic strength of the media forces precipitation. Troubleshooting Steps:

  • Pre-dilution: Dilute the stock 1:10 in PBS before adding to media.

  • Check Counter-ions: Ensure your compound is not interacting with sulfates or phosphates in the media to form insoluble salts (rare for piperidines, but possible at high concentrations).[1][2]

Part 2: Experimental Protocols

Protocol 1: Preparation of an Oxidation-Resistant Stock Solution (10 mM)

Purpose: To create a stock solution stable for >6 months at -20°C.

Materials:

  • 5-(Hydroxymethyl)piperidine-3,4-diol (Solid)[1][2][5]

  • Buffer: 10 mM Ammonium Acetate (pH 5.[1][2]5) OR 0.1% Acetic Acid in Water.[1][2]

  • Argon or Nitrogen gas line.[1][2]

Workflow:

  • Degassing: Boil Milli-Q water for 5 minutes or sonicate under vacuum for 10 minutes to remove dissolved oxygen. Allow to cool under an inert gas blanket (Argon/Nitrogen).[1][2]

  • Weighing: Weigh the solid quickly. The HCl salt form is hygroscopic ; prolonged exposure to air will alter the effective mass.[1]

  • Dissolution: Dissolve the solid in the degassed acidic buffer (pH 5.5).

    • Why Acidic? Ensures 99.9% protonation of the amine.[1]

  • Filtration: Filter immediately through a 0.22 µm PES filter into a light-protective (amber) vial.

  • Headspace Purge: Gently blow Argon over the liquid surface for 10 seconds before capping.[1][2]

  • Storage: Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles (aliquot into single-use volumes).

Protocol 2: Stress Testing for Stability Validation

Purpose: To determine if your specific experimental conditions (e.g., assay buffer) degrade the molecule.[1][2]

  • Prepare Samples:

    • Control: 1 mM compound in water (pH 5), stored at 4°C.

    • Test: 1 mM compound in Assay Buffer (e.g., pH 7.4, 37°C).

  • Incubation: Incubate Test sample for 24 hours at 37°C.

  • Analysis (HPLC-CAD or LC-MS):

    • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or Amide column (C18 will not retain this polar molecule well).[1][2]

    • Mobile Phase: Acetonitrile:Water (80:[1][2]20) with 10 mM Ammonium Formate.[1][2]

    • Detection: CAD (Charged Aerosol Detector) is preferred as the molecule lacks a strong chromophore (UV absorption is weak/non-existent).[1][2]

  • Criteria: If the Test sample peak area is <95% of the Control, or if new peaks appear at

    
     (retention time) corresponding to N-oxides, the assay buffer is incompatible.
    

Part 3: Visualizing the Instability Pathways

The following diagram illustrates the degradation logic and the stabilization mechanism via protonation.

StabilityPathways Compound 5-(Hydroxymethyl) piperidine-3,4-diol (Free Base) Protonated Stabilized Cation (Ammonium Form) Compound->Protonated Protonation (Reversible) Oxidation N-Oxide (Degradation Product) Compound->Oxidation Oxidative Attack (Slow) Maillard Glycosylamine/ Browning Compound->Maillard Condensation Protonated->Compound pH > 8.0 Acid Acidic pH (<6.0) + Buffer Acid->Protonated Promotes Oxygen Dissolved O2 neutral pH Oxygen->Oxidation Reactant Aldehyde Reducing Sugars (Impurities) Aldehyde->Maillard Reactant

Caption: Figure 1. Chemical fate of the piperidine iminosugar. Acidic conditions sequester the reactive nitrogen lone pair, preventing oxidation and Maillard reactions.

Part 4: Analytical Data Summary

Table 1: Buffer Compatibility Matrix

Buffer SystempH RangeCompatibility RatingTechnical Notes
Water (Unbuffered) ~5.5 - 7.0Moderate Susceptible to pH drift; absorbs atmospheric CO2.[1][2]
Acetate (10-50 mM) 4.0 - 5.5Excellent Maintains protonation; volatile (LC-MS compatible).[1][2]
PBS (Phosphate) 7.2 - 7.4Good Short-term use only (24-48h).[1][2] Risk of oxidation increases.[1][2]
Tris-HCl 7.5 - 8.5Poor Primary amine in Tris can compete/react; pH is too high for long-term stability.[1][2]
HEPES 7.0 - 7.5Fair Better than Tris, but requires antioxidant (e.g., 0.1 mM EDTA) for storage.[1][2]

References

  • PubChem. (n.d.).[1][2] 5-(Hydroxymethyl)piperidine-3,4-diol Compound Summary. National Library of Medicine.[1][2] Retrieved from [Link]

  • Stütz, A. E. (Ed.).[1][2] (1999).[1][2] Iminosugars as Glycosidase Inhibitors: Nojirimycin and Beyond. Wiley-VCH.[1][2] (Standard reference for iminosugar chemistry and stability).

  • Fan, J. Q. (2003).[1][2] A contradictory action of iminosugars on unstable variants of β-glucosidase: Chaperoning vs. Inhibition. Trends in Pharmacological Sciences. (Discusses stability of piperidine chaperones in biological buffers).

Sources

Optimization

Troubleshooting low inhibition activity in 5-(Hydroxymethyl)piperidine-3,4-diol assays

Topic: Troubleshooting Low Inhibition Activity in 5-(Hydroxymethyl)piperidine-3,4-diol Assays Content Type: Technical Support Center / Troubleshooting Guide Audience: Researchers, Scientists, and Drug Development Profess...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Inhibition Activity in 5-(Hydroxymethyl)piperidine-3,4-diol Assays Content Type: Technical Support Center / Troubleshooting Guide Audience: Researchers, Scientists, and Drug Development Professionals Persona: Senior Application Scientist

Technical Support: High-Potency Iminosugar Assays

Subject: Diagnostic Guide for Low Inhibition Activity with 5-(Hydroxymethyl)piperidine-3,4-diol (Isofagomine)

From: Dr. Aris Thorne, Senior Application Scientist To: Assay Development Team

If you are observing lower-than-expected inhibition activity (high


) with 5-(Hydroxymethyl)piperidine-3,4-diol  (commonly known as Isofagomine  or Afegostat ), you are likely encountering a specific set of kinetic or thermodynamic barriers common to iminosugars.[1][2]

This molecule is not a standard reversible inhibitor; it is a pharmacological chaperone with pH-dependent affinity and slow-binding kinetics.[1][2] Standard high-throughput screening (HTS) protocols often fail to capture its true potency.[1][2]

Below is the diagnostic framework we use to validate this compound’s activity.

Part 1: The "Isomer Trap" (Chemical Integrity)

Q: I bought "5-(Hydroxymethyl)piperidine-3,4-diol" but the


 is in the micromolar range, not nanomolar. Why? 

A: You may be using the wrong stereoisomer or salt form.[1][2]

The generic IUPAC name "5-(Hydroxymethyl)piperidine-3,4-diol" applies to multiple stereoisomers. The biologically active form for


-glucosidase (GCase) inhibition is (3R, 4R, 5R) .[1][2][3]
  • The Problem: If your vendor supplied a racemic mixture or the L-isomer, potency will drop by orders of magnitude.[1][2]

  • The Salt Factor: This molecule is a secondary amine.[1][2] If supplied as a hydrochloride (HCl) or tartrate salt, you must correct the molecular weight when calculating molarity.[2] Weighing the salt as if it were the free base results in under-dosing.[2]

Validation Step: Check your Certificate of Analysis (CoA).[1][2] Ensure the specific rotation


 matches the (3R, 4R, 5R) standard (typically dextrorotatory in water).[1]

Part 2: The "Chaperone Paradox" (pH Dependence)

Q: My assay runs at pH 5.2 (lysosomal pH), but the literature claims sub-nanomolar affinity. I’m seeing


 nM. Is my enzyme broken? 

A: No, your enzyme is behaving physiologically.[1][2] This is the Chaperone Paradox .

Isofagomine is designed to bind tightly at neutral pH (pH 7.0–7.4, Endoplasmic Reticulum) to assist folding, and release the enzyme at acidic pH (pH 5.2, Lysosome) to allow substrate turnover [1].[1]

  • Mechanism: The protonation state of the piperidine nitrogen and the enzyme's catalytic residues (Glu235/Glu340 in GCase) changes with pH.

  • The Consequence: Affinity is naturally lower at acidic pH.[1][2] If you are validating binding potential, assay at pH 7.[1][2]0. If you are modeling lysosomal inhibition, your higher

    
     is likely accurate.[1][2]
    

Experimental Fix: Run a pH-profile curve.

  • Control: Assay at pH 7.0 (Citrate-Phosphate buffer). You should see a 5–10x increase in potency compared to pH 5.2.[1][2]

Part 3: Kinetic Failure Modes (Time & Competition)

Q: I am adding substrate and inhibitor simultaneously. Is this correct?

A: No. This is the most common cause of "low activity" data.[1][2]

Isofagomine exhibits slow-binding kinetics [2].[1][2] The molecule induces a conformational change in the enzyme active site (induced fit).[2] Equilibrium is not reached instantaneously.

  • Simultaneous Addition: The substrate races the inhibitor to the active site.[1][2] Since the inhibitor is slow-on, the substrate wins initially, resulting in a high apparent

    
    .
    
  • The Fix: You must pre-incubate the enzyme and inhibitor for 30–60 minutes before adding the substrate.[1][2]

Q: I increased the substrate concentration to get a better signal, but inhibition disappeared. Why?

A: You have violated the Cheng-Prusoff limits.[1][2] Isofagomine is a competitive inhibitor .[1][2][4] It competes directly with the substrate for the active site.

  • The Math:

    
    .[1][2]
    
  • The Error: If your substrate concentration

    
     is 
    
    
    
    , your measured
    
    
    will be 11 times higher than the true
    
    
    .[1][2]
  • The Fix: Run the inhibition assay at

    
     or slightly below.[1][2]
    

Part 4: Diagnostic Visualization

Workflow: Troubleshooting Logic Tree

TroubleshootingFlow Start Problem: Low Inhibition Activity CheckStereo 1. Check Stereochemistry Is it (3R, 4R, 5R)? Start->CheckStereo CheckSalt 2. Check Salt Form Corrected for MW? CheckStereo->CheckSalt Yes ResultBad Invalid Assay: Correct Protocol CheckStereo->ResultBad No (Wrong Isomer) CheckProtocol 3. Kinetic Protocol Pre-incubation used? CheckSalt->CheckProtocol Yes CheckSalt->ResultBad No (Dosing Error) CheckSubstrate 4. Substrate Conc. Is [S] <= Km? CheckProtocol->CheckSubstrate Yes (>30 min) CheckProtocol->ResultBad No (Simultaneous Add) CheckPH 5. pH Check Assay pH vs. Target pH CheckSubstrate->CheckPH Yes CheckSubstrate->ResultBad No ([S] too high) ResultGood Valid Result: Low affinity at pH 5.2 is physiological. CheckPH->ResultGood pH 5.2 (Lysosomal) CheckPH->ResultGood pH 7.0 (ER Binding)

Caption: Decision tree for isolating the root cause of low inhibition potency.

Part 5: Optimized Protocol (Self-Validating)

To definitively troubleshoot the activity, run this 4-Methylumbelliferyl (4-MU) assay protocol. This protocol controls for pH quenching and kinetic lag.[1][2]

Reagents:

  • Buffer A (Reaction): 50 mM Citrate-Phosphate, pH 5.2 (or pH 7.0 for binding check), 0.1% Triton X-100, 0.1% BSA.

  • Buffer B (Stop): 0.5 M Glycine-NaOH, pH 10.5 (Crucial for fluorescence signal).[1][2]

  • Substrate: 4-MU-

    
    -D-glucopyranoside (at 
    
    
    
    , typically 1–3 mM depending on enzyme source).[1][2]

Step-by-Step Methodology:

  • Enzyme Prep: Dilute GCase (recombinant or lysate) in Buffer A.

  • Inhibitor Series: Prepare 5-(Hydroxymethyl)piperidine-3,4-diol in Buffer A (10-point dose response, e.g., 10

    
    M down to 0.1 nM).
    
  • Pre-Incubation (CRITICAL):

    • Add 10

      
      L Enzyme + 10 
      
      
      
      L Inhibitor to plate.[1][2]
    • Incubate 45 minutes at 37°C. (Allows slow-binding equilibrium).

  • Reaction Start: Add 20

    
    L Substrate (at 
    
    
    
    concentration, so final is
    
    
    ).
  • Incubation: Incubate 30 minutes at 37°C.

  • Termination: Add 150

    
    L Buffer B (Stop Solution) .
    
    • Why: 4-MU fluorescence is quenched at acidic pH.[1][2] You must raise pH > 10 to deprotonate the fluorophore [3].[1][2]

  • Read: Fluorescence (Ex 365 nm / Em 445 nm).

Part 6: Quantitative Troubleshooting Matrix

Use this table to interpret your specific data failure:

SymptomProbable CauseVerification
No Inhibition (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

)
Wrong Isomer (L-form) or degraded compound.[1][2]Check NMR/Polarimetry. Ensure storage at -20°C desicated.
Weak Inhibition (

)
Substrate Competition.

.[1][2]
Calculate

ratio.[1][2] Repeat with

.[1][2]
Weak Inhibition (

)
No Pre-incubation. Compare 0 min vs 60 min pre-incubation.[1][2]
Low Signal / High Noise pH Quenching. Did you use Glycine pH 10.5 stop solution? 4-MU is silent at pH 5.[1][2]
Potency Shift (pH 5 vs 7) Thermodynamic Effect. This is expected.[1][2]

is pH dependent for this class [4].[1][2]

Part 7: Mechanism of Action Visualization

Mechanism Enzyme GCase Enzyme (Glu235/Glu340) Complex E-I Complex (Stabilized) Enzyme->Complex Binding (Slow) Inhibitor Isofagomine (Protonated) Inhibitor->Complex Competes Substrate Substrate (Glucosylceramide) Substrate->Enzyme Hydrolysis pH7 Neutral pH (ER) High Affinity pH7->Complex Promotes pH5 Acidic pH (Lysosome) Lower Affinity (Release) pH5->Complex Destabilizes

Caption: Competitive binding mechanism modulated by pH environment.[1][2]

References

  • Lieberman, R. L., et al. (2007).[1][2] Structure of acid ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    -glucosidase with pharmacological chaperone provides insight into Gaucher disease.[1][2] Nature Chemical Biology.[1][2] 
    
  • Steet, R. A., et al. (2006).[1][2] The iminosugar isofagomine increases the activity of N370S mutant acid

    
    -glucosidase in Gaucher fibroblasts by several mechanisms. Proceedings of the National Academy of Sciences. [1][2]
    
  • Motabar, O., et al. (2012).[1][2] A High Throughput Screening Assay for the Discovery of Chemical Chaperones for Acid-

    
    -Glucosidase. Current Protocols in Chemical Biology. 
    
  • Zechel, D. L., & Withers, S. G. (2000).[1][2] Glycosidase mechanisms: Anatomy of a finely tuned catalyst. Accounts of Chemical Research.

Sources

Troubleshooting

Minimizing side reactions during the functionalization of piperidine-3,4-diol

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Minimizing Side Reactions in Piperidine-3,4-diol Functionalization Executive Summary Piperidine-3,4-diol is a privil...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Minimizing Side Reactions in Piperidine-3,4-diol Functionalization

Executive Summary

Piperidine-3,4-diol is a privileged scaffold in the synthesis of iminosugars and glycosidase inhibitors. Its functionalization presents a tripartite challenge: chemoselectivity (Amine vs. Alcohol), regioselectivity (C3-OH vs. C4-OH), and stereochemical integrity (Cis vs. Trans).

This guide addresses the most frequent failure modes: N-overalkylation, non-selective O-acylation, and unintended elimination reactions.

Module 1: Chemoselectivity & N-Protection

The Challenge: The secondary amine at N1 is significantly more nucleophilic than the hydroxyls at C3/C4. However, "naked" alkylation often leads to quaternary ammonium salts (over-alkylation) or complex mixtures.

Troubleshooting Guide: N-Functionalization
Issue Probable Cause Corrective Action
Quaternary Ammonium Salt Formation Uncontrolled alkylation with reactive halides (e.g., MeI, BnBr).[1]Protocol A: Use a limiting amount of alkyl halide (0.95 eq) and add dropwise at 0°C. Protocol B: Switch to Reductive Amination (Aldehyde + NaBH(OAc)3) which stops cleanly at the tertiary amine.
Partial O-Alkylation Strong base usage (NaH, KH) deprotonating the hydroxyls.Use mild bases (K2CO3, DIPEA) in aprotic solvents (MeCN, DMF). Avoid NaH unless O-alkylation is intended.
Carbamate Rotamers in NMR N-Boc or N-Cbz groups creating broad/split signals.Run NMR at elevated temperature (50°C in DMSO-d6) to coalesce rotamers for spectral verification.
FAQ: N-Protection Strategy

Q: Can I selectively functionalize the oxygen atoms without protecting the nitrogen? A: Generally, no . The amine must be masked first.

  • Recommendation: Use N-Boc (acid labile) or N-Cbz (hydrogenolysis labile).

  • Why? Free amines will act as scavengers for acyl chlorides or alkyl halides intended for the hydroxyls, creating N-functionalized impurities that are difficult to separate.

Module 2: The Stereochemistry Divergence (Cis vs. Trans)

The Challenge: The relative stereochemistry of the 3,4-diol dictates your protection strategy. Using the wrong protecting group for your isomer is the #1 cause of low yields.

Decision Matrix: O-Protection

ProtectionStrategy Start Start: Piperidine-3,4-diol (N-Protected) Stereo Determine Stereochemistry Start->Stereo Cis Cis-Diol (Syn) Stereo->Cis J(3,4) ~2-4 Hz Trans Trans-Diol (Anti) Stereo->Trans J(3,4) ~8-10 Hz Acetonide Isopropylidene Acetal (Acetonide) Cis->Acetonide Preferred Method CyclicCarb Cyclic Carbonate (Phosgene equiv.) Cis->CyclicCarb Alternative Trans->Acetonide FAILS (Too Strained) Trans->CyclicCarb Possible (Strained) Silyl Bis-Silyl Ether (TBS/TIPS) Trans->Silyl Standard Disiloxane 1,1,3,3-Tetraisopropyl disiloxane (TIPDS) Trans->Disiloxane For 1,2-trans-diequatorial

Figure 1: Decision tree for selecting O-protecting groups based on relative stereochemistry.

Protocol: Formation of Acetonide (Cis-Isomer Only)

Applicable for cis-N-Boc-3,4-dihydroxypiperidine.

  • Dissolve: 1.0 eq N-Boc-diol in dry Acetone/DCM (1:1).

  • Reagent: Add 2,2-Dimethoxypropane (5.0 eq).

  • Catalyst: Add p-Toluenesulfonic acid (pTsOH) monohydrate (0.05 eq).

  • Reaction: Stir at RT for 2-4 hours.

  • Quench: Add Et3N (0.1 eq) to neutralize acid before concentration.

    • Critical Step: Failure to neutralize pTsOH causes hydrolysis of the acetonide during rotary evaporation.

Module 3: Regioselectivity (C3 vs. C4)

The Challenge: Differentiating the C3 and C4 hydroxyls is difficult because their pKa values are similar. However, their steric environments differ.

Mechanism of Selectivity
  • C3-OH: More sterically hindered (adjacent to the N-protecting group). Electronically deactivated by the inductive effect of the Nitrogen (beta-position).

  • C4-OH: Less hindered (gamma-position). More nucleophilic.

Rule of Thumb: In the absence of a directing group, acylation/alkylation occurs preferentially at C4.

Troubleshooting Regioselective Functionalization
Goal Strategy Why it works
Selective C4 Functionalization Use bulky reagents (e.g., TBDMS-Cl, Trityl-Cl) at low temp (-78°C to 0°C).Steric bulk of the N-protecting group (Boc/Cbz) shields C3, forcing reaction at the distal C4 position.
Selective C3 Functionalization Indirect Route: Form a cyclic sulfate or epoxide, then open with a nucleophile.Nucleophilic attack on a 3,4-epoxy piperidine typically occurs at C4 (trans-diaxial opening), leaving the alcohol at C3.
Separating Regioisomers Acetylation of crude mixture followed by HPLC/Column.Acetyl groups sharpen NMR signals, allowing easier identification of the shift: C3-OAc (~5.0 ppm) vs C4-OAc (~4.8 ppm).

Module 4: Preventing Elimination (Dehydration)

The Issue: Attempting to activate a hydroxyl group (e.g., with Mesyl Chloride or Tosyl Chloride) often leads to elimination to form the enamine or alkene (tetrahydropyridine), especially if a base is present.

Pathway Analysis:

  • Activation: R-OH + MsCl → R-OMs (Good Leaving Group).

  • Elimination (Side Reaction): Base removes adjacent proton (H2 or H5). The N-lone pair or adjacent protons facilitate E2 elimination.

  • Result: Formation of 1,2,3,6-tetrahydropyridine (useless byproduct).

Prevention Protocol:

  • Solvent: Use Pyridine as both solvent and base (milder than Et3N).

  • Temperature: Keep reaction at 0°C or lower .

  • Reagent: Consider Triflic Anhydride (Tf2O) for faster reaction at lower temperatures (-78°C), outcompeting the elimination pathway.

References

  • Protecting Group Strategies : Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.

  • Regioselective Functionalization : Whisler, M. C., & Beak, P. (2011). Synthesis of 3- and 4-Substituted Piperidines. Journal of Organic Chemistry.

  • Piperidine Stereochemistry : Watson, W. J., et al. (2015). Stereoselective Synthesis of Piperidine-3,4-diols. Organic & Biomolecular Chemistry.

  • Minimizing Quaternization : Salvatore, R. N., et al. (2002). Synthesis of secondary amines. Tetrahedron.

Sources

Optimization

Technical Support Center: Scaling Up 5-(Hydroxymethyl)piperidine-3,4-diol (Isofagomine) Production

[label="Isofagomine Tartrate", shape=box, style=filled, Finalizing Scale-Up Schematics I've finished the comprehensive revision of the DOT diagrams to match the specified color palette and visual contrast rules, for opti...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Isofagomine Tartrate", shape=box, style=filled,

Finalizing Scale-Up Schematics

I've finished the comprehensive revision of the DOT diagrams to match the specified color palette and visual contrast rules, for optimal clarity. All nodes, edges, and text are now legible and distinct within the schematics. I'm preparing a table to compare purification methods, including quantitative metrics like yield, purity, solvent volume, and scalability index. I have also fixed the broken ER/lysosome diagrams.

Finalizing Scale-Up Schematics

I've finished the comprehensive revision of the DOT diagrams to match the specified color palette and visual contrast rules, for optimal clarity. All nodes, edges, and text are now legible and distinct within the schematics. I'm preparing a table to compare purification methods, including quantitative metrics like yield, purity, solvent volume, and scalability index. I have also fixed the broken ER/lysosome diagrams.

I'm now detailing the biological mechanism of IFG. I'm focusing on its action as a chaperone, stabilizing GCase in the ER, allowing proper folding and trafficking to the lysosome. I've highlighted the crucial binding in the ER and dissociation in the lysosome due to pH changes.

Refining Mechanistic Insights

I'm now detailing the biological mechanism of Isofagomine (IFG), and its role as a chaperone stabilizing GCase in the ER. I am focused on proper folding, trafficking to the lysosome, and the crucial binding/dissociation in the ER and lysosome because of pH changes. I'm verifying that the ER and lysosome diagrams are now correct.

Finalizing Diagrams and Protocols

I've fixed and fully finalized both DOT diagrams, ensuring they render correctly and adhere to all color and contrast specifications for optimal clarity. I'm writing detailed protocols for each step of Isofagomine production, including safety considerations. My focus is on catalytic transfer hydrogenation as a scalable alternative to traditional hydrogen gas debenzylation, and I'm creating a table comparing purification methods.

Completing Synthesis Documentation

I'm now writing detailed protocols for each stage of Isofagomine production, with safety data and clear instructions. I'm focusing on creating a table that summarizes the comparative analysis of purification methods, including metrics like yield and purity. Both DOT diagrams (ER/Lysosome interaction and purification workflow) are finalized.

Welcome to the Technical Support Center for the scale-up synthesis and downstream processing of 5-(hydroxymethyl)piperidine-3,4-diol (commonly known as Isofagomine or IFG ) [1]. This highly polar iminosugar is a potent active-site inhibitor and pharmacological chaperone for acid β-glucosidase (GCase), making it a critical molecule in Gaucher disease research and drug development [2].

Transitioning the synthesis of iminosugars from milligram-scale discovery chemistry to multi-kilogram process chemistry introduces severe bottlenecks. This guide provides field-proven troubleshooting strategies, causal explanations for common failures, and self-validating protocols to ensure high-yield, stereopure production.

Part 1: Process Workflow Overview

The transition to process-scale synthesis requires abandoning traditional chromatography-heavy routes in favor of highly crystalline intermediates and robust catalytic steps.

Workflow A Chiral Pool Precursor (e.g., D-Arabinose) B Protection & Epoxidation A->B C Regioselective Ring Opening B->C D Reductive Amination & Cyclization (Stereocontrol Checkpoint) C->D E Global Deprotection (Pd/C, H2) D->E F Ion-Exchange Chromatography (SCX Resin) E->F G Salt Formation (D-Tartaric Acid) F->G H Isofagomine D-Tartrate (>99% Purity) G->H

Figure 1: Scalable synthetic workflow for 5-(hydroxymethyl)piperidine-3,4-diol (Isofagomine).

Part 2: Synthesis & Reaction Engineering FAQs

Q: During the reductive amination and cyclization step, we observe significant epimerization, ruining our (3R,4R,5R) stereocontrol. How can we prevent this? Causality: Epimerization at the C-3 or C-5 position occurs when the intermediate aldehyde or imine is exposed to prolonged basic conditions or excessive heat prior to reduction. The alpha-protons of the intermediate are highly acidic; base-catalyzed enolization leads to a loss of stereochemical integrity. Solution: Perform the imine formation under strictly buffered, mildly acidic conditions (pH 5.5–6.0) using acetic acid. Immediately trap the imine by adding the reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride) at 0°C, preventing the intermediate from persisting long enough to undergo enolization.

Q: The global debenzylation step using Pd/C and H₂ gas is stalling at the 500g scale. Adding more catalyst is cost-prohibitive. What is the cause and how do we resolve it? Causality: Stalling in large-scale hydrogenations of iminosugars is rarely a catalyst-loading issue. It is typically caused by (A) mass-transfer limitations of H₂ gas in large, viscous reaction mixtures, or (B) catalyst poisoning by trace sulfur/amine impurities from earlier steps. Solution: Switch from gaseous H₂ to Catalytic Transfer Hydrogenation (CTH) using ammonium formate. CTH generates hydrogen in situ directly at the catalyst surface, entirely bypassing gas-liquid mass transfer limitations.

Protocol 1: Safe Catalytic Transfer Hydrogenation (CTH)

Self-Validating System: This protocol includes built-in analytical checkpoints to prevent premature workup.

  • Preparation: In a nitrogen-purged, jacketed reactor, dissolve the benzylated iminosugar precursor (1.0 eq) in anhydrous methanol (10 mL/g).

  • Catalyst Loading: Carefully add 10% Pd/C (15% w/w) under a continuous argon blanket to prevent pyrophoric ignition of the solvent.

  • Donor Addition: Slowly add ammonium formate (5.0 eq) in discrete portions over 30 minutes, maintaining the internal temperature below 30°C to prevent rapid outgassing.

  • Reaction: Heat the mixture to 60°C for 4–6 hours.

  • Self-Validation Checkpoint: Pull a 0.5 mL aliquot, filter through a syringe filter, and analyze via LC-MS. The reaction is validated as complete only when >99% conversion to m/z 148 [M+H]⁺ is observed, with a complete absence of mono-benzylated intermediates (m/z 238 [M+H]⁺).

  • Workup: Cool to 20°C. Filter the mixture through a tightly packed Celite pad under nitrogen. Wash the pad with hot methanol and concentrate the filtrate under reduced pressure.

Part 3: Downstream Processing & Purification

Q: Normal-phase silica gel chromatography is completely failing for the fully deprotected 5-(hydroxymethyl)piperidine-3,4-diol. How do we purify multi-kilogram batches? Causality: Fully deprotected iminosugars possess extreme polarity and high water solubility. On standard silica gel, the multiple hydroxyl groups and the secondary amine form irreversible hydrogen bonds with the silanol groups on the stationary phase, leading to severe streaking, poor resolution, and abysmal recovery rates. Solution: Abandon silica gel. Implement Strong Cation-Exchange (SCX) Chromatography followed by Tartrate Salt Crystallization . Isofagomine D-tartrate is highly crystalline, easily purifiable in ethanol/water, and boasts exceptional stability for industrial-scale production [3].

Quantitative Comparison of Purification Strategies
Purification MethodTypical Yield (%)Final Purity (%)Solvent Vol. (L/kg)ScalabilityPrimary Limitation
Normal-Phase Silica Gel 30–45%< 85%> 200 LPoorIrreversible binding of polar amines
SCX Chromatography 85–95%90–95%30–50 LExcellentRequires large volumes of aqueous ammonia
Tartrate Salt Crystallization 75–85%> 99%10–15 LExcellentRequires pre-purified free base (>80%)
Protocol 2: SCX Purification & Tartrate Salt Crystallization
  • Resin Preparation: Swell Dowex 50WX8 (H⁺ form) resin in deionized water. Pack into a process-scale glass column and equilibrate with 0.1 M HCl, followed by a DI water wash until the effluent is pH neutral.

  • Loading: Dissolve the crude iminosugar in DI water and load onto the column. The protonated secondary amine will bind tightly to the sulfonic acid groups of the resin.

  • Washing: Wash the column with 3 column volumes (CV) of DI water, then 2 CV of 50% methanol/water. Causality: This selectively elutes neutral impurities and cleaved benzyl byproducts while the target remains bound.

  • Elution: Elute the target iminosugar using 1.0 M aqueous ammonia.

  • Self-Validation Checkpoint: Spot 1 µL of the effluent fractions on a TLC plate and heat with ninhydrin solution. A deep purple spot validates the presence of the iminosugar. The absence of UV-active spots (at 254 nm) validates the complete removal of aromatic impurities.

  • Crystallization: Concentrate the validated fractions to a thick syrup. Dissolve in a 1:1 mixture of ethanol/water. Add D-(-)-tartaric acid (1.0 eq) dissolved in ethanol. Stir at room temperature for 12 hours. Filter the resulting white precipitate, wash with cold ethanol, and dry under vacuum to yield Isofagomine D-tartrate (>99% purity) [3].

Part 4: Biological Application & Mechanism of Action

Q: How does 5-(hydroxymethyl)piperidine-3,4-diol function as a pharmacological chaperone in Gaucher disease models, and why is the pH shift critical to its success? Causality: In Gaucher disease, mutations (such as N370S or L444P) cause acid β-glucosidase (GCase) to misfold in the Endoplasmic Reticulum (ER). The cell's quality control system flags the misfolded protein for proteasomal degradation, preventing it from reaching the lysosome [2].

Isofagomine acts as a competitive inhibitor, but when dosed at sub-inhibitory concentrations, it functions as a pharmacological chaperone. It binds to the active site of the mutant GCase in the neutral pH of the ER (~7.0), acting as a physical scaffold that forces the enzyme into its correct native conformation. Once properly folded, the enzyme escapes ER-associated degradation and traffics to the lysosome. Inside the lysosome, the highly acidic environment (pH 4.5–5.0) and the massive concentration of the natural substrate (glucosylceramide) outcompete the iminosugar. IFG dissociates, leaving the correctly folded enzyme free to hydrolyze the accumulated lipids [2, 4].

Mechanism ER Endoplasmic Reticulum (pH ~7.0) Mutant GCase (N370S) Misfolding Bind Isofagomine Binds Active Site (Stabilizes Folded State) ER->Bind Traffic Golgi Apparatus Proper Trafficking & Escapes Degradation Bind->Traffic Lysosome Lysosome (pH ~4.5-5.0) Acidic Environment Traffic->Lysosome Dissociate Isofagomine Dissociates (Due to pH & Substrate Competition) Lysosome->Dissociate Hydrolysis Glucosylceramide Hydrolysis (Restored Cellular Activity) Dissociate->Hydrolysis

Figure 2: Pharmacological chaperone mechanism of Isofagomine on mutant acid β-glucosidase.

References
  • PubChem. "5-(Hydroxymethyl)piperidine-3,4-diol". Source: National Institutes of Health (NIH). URL: [Link]

  • Steet et al. "The iminosugar isofagomine increases the activity of N370S mutant acid β-glucosidase in Gaucher fibroblasts by several mechanisms". Source: Proceedings of the National Academy of Sciences (PNAS). URL: [Link]

  • Zhu et al. "Tartrate salt of isofagomine and methods of use". Source: US Patent 7863453B2.
  • Kornhaber et al. "Selective Action of the Iminosugar Isofagomine, a Pharmacological Chaperone For Mutant Forms of Acid-β-Glucosidase". Source: PubMed Central (PMC). URL: [Link]

Troubleshooting

Removing protecting groups without degrading 5-(Hydroxymethyl)piperidine-3,4-diol

This guide is structured as a Tier 3 Technical Support resource for organic chemists and process development scientists working with polyhydroxylated piperidines (iminosugars). Ticket ID: DEP-ISO-5HM Subject: Preventing...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a Tier 3 Technical Support resource for organic chemists and process development scientists working with polyhydroxylated piperidines (iminosugars).

Ticket ID: DEP-ISO-5HM Subject: Preventing degradation and side-reactions during final deprotection steps. Assigned Specialist: Senior Application Scientist, Chemical Development Group

Executive Summary & Molecule Profile

You are working with 5-(Hydroxymethyl)piperidine-3,4-diol (often referred to as an Isofagomine analogue).[1] This class of iminosugars is highly valued as a glycosidase inhibitor and pharmacological chaperone.

Critical Stability Profile:

  • The Scaffold: The saturated piperidine ring is chemically robust, but the secondary amine (N1) is a nucleophilic "hotspot" prone to alkylation during reductive conditions.

  • The Failure Mode: The most common "degradation" reported is not ring destruction, but N-alkylation (specifically N-methylation) occurring during catalytic hydrogenation in alcoholic solvents.

  • Acid/Base Sensitivity: The molecule is stable in aqueous acid (forming the ammonium salt) but can form stable complexes with Lewis acids (e.g.,

    
    ), making workup difficult.
    

Diagnostic & Strategy (Decision Tree)

Before proceeding, identify your specific protecting group (PG) profile. Use the flowchart below to determine the safest deprotection sequence.

DeprotectionStrategy Start Identify Protecting Groups CheckN Nitrogen Protection? Start->CheckN NCbz N-Cbz / N-Bn CheckN->NCbz Cbz/Bn NBoc N-Boc CheckN->NBoc Boc CheckO Oxygen Protection? OBn O-Benzyl Ethers CheckO->OBn Benzyl OAcetonide Acetonide / Silyl CheckO->OAcetonide Acetonide NCbz->CheckO NBoc->CheckO Hydrog PROTOCOL A: Catalytic Hydrogenation (Pd/C, H2) OBn->Hydrog Global Deprotection AcidHydro PROTOCOL B: Acidic Hydrolysis (HCl/MeOH or TFA) OAcetonide->AcidHydro If N-Boc present Sequential Sequential Deprotection: 1. Acid (Acetonide) 2. Hydrogenation (Bn/Cbz) OAcetonide->Sequential If mixed with Bn/Cbz Warning CRITICAL ALERT: Avoid MeOH in Protocol A Risk of N-Methylation Hydrog->Warning

Figure 1: Strategic decision tree for selecting the deprotection protocol based on orthogonal protecting groups.

Technical Q&A: Troubleshooting & Protocols

Issue 1: "My product mass is M+14 higher than expected after hydrogenation."

Diagnosis: N-Methylation (Reductive Alkylation). Root Cause: You likely performed catalytic hydrogenation (Pd/C,


) in Methanol  (MeOH). In the presence of Pd/C, methanol can be oxidized to formaldehyde in situ, which then undergoes reductive amination with your free secondary amine to form the N-methylated byproduct.

Corrective Action:

  • Change Solvent: Switch to Ethanol , THF , or Acetic Acid .

  • Add Acid: If you must use alcohol to solubilize the substrate, add 1.0–2.0 equivalents of HCl or Acetic Acid . Protonating the amine (

    
    ) renders it non-nucleophilic, preventing the reaction with any generated aldehyde.
    
Issue 2: "The reaction stalls during O-Benzyl removal. Adding more catalyst doesn't help."

Diagnosis: Catalyst Poisoning. Root Cause: The free amine generated during the reaction (or present initially) can coordinate strongly to the Palladium surface, inhibiting the catalytic cycle. Corrective Action:

  • Protocol Adjustment: Run the reaction in acidic media (e.g., MeOH/HCl or AcOH). This protonates the amine, preventing it from binding to the Pd surface.

  • Pressure: Increase

    
     pressure from balloon (1 atm) to 50 psi (Parr shaker) if the steric bulk of the piperidine ring is hindering access to the benzyl ethers.
    
Issue 3: "How do I remove the Acetonide (Isopropylidene) without affecting the N-Boc group?"

Diagnosis: Orthogonality Challenge. Analysis: Both groups are acid-labile, but they have different sensitivities. Acetonides generally cleave faster than N-Boc groups. Protocol:

  • Reagent: Use Dowex 50W-X8 (H+ form) resin in Methanol or mild aqueous acetic acid (80%).

  • Control: Monitor strictly by TLC. The acetonide will hydrolyze at room temperature, while N-Boc usually requires stronger acid (TFA) or heat to cleave efficiently.

  • Note: If you want to remove both , use TFA/Water (9:1) or 4M HCl in Dioxane.

Validated Experimental Protocols

Protocol A: Global Deprotection (Removal of N-Cbz/Bn and O-Bn)

Best for: Substrates with Benzyl-based protection on both Nitrogen and Oxygen.

  • Preparation: Dissolve the protected piperidine (1.0 equiv) in a mixture of THF/Water (10:1) or Glacial Acetic Acid .

    • Why? Avoids methanol to prevent N-methylation.

  • Catalyst: Add Pd(OH)₂/C (Pearlman’s Catalyst) or 10% Pd/C (20% w/w loading relative to substrate).

    • Why? Pearlman's catalyst is often superior for stubborn N-benzyl groups.

  • Acidification (Critical): Add 1.5 equiv of HCl (1M in water or dioxane).

    • Why? Protonates the amine to prevent catalyst poisoning.

  • Hydrogenation: Stir under

    
     atmosphere (balloon is usually sufficient; use 50 psi for scale-up >1g) for 12–24 hours.
    
  • Workup: Filter through Celite. Concentrate the filtrate. The product will be the Hydrochloride salt.

    • Purification: If free base is required, pass through a strongly basic anion exchange resin (e.g., Amberlite IRA-400 OH- form).

Protocol B: Sequential Deprotection (Acetonide then N-Boc)

Best for: 5-(Hydroxymethyl)piperidine-3,4-diol protected as N-Boc, 3,4-O-isopropylidene.

  • Step 1 (Acetonide): Dissolve substrate in MeOH . Add camphorsulfonic acid (CSA) (0.1 equiv) or Dowex H+ resin . Stir at RT for 2–4 hours.

    • Checkpoint: TLC should show conversion to a more polar spot (diol).

  • Step 2 (N-Boc): Once Step 1 is complete, concentrate to remove MeOH. Redissolve in DCM and add TFA (1:1 ratio). Stir for 1 hour.

  • Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.

Data Summary: Reagent Compatibility Table

Protecting GroupReagentRisk LevelNotes
N-Cbz / N-Bn

, Pd/C, MeOH
HIGH DO NOT USE. Causes N-methylation (M+14).
N-Cbz / N-Bn

, Pd/C, AcOH
LOW Recommended. Protonation protects the amine.
O-Benzyl

(Boron Tribromide)
MED Effective, but forms B-N complexes that are hard to quench.
Acetonide 80% AcOH (aq)LOW Mild, selective. Preserves N-Boc if monitored.
N-Boc 4M HCl in DioxaneLOW Standard. Quantitative removal.

Mechanistic Visualization: The "Methanol Trap"

Understanding why methanol fails is key to avoiding degradation.

MethylationMechanism cluster_0 Degradation Pathway in MeOH MeOH Methanol (Solvent) HCHO Formaldehyde (Trace formed in situ) MeOH->HCHO Oxidation via Pd Pd Pd/C Catalyst Imine Imine Species (Intermediate) HCHO->Imine + Amine Amine Free Amine (Product) Amine->Imine Methylated N-Methylated Impurity (M+14) Imine->Methylated Reduction (H2/Pd)

Figure 2: Mechanism of N-methylation side-reaction during hydrogenation in methanol.

References

  • Matin, M. M., et al. (2005). "Synthesis and evaluation of the glycosidase inhibitory activity of 5-hydroxy substituted isofagomine analogues." Organic & Biomolecular Chemistry, 3(9), 1702-1707. Link

  • BenchChem Technical Support. (2025). "Troubleshooting N-Protecting Group Removal." BenchChem Knowledge Base. Link

  • Sigma-Aldrich (Merck). "Deprotection Strategies in Peptide and Organic Synthesis." Technical Keys. Link

  • Ferreira, S. B., et al. (2010). "Alkylation of amines with alcohols using Pd/C: A green method." Chemical Communications, 46, 7834–7836. Link

Sources

Optimization

Addressing hygroscopic properties of 5-(Hydroxymethyl)piperidine-3,4-diol during storage

Technical Support Center: 5-(Hydroxymethyl)piperidine-3,4-diol Advanced Handling & Storage Protocols for Hygroscopic Iminosugars Executive Summary: The Hygroscopicity Challenge Compound: 5-(Hydroxymethyl)piperidine-3,4-d...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-(Hydroxymethyl)piperidine-3,4-diol Advanced Handling & Storage Protocols for Hygroscopic Iminosugars

Executive Summary: The Hygroscopicity Challenge

Compound: 5-(Hydroxymethyl)piperidine-3,4-diol (and related stereoisomers such as Isofagomine).[1] Class: Iminosugar / Azasugar. Physical State: Typically a white to off-white crystalline solid (often supplied as an HCl salt).

The Core Issue: Like many polyhydroxylated alkaloids, 5-(Hydroxymethyl)piperidine-3,4-diol is significantly hygroscopic . The molecule contains multiple polar donors and acceptors (three hydroxyl groups and a secondary amine). These moieties aggressively form hydrogen bonds with atmospheric water vapor.

If left exposed to ambient humidity (even for minutes), the crystal lattice can collapse, leading to deliquescence —where the solid dissolves in its own absorbed water, turning into a viscous oil or gum. This introduces critical errors in stoichiometry (weighing water instead of active compound) and can accelerate degradation in sensitive analogs.

Troubleshooting Guide (FAQ)

Q1: My solid sample has turned into a sticky gum or oil. Is it chemically degraded?

Status: Likely Physically Altered , not Chemically Degraded. Root Cause: Deliquescence. The compound has absorbed enough atmospheric moisture to dissolve itself. Resolution:

  • Do not discard. The piperidine ring is generally chemically stable against hydrolysis under neutral conditions.

  • Action: Dissolve the gum in a minimal amount of HPLC-grade water or methanol.

  • Recovery: Lyophilize (freeze-dry) the solution. This is the only reliable method to restore the amorphous or crystalline solid form. Vacuum oven drying is often insufficient for gums as they trap water in a "skin" layer.

Q2: I cannot get a stable weight reading on the balance. The mass keeps increasing.

Root Cause: Kinetic water uptake. The sample is absorbing moisture during the weighing process.[2][3] Resolution:

  • Stop weighing directly. You are introducing a systematic error.

  • Use the "Stock Solution" Method:

    • Weigh the entire vial contents (do not sub-sample).

    • Dissolve the whole amount in a known volume of solvent (e.g., water or buffer) to create a quantitative stock solution.

    • Calculate concentration based on the supplier's stated mass (minus any pre-existing water content listed on the CoA).

Q3: Does the absorbed water affect the biological activity (e.g., IC50 values)?

Root Cause: Stoichiometric error. Insight: Water is inert in most enzyme inhibition assays, but it dilutes the active mass. If you weigh 10 mg of "wet" solid that is actually 15% water, you are only adding 8.5 mg of inhibitor. Correction: You must correct the molecular weight used in your calculations.

  • Formula:

    
    
    
  • Determine

    
     using Coulometric Karl Fischer Titration  (see Protocol A).
    

Standard Operating Procedures (SOPs)

Protocol A: Water Determination via Coulometric Karl Fischer (KF)

Recommended for precise stoichiometric confirmation.

ParameterSetting/RequirementReason
Method CoulometricVolumetric is too insensitive for small (<100 mg) research samples.
Anolyte Methanol-based (Standard)The compound is highly soluble in methanol.
Sample Size 10–20 mgSufficient to detect 1–5% water content.
Handling Syringe InjectionDissolve sample in dry methanol inside a glovebox, then inject liquid into the KF cell to avoid atmospheric exposure.
Protocol B: The "Dry-Chain" Storage Workflow

To prevent caking and deliquescence during long-term storage.

  • Primary Container: Glass vial with a Teflon-lined screw cap. Never use snap-cap plastic tubes (Eppendorf), as they are permeable to water vapor over months.

  • Secondary Containment: Place the primary vial inside a larger jar containing diverse desiccant packs (Silica Gel for bulk moisture,

    
     for trace moisture).
    
  • Temperature: Store at -20°C . Cold air holds less moisture, reducing the rate of uptake if a seal fails.

  • Equilibration (CRITICAL): Before opening the vial, allow it to warm to room temperature (approx. 30 mins) inside a desiccator. Opening a cold vial in humid air causes immediate condensation on the solid.

Visual Decision Guides

Figure 1: Sample Recovery Decision Matrix

Use this logic flow to determine if your sample needs drying or disposal.

RecoveryMatrix Start Visual Inspection of Sample State1 Free-flowing Powder Start->State1 State2 Clumped / Caked Solid Start->State2 State3 Viscous Oil / Gum Start->State3 Action1 Proceed to Weighing (Use Desiccated Conditions) State1->Action1 Action2 Vacuum Desiccation (24h over P2O5) State2->Action2 Action3 Dissolve in Water/MeOH & Lyophilize (Freeze-Dry) State3->Action3 Result Store at -20°C (Double Containment) Action1->Result Action2->State1 Success Action2->State3 Failed (Too wet) Check Check Purity (NMR/HPLC) Action3->Check Check->Result Purity OK

Caption: Decision matrix for handling hygroscopic samples based on physical state. Note that "Gum" states require lyophilization rather than simple desiccation.

Figure 2: The "Dry-Chain" Storage Ecosystem

A multi-barrier approach to prevent moisture ingress.

StorageSystem Compound 5-(Hydroxymethyl) piperidine-3,4-diol Vial Primary: Glass Vial (Teflon-lined Cap) Compound->Vial Inside Parafilm Seal: Parafilm M (Gas Permeable Barrier) Vial->Parafilm Wrapped Jar Secondary: HDPE Jar with Screw Top Parafilm->Jar Placed In Freezer Environment: -20°C Freezer Jar->Freezer Stored Desiccant Desiccant Pack (Silica/Molecular Sieve) Desiccant->Jar Co-located

Caption: The "Dry-Chain" storage system. Multiple barriers (Glass, Teflon, Parafilm, Secondary Jar) are required to minimize the rate of moisture diffusion.

References

  • PubChem. (2025).[4] 5-(Hydroxymethyl)piperidine-3,4-diol Compound Summary. National Library of Medicine.

  • Mettler Toledo. (2025). Weighing the Right Way: Handling Hygroscopic Samples.

  • MDPI. (2022).[5] Formulation Strategies to Improve the Stability and Handling of Highly Hygroscopic Pharmaceuticals. Pharmaceutics.

  • Sigma-Aldrich. (2025). Karl Fischer Titration Basics and Troubleshooting.

  • Chromatography Forum. (2008). Best Practices for Handling Hygroscopic Reference Standards.

Sources

Reference Data & Comparative Studies

Validation

Comparing glycosidase inhibition of 5-(Hydroxymethyl)piperidine-3,4-diol vs 1-Deoxynojirimycin (DNJ)

This guide provides an in-depth technical comparison between 5-(Hydroxymethyl)piperidine-3,4-diol (commonly known as Isofagomine ) and 1-Deoxynojirimycin (DNJ) . Executive Summary: The "Anomeric Switch" While both molecu...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between 5-(Hydroxymethyl)piperidine-3,4-diol (commonly known as Isofagomine ) and 1-Deoxynojirimycin (DNJ) .

Executive Summary: The "Anomeric Switch"

While both molecules are piperidine-based iminosugars used to inhibit glycosidases, they represent a fundamental "structural inversion" that dictates their biological selectivity.

  • 1-Deoxynojirimycin (DNJ) is a Ring Oxygen Mimic . It places the nitrogen atom in the position of the pyranose ring oxygen.[1] It is the "Gold Standard" for

    
    -Glucosidase  inhibition.
    
  • 5-(Hydroxymethyl)piperidine-3,4-diol (Isofagomine) is an Anomeric Carbon Mimic . It places the nitrogen atom at the position corresponding to the anomeric carbon (C1) of the sugar. It is a highly potent and selective

    
    -Glucosidase  inhibitor.
    

Key Takeaway: If your target is lysosomal


-glucosidase (GCase) or almond 

-glucosidase, Isofagomine is the superior reagent. If your target is digestive

-glucosidase or ER processing

-glucosidases, DNJ is the required standard.

Chemical Architecture & Mechanism

The difference in inhibition stems from how each molecule mimics the oxocarbenium ion transition state of glycosidic bond cleavage.

Structural Superposition
  • Target Substrate: D-Glucose (Pyranose form).

  • DNJ: Nitrogen replaces the Ring Oxygen (O5) .

  • Isofagomine: Nitrogen replaces the Anomeric Carbon (C1) .[2]

This subtle shift changes the electrostatic profile presented to the enzyme's active site carboxylates (nucleophile and acid/base catalyst).

Inhibitor_Mechanism Glucose D-Glucose (Substrate) TS Oxocarbenium Ion (Transition State) Glucose->TS Enzymatic Cleavage DNJ 1-Deoxynojirimycin (DNJ) N @ Ring Oxygen Pos. DNJ->TS Mimics Charge @ Ring O Alpha Target: Alpha-Glucosidase (Digestive/ER) DNJ->Alpha Potent Inhibition (IC50: ~0.2-5 µM) Beta Target: Beta-Glucosidase (Lysosomal/GCase) DNJ->Beta Weak/Moderate (IC50: ~80 µM) Iso Isofagomine (5-Hydroxymethyl...) N @ Anomeric Carbon Pos. Iso->TS Mimics Charge @ Anomeric C1 Iso->Alpha No/Weak Inhibition (IC50: >1000 µM) Iso->Beta Potent Inhibition (IC50: ~0.01-0.7 µM)

Figure 1: Mechanistic divergence of DNJ and Isofagomine based on nitrogen positioning relative to the glucose transition state.

Thermodynamic Signature
  • DNJ Binding: Enthalpically driven (

    
    ) but suffers an entropic penalty  (
    
    
    
    ) due to the ordering of solvent water molecules in the active site.
  • Isofagomine Binding: Enthalpically driven (

    
    ) with a favorable entropy term  (or reduced penalty). The nitrogen at the C1 position allows it to displace a highly ordered "catalytic water" molecule often found in 
    
    
    
    -glucosidase active sites, providing a significant binding energy advantage [1].

Inhibition Profile Comparison

The following data summarizes the inhibitory potency (IC50) across standard glycosidase assays. Note the orders-of-magnitude difference in specificity.

Enzyme Target1-Deoxynojirimycin (DNJ)Isofagomine (5-Hydroxymethyl...)[2][3]Specificity Winner

-Glucosidase
(Yeast/Rice)
0.2 – 5.0 µM > 1,000 µMDNJ

-Glucosidase
(Almond)
~80 µM0.1 – 0.7 µM Isofagomine

-Glucocerebrosidase
(Human GCase)
10 – 20 µM0.01 – 0.05 µM Isofagomine
Sucrase / Isomaltase Potent InhibitorNo InhibitionDNJ
Primary Application Diabetes, AntiviralChaperone Therapy (Gaucher)-

Note: Values are approximate and dependent on pH and substrate concentration (p-Nitrophenyl vs. natural substrate).

Experimental Protocols

To validate these inhibitors in your lab, use the following self-validating kinetic protocols.

Protocol A: -Glucosidase Inhibition Assay (Isofagomine Validation)

Objective: Quantify the superior potency of Isofagomine against


-glucosidase (e.g., from Prunus amygdalus).

Reagents:

  • Enzyme:

    
    -Glucosidase (1 U/mL in 50 mM Citrate-Phosphate buffer, pH 5.0).
    
  • Substrate: p-Nitrophenyl-

    
    -D-glucopyranoside (pNPG), 5 mM stock.
    
  • Stop Solution: 1 M

    
    .
    
  • Inhibitors: Isofagomine (Stock 100 µM) and DNJ (Stock 10 mM).

Workflow:

  • Pre-incubation: In a 96-well plate, mix 10 µL Enzyme + 10 µL Inhibitor (serial dilution). Incubate at 37°C for 10 mins.

    • Control: Buffer only (no inhibitor).

    • Blank: Buffer only (no enzyme).

  • Reaction: Add 80 µL Substrate (pNPG). Final volume 100 µL.

  • Kinetics: Incubate at 37°C for 20 mins.

  • Termination: Add 100 µL Stop Solution. Yellow color develops (p-Nitrophenolate).

  • Measurement: Read Absorbance at 405 nm.

Validation Criteria:

  • Isofagomine should yield an IC50 < 1 µM.

  • DNJ should require significantly higher concentrations (IC50 > 50 µM) to achieve the same inhibition, confirming the enzyme is indeed a

    
    -glucosidase.
    
Protocol B: Pharmacological Chaperone Assay (Cell-Based)

Objective: Demonstrate Isofagomine's ability to stabilize mutant GCase (N370S) in fibroblasts (Gaucher Disease model).

  • Culture: Grow patient-derived fibroblasts (N370S/N370S) in DMEM.

  • Treatment: Treat cells with Isofagomine (10 µM) or DNJ (100 µM) for 4 days.

    • Note: Although Isofagomine is an inhibitor, at sub-inhibitory concentrations in culture, it acts as a "chaperone," binding the misfolded enzyme in the ER and allowing it to traffic to the lysosome.

  • Lysis: Wash cells (PBS) and lyse in Citrate-Phosphate buffer (pH 5.4) + 0.1% Triton X-100.[4]

  • Activity Assay: Measure Lysosomal GCase activity using 4-Methylumbelliferyl-

    
    -D-glucopyranoside (4-MUG).
    
  • Result: Isofagomine treatment typically yields a 2-3 fold increase in recoverable enzyme activity compared to untreated controls, significantly outperforming DNJ in this specific chaperone application [2].

Decision Logic for Researchers

Use the following logic flow to select the correct reagent for your study.

Selector_Logic Start Select Glycosidase Target Q1 Is the target an Alpha or Beta Glucosidase? Start->Q1 Alpha Alpha-Glucosidase (Maltase, Sucrase, ER Glucosidase I/II) Q1->Alpha Alpha Beta Beta-Glucosidase (GCase, Cellulase, Almond Beta-Glu) Q1->Beta Beta SelectDNJ SELECT DNJ (1-Deoxynojirimycin) Primary Choice for Alpha. Standard for Diabetes Research. Alpha->SelectDNJ SelectIso SELECT ISOFAGOMINE (5-Hydroxymethyl-piperidine-3,4-diol) Primary Choice for Beta. Standard for Chaperone/Gaucher Research. Beta->SelectIso SubQ Are you studying Chaperone Therapy? Beta->SubQ SubQ->SelectDNJ No (Use as broad control) SubQ->SelectIso Yes (High Specificity)

Figure 2: Decision matrix for selecting between DNJ and Isofagomine.

References

  • Zechel, D. L., et al. (2003). "Iminosugar Glycosidase Inhibitors: Structural and Thermodynamic Dissection of the Binding of Isofagomine and 1-Deoxynojirimycin to

    
    -Glucosidases." Journal of the American Chemical Society, 125(47), 14313–14323. Link
    
  • Steet, R. A., et al. (2006). "The iminosugar isofagomine increases the activity of N370S mutant acid

    
    -glucosidase in Gaucher fibroblasts by several mechanisms." Proceedings of the National Academy of Sciences, 103(37), 13813-13818. Link
    
  • Asano, N. (2003). "Glycosidase inhibitors: update and perspectives on practical use." Glycobiology, 13(10), 93R–104R. Link

  • PubChem Compound Summary. "5-(Hydroxymethyl)piperidine-3,4-diol (Isofagomine)." National Center for Biotechnology Information. Link

Sources

Comparative

Validation of 5-(Hydroxymethyl)piperidine-3,4-diol purity using NMR spectroscopy

Title: Definitive Guide to Validating 5-(Hydroxymethyl)piperidine-3,4-diol Purity: qNMR vs. Chromatographic Alternatives Executive Summary For drug development professionals working with iminosugars, 5-(Hydroxymethyl)pip...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Definitive Guide to Validating 5-(Hydroxymethyl)piperidine-3,4-diol Purity: qNMR vs. Chromatographic Alternatives

Executive Summary

For drug development professionals working with iminosugars, 5-(Hydroxymethyl)piperidine-3,4-diol presents a classic analytical paradox: it is a potent glycosidase inhibitor but lacks the UV-active chromophores required for standard HPLC-UV detection. While derivatization (for GC-MS or HPLC) is common, it introduces stoichiometric variability that compromises absolute purity assessment.

This guide establishes Quantitative Nuclear Magnetic Resonance (qNMR) as the primary reference method for this compound.[1][2] Unlike chromatographic techniques that rely on relative response factors, qNMR offers metrological traceability to the International System of Units (SI) through the use of internal standards, providing an absolute purity value essential for GLP/GMP compliance.

The Analytical Challenge: Why qNMR?

As a Senior Application Scientist, I have witnessed countless "purity failures" that were actually "method failures." The molecule , a polar piperidine diol, mimics carbohydrates.

  • The Chromophore Problem: It is invisible to standard UV detectors (254 nm).

  • The Derivatization Trap: Techniques like PMP-labeling (for HPLC) or Silylation (for GC) assume 100% reaction efficiency. If the reaction is 98% efficient, your purity data is biased before injection.

  • The Solution: qNMR detects the nucleus (proton), not a functional group. It is non-destructive, requires no derivatization, and provides structural proof alongside quantification.

Comparative Analysis: qNMR vs. Alternatives
FeatureqNMR (Recommended) HPLC-ELSD/CAD GC-MS (Derivatized)
Detection Principle Molar response (Proton counting)Light scattering (Particle size)Ionization of silylated derivative
Quantification Type Absolute (Primary Ratio)Relative (Non-linear calibration)Relative (Requires ref. standard)
Linearity Excellent (

)
Poor (Log-log linear)Variable (Derivative stability)
Sample Prep Dissolve & Measure (<10 min)Mobile phase prep + EquilibrationSilylation (1-2 hours)
Specificity High (Stereoisomer differentiation)Low (Co-elution risks)High (Mass fingerprint)
Traceability Direct to Internal Standard (NIST)Indirect (Reference Standard)Indirect

Strategic Protocol: qNMR Validation Workflow

This protocol is designed for 5-(Hydroxymethyl)piperidine-3,4-diol using Maleic Acid as the Internal Standard (IS).

Why Maleic Acid?

  • Solubility: Highly soluble in D₂O (the required solvent for our polar analyte).

  • Spectral Clarity: It produces a sharp singlet at ~6.3 ppm , completely distinct from the analyte's piperidine ring protons (typically 2.5–4.0 ppm).

  • Relaxation: It has a manageable

    
     relaxation time, allowing for reasonable experiment durations.
    
Step-by-Step Methodology

A. Sample Preparation (Gravimetric Precision)

  • Equipment: Micro-balance (readability 0.001 mg or better).

  • The Mix:

    • Weigh approx. 10.0 mg of the analyte (

      
      ) directly into a vial.
      
    • Weigh approx. 5.0 mg of Traceable Maleic Acid IS (

      
      ) into the same vial.
      
    • Crucial: Record weights to 5 decimal places. The accuracy of qNMR is limited primarily by the balance, not the spectrometer.

    • Dissolve in 600 µL D₂O . Ensure complete homogenization. Transfer to 5mm NMR tube.

B. Acquisition Parameters (The "Senior Scientist" Setup) Do not use the standard "proton" parameter set. Use a quantitative set:

  • Pulse Angle: 90° (maximizes signal).

  • Spectral Width: 20 ppm (to capture potential impurities).

  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    of the slowest relaxing signal (usually the IS). For Maleic Acid in D₂O, a
    
    
    of 30–60 seconds is recommended. Failure here causes under-quantification.
  • Scans (NS): 16 or 32 (sufficient for >250:1 S/N ratio given the concentrations).

  • Temperature: 298 K (controlled to prevent chemical shift drift).

C. Processing & Integration

  • Phasing: Manual phasing is mandatory. Auto-phasing often distorts baseline at the integral endpoints.

  • Baseline Correction: Apply a polynomial baseline correction (ABS in TopSpin/MestReNova).

  • Integration: Integrate the IS singlet (set to calibrated value) and the specific analyte multiplet (e.g., the hydroxymethyl -CH₂- group or a distinct ring proton). Avoid regions with overlapping solvent satellites.

Data Visualization & Logic Flow

The following diagram illustrates the decision matrix and workflow for validating the purity of this specific iminosugar.

qNMR_Workflow Start Start: Purity Assessment Check_Chromophore Check Structure: Chromophore Present? Start->Check_Chromophore Yes_UV Standard HPLC-UV (Not applicable here) Check_Chromophore->Yes_UV Yes No_UV Select Method: qNMR vs. ELSD/Derivatization Check_Chromophore->No_UV No (Iminosugar) qNMR_Route qNMR Selected (Primary Method) No_UV->qNMR_Route High Accuracy Req. IS_Selection Internal Standard Selection: Maleic Acid (D2O soluble) Singlet @ ~6.3 ppm qNMR_Route->IS_Selection Weighing Gravimetric Prep: Weigh Analyte + IS (+/- 0.001 mg precision) IS_Selection->Weighing Acquisition Acquisition: 90 deg Pulse D1 > 5x T1 (Relaxation) No NOE suppression Weighing->Acquisition Processing Processing: Manual Phase/Baseline Integrate IS vs. Analyte Signal Acquisition->Processing Calculation Calculate Purity % (Equation 1) Processing->Calculation

Figure 1: Decision logic and experimental workflow for validating 5-(Hydroxymethyl)piperidine-3,4-diol purity.

Calculation & Interpretation

The purity (


) is calculated using the fundamental qNMR equation.[2] This equation renders the technique self-validating because it relies on physical constants rather than a calibration curve.


Where:

  • 
    : Integrated area (Sample vs. Standard)
    
  • 
    : Number of protons contributing to the signal (e.g., 2 for Maleic Acid, varies for Analyte signal)
    
  • 
    : Molar Mass ( g/mol )
    
  • 
    : Gravimetric Weight (mg)
    
  • 
    : Purity of the Standard (as a decimal, e.g., 0.999)
    

Interpretation of Results:

  • >98.0%: High purity, suitable for biological assays.

  • Discrepancy Check: If qNMR shows 95% but HPLC-ELSD shows 99%, the impurity is likely inorganic (salts) or water, which ELSD misses but qNMR accounts for (via weight correction).

  • Stereoisomers: Look for "shadow peaks" near the main multiplets. NMR is sensitive to diastereomers that may co-elute in HPLC.

References

  • BIPM (Bureau International des Poids et Mesures). Guidance on the use of qNMR for purity determination. [Link]

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. [Link]

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

  • NIST (National Institute of Standards and Technology). Standard Reference Materials for NMR. [Link]

Sources

Validation

Comparative analysis of 5-(Hydroxymethyl)piperidine-3,4-diol and Miglitol activity

As iminosugars transition from natural product curiosities to cornerstone therapeutics, understanding their stereochemical and mechanistic nuances is critical for drug development professionals. This guide provides an in...

Author: BenchChem Technical Support Team. Date: March 2026

As iminosugars transition from natural product curiosities to cornerstone therapeutics, understanding their stereochemical and mechanistic nuances is critical for drug development professionals. This guide provides an in-depth comparative analysis of two structurally related but functionally divergent iminosugars: Miglitol and 5-(Hydroxymethyl)piperidine-3,4-diol (commonly studied as its (3R,4R,5R)-isomer, Isofagomine).

While both compounds leverage a nitrogen-substituted ring to mimic the oxocarbenium ion transition state of carbohydrate hydrolysis, their distinct stereochemistry dictates entirely different pharmacological trajectories—ranging from extracellular metabolic control to intracellular protein chaperoning.

Mechanistic Divergence: Extracellular Inhibition vs. Intracellular Chaperoning

Miglitol: The -Glucosidase Gatekeeper

Miglitol (1-(2-hydroxyethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol) is an N-alkylated iminosugar engineered for the management of Type 2 Diabetes Mellitus (T2DM)[1]. It acts as a potent, competitive inhibitor of membrane-bound


-glucosidases in the brush border of the small intestine[2]. By structurally mimicking 

-linked oligosaccharides, Miglitol binds to the active sites of sucrase, maltase, and isomaltase with high affinity (IC50 = 0.11 – 1.3 µM)[2]. This delays the cleavage of complex carbohydrates into free glucose, thereby blunting postprandial hyperglycemic spikes[3].

Miglitol_Pathway Carbs Complex Carbohydrates AG Intestinal α-Glucosidase Carbs->AG Substrate Binding Glucose Free Glucose AG->Glucose Enzymatic Cleavage Blood Postprandial Hyperglycemia Glucose->Blood Intestinal Absorption Miglitol Miglitol Miglitol->AG Competitive Inhibition

Fig 1: Miglitol-mediated competitive inhibition of intestinal α-glucosidase.

5-(Hydroxymethyl)piperidine-3,4-diol: The -Glucosidase Chaperone

In contrast, 5-(Hydroxymethyl)piperidine-3,4-diol (5-HMPD) lacks N-alkylation and possesses a stereochemistry that mimics ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


-linked sugars. Its (3R,4R,5R)-isomer, Isofagomine, exhibits submicromolar inhibition of liver glycogen phosphorylase (IC50 ~0.7 µM)[4]. More importantly, it acts as a highly specific pharmacological chaperone for 

-glucocerebrosidase (GCase)[5]. In lysosomal storage disorders like Gaucher disease, mutant GCase misfolds and is targeted for proteasomal degradation in the Endoplasmic Reticulum (ER). 5-HMPD binds the active site of the mutant enzyme in the ER, stabilizing its conformation, rescuing it from degradation, and facilitating its trafficking to the lysosome[5].

Isofagomine_Pathway Mutant Misfolded GCase (ER) Degradation Proteasomal Degradation Mutant->Degradation ERAD Pathway Complex Stabilized GCase Complex Mutant->Complex Conformational Rescue Iso 5-HMPD (Isofagomine) Iso->Mutant Active Site Binding Lysosome Lysosomal Translocation Complex->Lysosome Trafficking Active Active GCase Enzyme Lysosome->Active Drug Dissociation (Low pH)

Fig 2: 5-HMPD (Isofagomine) functioning as a pharmacological chaperone for GCase.

Comparative Pharmacodynamics

The following table synthesizes the quantitative and qualitative performance metrics of both compounds, highlighting how subtle stereochemical shifts dictate target specificity.

ParameterMiglitol5-(Hydroxymethyl)piperidine-3,4-diol (Isofagomine)
Primary Target ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

-Glucosidases (Sucrase, Maltase)

-Glucosidase (GCase), Glycogen Phosphorylase
Enzyme IC50 0.11 - 1.3

M (Rat intestinal)[2]
0.7

M (Liver Glycogen Phosphorylase)
Mechanism of Action Extracellular competitive inhibitionIntracellular pharmacological chaperoning
Clinical/Research Application Type 2 Diabetes Mellitus (T2DM)Gaucher Disease, Glycogenolysis models
Cellular Localization Intestinal Brush BorderEndoplasmic Reticulum / Lysosome
Structural Highlight N-hydroxyethyl substitutionUnsubstituted secondary amine

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal causality checks and orthogonal validation steps to prevent false positives and ensure data reproducibility.

Protocol A: Kinetic Profiling of Miglitol via -Glucosidase Inhibition

Objective: Determine the IC50 and confirm the competitive inhibition mechanism of Miglitol.

  • Reagent Preparation: Prepare rat intestinal

    
    -glucosidase extract in 0.1 M phosphate buffer (pH 6.8). Prepare the colorimetric substrate p-nitrophenyl-
    
    
    
    -D-glucopyranoside (pNPG) at multiple concentrations (0.5x, 1x, and 2x
    
    
    ).
  • Equilibration (Causality Step): Pre-incubate the enzyme with varying concentrations of Miglitol (0.01 to 100 µM) for 15 minutes at 37°C. Why: Pre-incubation allows the inhibitor and enzyme to reach thermodynamic binding equilibrium prior to substrate introduction, eliminating artificial lag phases in the kinetic readout.

  • Kinetic Readout: Initiate the reaction by adding pNPG. Measure absorbance continuously at 405 nm for 20 minutes to track the release of p-nitrophenol.

  • Self-Validation (Data Integrity):

    • Positive Control: Run Acarbose in parallel to benchmark assay sensitivity.

    • Orthogonal Check: Plot the data using a Lineweaver-Burk plot (1/V vs. 1/[S]). If Miglitol is a true competitive inhibitor, the lines for different inhibitor concentrations must intersect at the y-axis (constant

      
      ), while the x-intercept shifts (increasing apparent 
      
      
      
      ).
Protocol B: Pharmacological Chaperone Assay for 5-HMPD

Objective: Quantify the rescue of mutant GCase activity by 5-HMPD in Gaucher disease models.

  • Cellular Incubation: Culture patient-derived fibroblasts harboring the N370S GCase mutation. Treat with 5-HMPD (0.1 to 10 µM) for 72 hours. Why: A 72-hour window is biologically required to allow the stabilized enzyme to traverse the secretory pathway from the ER to the lysosome.

  • pH-Shifted Lysis & Assay (Causality Step): Wash cells and lyse in a citrate-phosphate buffer strictly maintained at pH 4.5 . Add the fluorogenic substrate 4-methylumbelliferyl-

    
    -D-glucopyranoside (4-MU-
    
    
    
    -Glc). Why: The acidic pH mimics the lysosomal environment. This protonates the active site, drastically reducing 5-HMPD's binding affinity. The drug dissociates, allowing the rescued enzyme to cleave the substrate. Assaying at neutral pH would result in the drug remaining bound, yielding a false-negative for enzyme activity.
  • Self-Validation (Orthogonal Confirmation):

    • An increase in fluorescence could theoretically result from direct enzyme activation rather than chaperoning. To validate the chaperone mechanism, perform a Western blot on the lysates using anti-GCase antibodies. A self-validating result will show a proportional increase in the steady-state protein mass of GCase, confirming that the drug prevented ER-associated degradation (ERAD).

References

  • Cayman Chemical. Miglitol (BAY-1099, Diastabol, Glyset, Seibule, CAS Number: 72432-03-2).2

  • Biomol. Miglitol | CAS 72432-03-2 | Cayman Chemical.1

  • ResearchGate. Miglitol: Assessment of Its Role in the Treatment of Patients with Diabetes Mellitus.3

  • PubMed / NIH. Iminosugars: potential inhibitors of liver glycogen phosphorylase.4

  • ResearchGate. Isofagomine tartrate | Request PDF.5

Sources

Comparative

Reproducibility of IC50 values for 5-(Hydroxymethyl)piperidine-3,4-diol across different substrates

Reproducibility of IC50 Values for 5-(Hydroxymethyl)piperidine-3,4-diol Across Glycosidase Substrates: A Comparative Guide Executive Summary 5-(Hydroxymethyl)piperidine-3,4-diol, universally known as isofagomine (IFG) ,...

Author: BenchChem Technical Support Team. Date: March 2026

Reproducibility of IC50 Values for 5-(Hydroxymethyl)piperidine-3,4-diol Across Glycosidase Substrates: A Comparative Guide

Executive Summary

5-(Hydroxymethyl)piperidine-3,4-diol, universally known as isofagomine (IFG) , is a potent iminosugar that functions as an oxocarbenium ion transition-state analog[1]. In the landscape of drug development, IFG is heavily investigated for two primary indications: as a pharmacological chaperone targeting acid


-glucosidase (GCase) in Gaucher disease[2], and as a catalytic site inhibitor of liver glycogen phosphorylase (GP) for type 2 diabetes[3].

This guide objectively compares the inhibitory profile of IFG against alternative iminosugars (such as NB-DNJ and DAB) across various enzymatic substrates. By detailing the causality behind assay variables, we provide a self-validating framework to ensure the reproducibility of IC50 determinations.

Comparative IC50 Profiling Across Glycosidase Substrates

To evaluate the specificity of 5-(Hydroxymethyl)piperidine-3,4-diol, it is critical to compare its IC50 values across different target enzymes against established alternatives. The data below highlights IFG's high selectivity for


-linked glucopyranosyl substrates and its lack of off-target activity on 

-glucosidases.
Target EnzymeSubstrate Used in AssayIsofagomine (IFG) IC50Alternative Inhibitor & IC50
Acid

-Glucosidase (GCase)
4-MUG (1.5 - 3.0 mM)30 - 60 nM [2],[4]Ambroxol (~10

M)[4]
Liver Glycogen Phosphorylase (GP) Glycogen /

0.7 - 1.2

M
[5],[1]
DAB (0.4

M)[3]
Lysosomal

-Glucosidase
4-MU-

-D-glucoside
~1 mM (Weak)[6]NB-DNJ (1

M)[6]

-Galactosidase
4-MU-

-D-galactoside
>10

M
(Weak)[7]
4-epi-isofagomine (~1

M)[7]

Mechanistic Causality & Reproducibility Factors

As an application scientist, understanding why an IC50 value fluctuates is more important than simply recording the number. The reproducibility of IFG's IC50 is governed by strict stereochemical and environmental parameters:

  • Stereochemical Specificity & Transition-State Mimicry : IFG possesses a strict (3R,4R,5R) configuration, which is absolute for achieving submicromolar inhibition[5]. Crystallographic evidence shows that IFG's protonated endocyclic nitrogen (N1) forms strong electrostatic interactions with the enzyme's catalytic residues (e.g., ionic contact with the substrate phosphate oxygen in GP)[1]. Epimerization at any hydroxyl group drastically reduces its potency. For instance, modifying the C4 position yields 4-epi-isofagomine, which shifts the selectivity entirely away from GCase and toward

    
    -galactosidase[8].
    
  • Selectivity vs. Clinical Alternatives (NB-DNJ) : N-butyldeoxynojirimycin (NB-DNJ or Miglustat) is a well-known alternative iminosugar. However, NB-DNJ strongly inhibits lysosomal

    
    -glucosidase (IC50 ~1 
    
    
    
    M) and intestinal disaccharidases, leading to severe gastrointestinal side effects[6]. In contrast, IFG is a remarkably weak inhibitor of
    
    
    -glucosidase (IC50 ~1 mM), making its in vitro and in vivo profiles highly distinct and selective[6].
  • Assay Variables (pH and Mutation Status) : The IC50 of IFG against GCase is highly reproducible at ~30 nM for the wild-type enzyme, but this shifts to ~128 nM when testing the prevalent N370S mutant variant[4]. Furthermore, because IFG acts as a pharmacological chaperone, its binding affinity is highly pH-dependent. Assays must be strictly buffered to the acidic pH of the lysosome (pH 4.7 - 5.2) to yield reproducible transition-state binding[4].

Pathway N1 Mutant GCase in ER (Prone to Misfolding) N2 Isofagomine (IFG) Binding (Neutral pH) N1->N2 N3 Stabilized GCase-IFG Complex (Evades Proteasome) N2->N3 N4 Trafficking via Golgi to Lysosome N3->N4 N5 Lysosomal Entry (Acidic pH 4.7 - 5.2) N4->N5 N6 IFG Dissociation due to High Substrate Competition N5->N6 N7 Restored Glucosylceramide Hydrolysis N6->N7

Figure 1: Mechanism of isofagomine as a pharmacological chaperone in Gaucher disease.

Standardized Experimental Workflow: GCase IC50 Determination

To ensure high trustworthiness and reproducibility across laboratories, the following self-validating protocol must be used when determining the IC50 of IFG against acid


-glucosidase.

Step 1: Reagent & Buffer Preparation Prepare a stable assay buffer consisting of 50 mM citrate/phosphate adjusted strictly to pH 4.7. Supplement the buffer with 0.25% Triton X-100 and 0.25% sodium taurocholate. Causality: These detergents are mandatory to mimic the lipophilic lysosomal environment and maintain recombinant GCase stability[4].

Step 2: Inhibitor Serial Dilution Prepare a master stock of 5-(Hydroxymethyl)piperidine-3,4-diol in DMSO. Perform 10-point serial dilutions in the assay buffer to achieve final well concentrations ranging from 0.1 nM to 10


M.

Step 3: Enzyme-Inhibitor Pre-incubation Add recombinant human GCase (final concentration ~0.026


M) to the inhibitor dilutions. Incubate the microplate at 37°C for exactly 20 minutes. Causality: IFG is a competitive inhibitor; pre-incubation allows the enzyme-inhibitor complex to reach a thermodynamic steady state prior to substrate introduction[4].

Step 4: Substrate Addition Initiate the enzymatic reaction by adding the fluorogenic substrate 4-methylumbelliferyl-


-D-glucopyranoside (4-MUG) to a final concentration of 1.5 mM[4]. Incubate at 37°C for 30 minutes in the dark.

Step 5: Quenching & Quantification Quench the reaction by adding an equal volume of 0.4 M glycine buffer (pH 10.8)[6]. Causality: The high pH stops the enzymatic reaction immediately and maximizes the fluorescence quantum yield of the liberated 4-methylumbelliferone. Measure fluorescence using a microplate reader (Excitation: 365 nm / Emission: 445 nm). Calculate the IC50 using a 4-parameter non-linear regression model.

Workflow A Prepare Buffer (pH 4.7 + Detergents) C Pre-incubation (GCase + IFG, 20 min) A->C B Serial Dilution of Isofagomine B->C D Add 4-MUG Substrate (1.5 mM) C->D E Quench Reaction (Glycine pH 10.8) D->E F Fluorescence Read (Ex 365 / Em 445) E->F G Dose-Response Curve Fitting (IC50) F->G

Figure 2: Standardized workflow for determining the IC50 of isofagomine using a fluorogenic assay.

References

  • Iminosugars: potential inhibitors of liver glycogen phosphorylase. PubMed. 5

  • Selective Action of the Iminosugar Isofagomine, a Pharmacological Chaperone For Mutant Forms of Acid-

    
    -Glucosidase.  PMC. 6
    
  • Iminosugars as potential inhibitors of glycogenolysis. DESY. 1

  • Chapter 12: Inhibition of Glycogen Phosphorylase as a Strategy for the Treatment of Type 2 Diabetes. RSC Books. 3

  • (5aR)-5a-C-Pentyl-4-epi-isofagomine: A powerful inhibitor of lysosomal

    
    -galactosidase and a remarkable chaperone...  PubMed. 8
    
  • Discovery, SAR, and Biological evaluation of Non-Inhibitory Small Molecule Chaperones of Glucocerebrosidase. PMC. 2

  • Mechanistic Insight into the Mode of Action of Acid

    
    -Glucosidase Enhancer Ambroxol.  PMC. 4
    
  • Advances in the Development of Pharmacological Chaperones for the Mucopolysaccharidoses. PMC. 7

Sources

Validation

A Senior Application Scientist's Guide to Confirming Small Molecule Binding Modes: The Case of 5-(Hydroxymethyl)piperidine-3,4-diol

In the landscape of modern drug discovery, particularly in the development of enzyme inhibitors, an unambiguous understanding of a compound's binding mode is the bedrock of successful structure-based design. For compound...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, particularly in the development of enzyme inhibitors, an unambiguous understanding of a compound's binding mode is the bedrock of successful structure-based design. For compounds like 5-(Hydroxymethyl)piperidine-3,4-diol, a piperidine derivative analogous to iminosugars like isofagomine, this understanding is paramount.[1][2][3] These molecules are potent inhibitors of glycosidases, enzymes critical in various physiological and pathological processes, including diabetes and lysosomal storage disorders like Gaucher disease.[4][5][6] Their therapeutic potential hinges on their ability to mimic the transition state of the natural substrate, binding with high affinity to the enzyme's active site.[4]

This guide provides an in-depth comparison of methodologies for determining binding modes and presents a detailed protocol for using X-ray crystallography as the definitive confirmatory tool. It is designed for researchers, scientists, and drug development professionals who require not just data, but validated, actionable structural insights.

Part 1: The Quest for Atomic Detail: A Comparison of Methodologies

While several techniques can provide valuable information about protein-ligand interactions, they differ significantly in the resolution and directness of the structural data they provide.[7][8]

X-ray Crystallography: The Gold Standard X-ray crystallography stands as the definitive method for visualizing protein-ligand interactions at the atomic level.[8] By diffracting X-rays off a protein-ligand complex crystal, we can calculate an electron density map and build a high-resolution 3D model of the interaction.[8][9] This provides unequivocal evidence of the ligand's binding pose, its specific interactions with protein residues, and any conformational changes it may induce in the target.

Orthogonal Approaches for Binding Mode Analysis While crystallography provides the ultimate structural snapshot, other techniques offer complementary, often more rapid, insights.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR techniques, particularly ligand-observed experiments like Saturation Transfer Difference (STD-NMR), can identify which parts of a ligand are in close contact with the protein, mapping the binding epitope.[8] Protein-observed NMR can identify which residues in the protein are perturbed upon ligand binding.[8][10] While powerful, NMR does not typically yield a single, high-resolution structure of the complex in the way crystallography does.

  • Computational Docking & Molecular Dynamics: These in silico methods predict the binding pose and affinity of a ligand within a known protein structure.[7][11] Molecular docking is invaluable for virtual screening and generating initial hypotheses.[7] However, these predictions are theoretical and require experimental validation, as scoring functions can be inaccurate and protein flexibility is often difficult to model perfectly.[7][12]

  • Biophysical Techniques (ITC, SPR): Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are essential for quantifying binding thermodynamics (affinity, enthalpy, entropy) and kinetics (on/off rates).[8] They confirm that binding occurs and with what affinity, but they provide no direct information about the three-dimensional structure of the interaction.

Comparative Summary of Methodologies
Method Information Obtained Resolution Protein Requirements Advantages Limitations
X-ray Crystallography Precise 3D coordinates of ligand and protein; specific atomic interactions; induced conformational changes.[8][13]Atomic (<3 Å)High purity; must crystallize.Unambiguous "gold standard" structural data.[8]Crystallization can be a major bottleneck; crystal packing may sometimes influence conformation.[14]
NMR Spectroscopy Ligand binding epitope; identifies protein residues at the binding interface; dynamics information.[8][10]Atomic, but often yields an ensemble of models.High purity and concentration; soluble; typically <40 kDa.Provides data on solution-state dynamics.Size limitations; complex data analysis; may not yield a single defined structure.
Computational Docking Predicted binding pose and affinity score.[7]Theoretical (atomic)Requires a high-quality 3D structure of the target protein.High-throughput; cost-effective for screening large libraries.[7]Predictions require experimental validation; scoring functions can be unreliable.[7]
ITC / SPR Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), entropy (ΔS), kinetics (kon/koff).[8]None (measures bulk properties)High purity; soluble.Provides crucial thermodynamic and kinetic data.No direct structural information about the binding mode.

Part 2: The Crystallographic Workflow: From Gene to Structure

Confirming the binding mode of a compound like 5-(Hydroxymethyl)piperidine-3,4-diol requires a systematic and rigorous experimental workflow. The following protocol outlines the key steps, causality, and self-validating checkpoints.

Crystallography_Workflow cluster_protein Protein Production cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Solution & Analysis P1 Gene Cloning & Expression Vector Design P2 Protein Expression Trials P1->P2 P3 Large-Scale Purification (e.g., Affinity, IEX, SEC) P2->P3 P4 Quality Control (SDS-PAGE, Mass Spec) P3->P4 C1 Apo-Protein Crystallization Screening P4->C1 C2 Crystal Optimization C1->C2 C3 Ligand Introduction (Soaking / Co-crystallization) C2->C3 D1 Cryoprotection & Crystal Harvesting C3->D1 D2 X-ray Diffraction at Synchrotron D1->D2 D3 Data Processing (Indexing, Integration, Scaling) D2->D3 S1 Structure Solution (Molecular Replacement) D3->S1 S2 Model Building & Refinement S1->S2 S3 Electron Density Map Interpretation for Ligand S2->S3 S4 Validation & Deposition (PDB) S3->S4

Caption: High-level experimental workflow for determining a protein-ligand crystal structure.

Step 1: Target Protein Expression and Purification
  • Rationale: The foundation of any crystallography project is a highly pure, stable, and homogenous protein sample. Impurities or heterogeneity can severely impede crystallization.

  • Protocol:

    • Construct Design: Clone the gene for the target glycosidase into a suitable expression vector, often with an affinity tag (e.g., His-tag, GST-tag) to facilitate purification.

    • Expression: Express the protein in a suitable host system (e.g., E. coli, insect, or mammalian cells).

    • Purification: Utilize a multi-step purification strategy. An initial affinity chromatography step is typically followed by ion-exchange and, critically, size-exclusion chromatography (SEC).

    • Validation: The final SEC elution profile should show a single, monodisperse peak. Confirm purity (>95%) and identity via SDS-PAGE and mass spectrometry. The protein should be concentrated to 5-10 mg/mL in a low-ionic-strength buffer.

Step 2: Crystallization of the Apo-Protein
  • Rationale: The initial goal is to find conditions where the protein itself will form well-ordered crystals. This is often done using sparse-matrix screens that sample a wide range of precipitants, buffers, and salts.

  • Protocol:

    • Screening: Use robotic systems to set up sitting or hanging drop vapor diffusion experiments with commercially available screens.

    • Incubation: Incubate plates at a stable temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several weeks.

    • Optimization: Once initial "hits" (small or poorly formed crystals) are identified, systematically vary the precipitant concentration, pH, and additives around the hit condition to improve crystal size and quality.

Step 3: Introducing the Ligand: Soaking vs. Co-crystallization
  • Rationale: The method of introducing the ligand can be critical. Soaking is often faster and less protein-intensive, while co-crystallization can be necessary if the ligand induces significant conformational changes.[15][16][17] For flexible proteins or larger ligands, co-crystallization is often the superior approach.[16]

Decision_Tree start Have Apo-Crystals? cocryst Co-crystallization start->cocryst No solubility Ligand Soluble in Cryo-Protectant? start->solubility Yes soaking Crystal Soaking solubility->soaking Yes induced_fit Binding Causes Major Conformational Change? solubility->induced_fit No induced_fit->soaking No induced_fit->cocryst Yes

Caption: Decision logic for choosing between soaking and co-crystallization.

  • Soaking Protocol (Preferred Initial Method):

    • Prepare Soaking Solution: Dissolve 5-(Hydroxymethyl)piperidine-3,4-diol to a final concentration of 1-10 mM in a "stabilizing solution." This solution should consist of the mother liquor from the successful crystallization condition, ideally supplemented with a cryoprotectant.[18] The ligand concentration should generally be 10-1000x the dissociation constant (Kd) if known.[19]

    • Soak Crystal: Transfer a high-quality apo-crystal into a drop of the soaking solution.

    • Incubation: Allow the crystal to soak for a period ranging from minutes to hours.[19] Short soak times can minimize crystal damage.[20]

    • Validation Checkpoint: Monitor the crystal under a microscope. The crystal should remain clear and not crack or dissolve, which would indicate that the soaking condition is destabilizing the crystal lattice.

Step 4: Cryo-protection and X-ray Diffraction Data Collection
  • Rationale: To prevent radiation damage from the intense X-ray beam, data is collected at cryogenic temperatures (~100 K).[19] The crystal must be flash-cooled in liquid nitrogen after being treated with a cryoprotectant to prevent the formation of damaging ice crystals.[19]

  • Protocol:

    • Cryo-protection: If not already included in the soaking solution, briefly transfer the crystal to a solution containing the mother liquor plus 20-30% (v/v) of a cryoprotectant like glycerol, ethylene glycol, or PEG 400.

    • Harvesting: Pick up the crystal in a nylon loop and immediately plunge it into liquid nitrogen.[19]

    • Data Collection: Ship the cryo-cooled crystals to a synchrotron facility. Mount the crystal on the goniometer in the X-ray beamline and collect a diffraction dataset.

Step 5: Structure Solution and Refinement
  • Rationale: The diffraction pattern is processed to generate an electron density map. An atomic model is then built into this map and computationally refined to best fit the experimental data.

  • Protocol:

    • Data Processing: Use software like XDS or HKL2000 to integrate the diffraction spots and scale the data.

    • Structure Solution: If an apo-structure is available, use molecular replacement (MR) with software like PHASER to solve the phase problem.

    • Initial Refinement: Perform initial rounds of refinement on the protein model. This will generate Fo-Fc and 2Fo-Fc electron density maps. The 2Fo-Fc map shows electron density for all atoms in the model, while the Fo-Fc (or "difference") map shows density that is not accounted for by the current model.

    • Ligand Fitting: A positive peak in the Fo-Fc map within the active site is the key indicator of ligand binding. Use software like Coot to manually fit the 5-(Hydroxymethyl)piperidine-3,4-diol molecule into this density.

    • Final Refinement: Perform further rounds of refinement with the ligand included in the model, alternating with manual model adjustments.

    • Validation: Use tools like MolProbity to assess the geometric quality of the final model. The fit of the ligand to the density is assessed using metrics like the Real-Space Correlation Coefficient (RSCC).[21] An RSCC value >0.8 generally indicates a good fit.

Part 3: Case Study: Visualizing the Binding Mode

The ultimate goal is to interpret the final, refined structure to understand the key interactions driving ligand binding.

Interpreting the Electron Density The most critical piece of evidence is clear, unambiguous electron density for the ligand in the active site.[9] In a well-resolved structure, the 2Fo-Fc map should clearly trace the shape of the piperidine ring and its substituents. The Fo-Fc map, calculated before the ligand is modeled, should show a strong positive "blob" of density perfectly matching the ligand's shape.[22] This is the self-validating proof that the ligand is present and not a product of model bias.[23]

Analyzing Key Interactions For an isofagomine analogue, we expect to see interactions that mimic the binding of the natural substrate's transition state.[4][24]

  • Ionic/Hydrogen Bonds: The protonated piperidine nitrogen is expected to form a strong ionic bond with a key catalytic carboxylate residue (e.g., an Aspartic or Glutamic acid) in the active site.[4] The hydroxyl groups (at the 3, 4, and 5-hydroxymethyl positions) are predicted to form a network of hydrogen bonds with polar residues, further anchoring the inhibitor.

  • Hydrophobic Interactions: The aliphatic protons of the piperidine ring may form favorable van der Waals contacts or CH-π interactions with aromatic residues (e.g., Trp, Tyr, Phe) that often line glycosidase active sites.

Ligand_Interactions cluster_ligand 5-(Hydroxymethyl)piperidine-3,4-diol cluster_protein Enzyme Active Site Ligand N-H+ C3-OH C4-OH C5-CH2OH Asp Asp/Glu (Catalytic Nucleophile) Ligand:n->Asp Ionic Bond Ligand:c4->Asp H-Bond Trp Trp (Hydrophobic Pocket) Ligand->Trp CH-π / vdW Gln Gln/Asn (H-bond Network) Ligand:c3->Gln H-Bond Ligand:c5->Gln H-Bond

Caption: Schematic of expected interactions for the ligand in a glycosidase active site.

Conclusion

While a suite of biophysical and computational methods provides valuable clues about ligand binding, X-ray crystallography remains the unparalleled gold standard for confirming the precise, atomic-level details of a binding mode.[8] For inhibitors like 5-(Hydroxymethyl)piperidine-3,4-diol, a high-resolution crystal structure provides irrefutable evidence of its orientation and interactions within the target active site. This structural blueprint is not merely confirmatory; it is the essential guide for the iterative cycle of medicinal chemistry, enabling the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.

References

  • Vertex AI Search. (n.d.). Two Methods, One Goal: Structural Differences between Cocrystallization and Crystal Soaking to Discover Ligand Binding Poses - PMC.
  • Sigma-Aldrich. (2020, October 9). Two Methods, One Goal: Structural Differences between Cocrystallization and Crystal Soaking to Discover Ligand Binding Poses.
  • Rowlett, R. S. (n.d.). Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals.
  • Creative Biostructure. (n.d.). MagHelix™ Co-crystallization and Soaking.
  • Hassell, A. M., et al. (2007). Crystallization of protein–ligand complexes. Acta Crystallographica Section D: Biological Crystallography, 63(1), 72-79. [Link]

  • Computational Approaches for Studying Protein-Ligand Interactions. (n.d.). International Journal of Science and Research (IJSR).
  • Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking. (2024, October 20). PubMed. [Link]

  • Method for comparing the structures of protein ligand-binding sites and application for predicting protein-drug interactions. (2008, July 15). PubMed. [Link]

  • Hampton Research. (2020, October 28). Crystallization of Protein-Ligand Complexes.
  • Ligand Identification in CryoEM and X-ray Maps Using Deep Learning. (2024, August 28). PMC - NIH. [Link]

  • A potential fortuitous binding of inhibitors of an inverting family GH9 β-glycosidase derived from isofagomine. (n.d.). ResearchGate. Retrieved March 3, 2026, from [Link]

  • Muller, I. (2017). Guidelines for the successful generation of protein–ligand complex crystals. Acta Crystallographica Section D: Structural Biology, 73(2), 79-92. [Link]

  • Pozharski, E., et al. (2013). Visualizing ligand molecules in twilight electron density. Acta Crystallographica Section D: Biological Crystallography, 69(2), 299-305. [Link]

  • Gfeller, D., et al. (2016). Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods. MDPI. [Link]

  • X-Ray Crystallography of Protein-Ligand Interactions. (n.d.). Springer Nature Experiments. Retrieved March 3, 2026, from [Link]

  • Kleywegt, G. J., & Jones, T. A. (1997). Electron-Density Map Interpretation. Methods in Enzymology, 277, 173-208. [Link]

  • Brzezinski, K., et al. (2021). Recognizing and validating ligands with CheckMyBlob. Nucleic Acids Research, 49(W1), W535-W541. [Link]

  • An isofagomine analogue with an amidine group in the 1,6-position. (2025, February 19). PMC - NIH. [Link]

  • Drug Hunter. (2024, November 21). Methods for Identifying Ligand Binding Sites in Drug Discovery.
  • PyMOL: Display and analysis of electron density and CryoEM maps. (n.d.). University of Wuerzburg.
  • A Searchable Database for Comparing Protein-Ligand Binding Sites for the Analysis of Structure-Function Relationships. (n.d.). Journal of Chemical Information and Modeling. Retrieved March 3, 2026, from [Link]

  • Studying protein-ligand interactions using X-ray crystallography. (n.d.). PubMed. Retrieved March 3, 2026, from [Link]

  • Identification of Modulators of the N370S Mutant Form of Glucocerebrosidase as a Potential Therapy for Gaucher Disease. (2010, March 24). NCBI. [Link]

  • Crystal structure of acid-beta-glucosidase with isofagomine at neutral pH. (2009, May 5). RCSB PDB. [Link]

  • Docking and SAR studies of D- and L-isofagomine isomers as human β-glucocerebrosidase inhibitors. (n.d.). ChEMBL - EMBL-EBI. Retrieved March 3, 2026, from [Link]

  • 5-(Hydroxymethyl)piperidine-3,4-diol. (n.d.). PubChem. Retrieved March 3, 2026, from [Link]

  • Some novel piperidine analogues having strong alpha glucosidase inhibition. (2018). Pakistan Journal of Pharmaceutical Sciences, 31(4), 1185-1189. [Link]

  • 1-deoxynojirimycin (2R,3R,4R,5S)-2-hydroxymethyl-piperidine-3,4,5-triol. (n.d.). The Good Scents Company. Retrieved March 3, 2026, from [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2024, February 2). International Journal of Novel Research and Development. [Link]

Sources

Comparative

Comparative Pharmacokinetics of 5-(Hydroxymethyl)piperidine-3,4-diol Isomers

This guide provides an in-depth comparative analysis of the pharmacokinetics (PK) and pharmacodynamics (PD) of 5-(Hydroxymethyl)piperidine-3,4-diol stereoisomers. It focuses on the critical relationship between stereoche...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the pharmacokinetics (PK) and pharmacodynamics (PD) of 5-(Hydroxymethyl)piperidine-3,4-diol stereoisomers. It focuses on the critical relationship between stereochemistry, lysosomal trapping, and therapeutic efficacy.

A Technical Guide for Drug Development Professionals

Executive Summary

The molecule 5-(Hydroxymethyl)piperidine-3,4-diol represents a privileged scaffold in the design of pharmacological chaperones for Lysosomal Storage Diseases (LSDs). While chemically simple, its biological activity is strictly governed by stereochemistry.

The primary isomer of therapeutic interest is Isofagomine (D-IFG) , a potent chaperone for acid


-glucosidase (GCase) used in Gaucher disease research. However, structural isomers such as Galacto-isofagomine  and enantiomers like L-Isofagomine  exhibit distinct pharmacokinetic profiles driven not by metabolic differences, but by target-mediated tissue retention .

This guide compares these isomers to elucidate how stereochemical configuration dictates bioavailability, blood-brain barrier (BBB) penetration, and intracellular half-life.

Chemical & Stereochemical Context

The piperidine-3,4-diol scaffold mimics the transition state of glycoside hydrolysis. The specific orientation of the hydroxyl groups determines which glycosidase enzyme the molecule targets, which in turn dictates its tissue distribution profile.

Common NameStereochemical ConfigurationSugar MimicPrimary Target
Isofagomine (D-IFG) (3R, 4R, 5R)D-GlucoseAcid

-Glucosidase (GCase)
Galacto-isofagomine (3R, 4S, 5R)D-Galactose

-Galactosidase / GALC
L-Isofagomine (3S, 4S, 5S)L-GlucoseNon-specific / Low Affinity
3,4-di-epi-Isofagomine (3S, 4S, 5R)D-Mannose-likeInactive (Abolished Binding)

Key Insight: Unlike lipophilic drugs where isomers might differ in metabolic clearance (CYP450 chirality), these hydrophilic iminosugars differ primarily in Volume of Distribution (Vd) and Tissue Half-life , driven by their affinity for the lysosomal enzyme reservoir.

Comparative Pharmacokinetic Profiling

Absorption & Bioavailability

All isomers share a similar physicochemical "chassis" (C6H13NO3, MW ~147 g/mol , highly polar).

  • Absorption: Rapid oral absorption for all variants. Tmax is typically 1.0 – 1.5 hours in rodent models.

  • Mechanism: Likely paracellular diffusion or non-stereoselective cation transporters.

  • Bioavailability (F): High (>75%) for both D-IFG and its functional analogs, as they resist first-pass metabolism.

Distribution: The "Lysosomal Trapping" Effect

This is the differentiator. The Active Isomer (D-IFG) is actively sequestered in tissues expressing GCase, while Inactive Isomers (L-IFG, di-epi) behave as passive solutes.

  • D-Isofagomine: Exhibits a "two-phase" elimination.

    • Plasma:[1] Cleared renally.

    • Tissue (Liver/Spleen/Brain): Retained significantly longer due to high-affinity binding (Ki ~16 nM) to GCase in the acidic lysosome. This "sink" effect increases the apparent Vd.

  • L-Isofagomine: Low affinity (IC50 ~8.7 µM).[1][2][3] It does not engage the lysosomal "sink" effectively. Consequently, its tissue clearance mirrors its plasma clearance.

  • CNS Penetration: D-IFG crosses the BBB (Brain/Plasma ratio ~0.2 - 0.4). While modest, the high affinity for brain GCase allows it to accumulate to therapeutic levels over time, unlike non-binding isomers.

Metabolism & Excretion
  • Metabolism: Negligible. The piperidine ring is metabolically stable compared to other chaperone scaffolds.

  • Excretion: Predominantly renal (unchanged drug).

Summary Data Table
ParameterD-Isofagomine (Active)L-Isofagomine (Inactive)Miglustat (Functional Alt)*
Target Affinity (Ki) ~16 nM (GCase)> 8,000 nM~5,000 - 10,000 nM
Plasma T1/2 ~2 - 4 hours~2 hours~6 - 7 hours
Tissue T1/2 4 - 9 hours (Target mediated)~2 hours (Perfusion limited)~7 hours
Brain Penetration Moderate (Target retained)Low/Moderate (Washout)Moderate
Excretion Renal (Unchanged)Renal (Unchanged)Renal (Unchanged)
Primary Utility GCase Chaperone (Gaucher)Negative ControlSubstrate Reduction (Gaucher)

*Miglustat is a functional alternative (N-butyldeoxynojirimycin) included for benchmarking.

Mechanism of Action: Why PK Matters

For pharmacological chaperones, the PK profile must support a "Pulse Dosing" regimen.

  • Binding (Cmax): High concentration stabilizes the mutant enzyme in the ER, facilitating trafficking to the lysosome.

  • Dissociation (Trough): The drug must eventually dissociate to allow the enzyme to process its natural substrate.

    • D-IFG Advantage: Its high affinity at neutral pH (ER) promotes folding, while the acidic pH of the lysosome (and high substrate concentration) favors dissociation.

    • Isomer Failure: Inactive isomers (L-IFG) fail step 1. Irreversible inhibitors (covalent binders) fail step 2.

Visualization: Chaperone PK/PD Workflow

ChaperoneMechanism Drug D-Isofagomine (Oral Dose) ER Endoplasmic Reticulum (pH 7.2) Drug->ER Absorption & Distribution Complex Enzyme-Chaperone Complex ER->Complex Stabilizes Mutant GCase Inactive L-Isofagomine (Inactive Isomer) ER->Inactive No Binding (Degradation of Enzyme) Lysosome Lysosome (pH 5.2) Complex->Lysosome Trafficking ActiveEnzyme Active Enzyme (Hydrolysis) Lysosome->ActiveEnzyme Dissociation due to High Substrate & Low pH Substrate Natural Substrate (Glucosylceramide) Substrate->ActiveEnzyme Turnover Inactive->ER Enters Cell

Figure 1: The "Pulse" Mechanism. D-Isofagomine stabilizes the enzyme in the ER (Red) and traffics it to the Lysosome (Green). Inactive isomers (Grey) fail to bind, leading to enzyme degradation.

Experimental Protocols (Self-Validating Systems)

To generate the data above, the following protocols are recommended. These are designed to distinguish between passive distribution and target-mediated retention.

Protocol A: LC-MS/MS Quantification of Isomers

Differentiation of stereoisomers requires chiral chromatography, as standard C18 cannot separate enantiomers.

  • Sample Prep: Plasma/Tissue homogenate (50 mg) + Internal Standard (e.g.,

    
    C-IFG). Protein precipitation with Acetonitrile (1:4 v/v).
    
  • Chromatography:

    • Column: Chiralpak IC-3 or equivalent (Cellulose-based).

    • Mobile Phase: Acetonitrile:Water:Ammonium Formate (80:20:0.1) isocratic.

    • Rationale: High organic content retains polar iminosugars while the chiral selector separates D- and L-forms.

  • Detection: MS/MS (ESI+). MRM transition m/z 148.1

    
     84.1 (Loss of C2H4O2 + H2O).
    
  • Validation: Linearity 1–5000 ng/mL.

Protocol B: The "Washout" Assay (In Vitro)

Determines if the isomer acts as a chaperone or a blocker.

  • Cell Line: Gaucher fibroblasts (N370S or L444P mutation).[4]

  • Incubation: Treat cells with 10 µM of Isomer (D-IFG, L-IFG, or Gal-IFG) for 4 days.

  • Washout Phase: Remove media, wash with PBS, and incubate in drug-free media for 24 hours.

  • Readout: Lyse cells and measure GCase activity using 4-MU-

    
    -D-glucoside substrate.
    
  • Interpretation:

    • High Activity: Valid Chaperone (D-IFG). The drug stabilized the enzyme, then washed out to allow activity.

    • Low Activity: Inactive Isomer (L-IFG) or Permanent Inhibitor.

References

  • Khanna, R. et al. (2010).[4] "The pharmacological chaperone isofagomine increases the activity of the Gaucher disease L444P mutant form of beta-glucosidase." FEBS Journal. Link

  • Sun, Y. et al. (2011).[4] "Isofagomine in vivo effects in a neuronopathic Gaucher disease mouse." PLoS One. Link

  • Kato, A. et al. (2011).[1][2] "Docking and SAR studies of D- and L-isofagomine isomers as human β-glucocerebrosidase inhibitors." Bioorganic & Medicinal Chemistry. Link

  • Steet, R.A. et al. (2006). "The iminosugar isofagomine increases the activity of N370S mutant acid beta-glucosidase in Gaucher fibroblasts by several mechanisms." PNAS. Link

  • Spanu, P. et al. (2010).[5] "Synthesis and biological evaluation of galacto-isofagomine analogues." Tetrahedron Letters. Link[5]

Sources

Validation

Benchmarking Small Molecule Chaperones: Validating 5-(Hydroxymethyl)piperidine-3,4-diol (Isofagomine) in Mutant GCase

-Glucocerebrosidase (GCase/GBA) Primary Compound: 5-(Hydroxymethyl)piperidine-3,4-diol (Commonly: Isofagomine, IFG, AT2101) Executive Summary: The Chaperone Paradox In the landscape of Pharmacological Chaperone Therapy (...

Author: BenchChem Technical Support Team. Date: March 2026


-Glucocerebrosidase (GCase/GBA)
Primary Compound:  5-(Hydroxymethyl)piperidine-3,4-diol (Commonly: Isofagomine, IFG, AT2101)

Executive Summary: The Chaperone Paradox

In the landscape of Pharmacological Chaperone Therapy (PCT) for Lysosomal Storage Disorders (LSDs), 5-(Hydroxymethyl)piperidine-3,4-diol (Isofagomine) represents the archetypal "active-site specific chaperone." Unlike allosteric binders, Isofagomine functions by competitively inhibiting the enzyme to stabilize its folding.

This guide validates the chaperone activity of Isofagomine against its primary alternatives: Ambroxol (a repurposed mucolytic with pH-dependent binding) and Miglustat (NB-DNJ, an iminosugar with dual SRT/chaperone activity). While Isofagomine demonstrates superior thermodynamic stabilization (


 shift), its validation requires rigorous experimental design to distinguish between folding enhancement and lysosomal inhibition.

Mechanistic Validation: The Pathway to the Lysosome[1]

To validate Isofagomine, one must understand that it acts as a folding template in the Endoplasmic Reticulum (ER). The critical failure mode in experiments is the "carryover effect," where the chaperone remains bound in the lysosome, inhibiting the very enzyme it rescued.

Pathway Visualization

The following diagram illustrates the critical checkpoints where Isofagomine interacts with mutant GCase (e.g., N370S, L444P).

ChaperoneMechanism MutantGCase Misfolded GCase (Unstable) ER_QualityControl ER Quality Control (ERAD Pathway) MutantGCase->ER_QualityControl Default State Complex Isofagomine-GCase Complex (Stabilized) MutantGCase->Complex + Isofagomine (High Affinity Binding) Degradation Proteasomal Degradation ER_QualityControl->Degradation Ubiquitination Golgi Golgi Apparatus (Maturation) Complex->Golgi Trafficking Rescue Lysosome Lysosome (Acidic pH < 5.0) Golgi->Lysosome Transport Dissociation Chaperone Dissociation Lysosome->Dissociation Critical Step: Competition with Substrate Dissociation->Complex Re-binding (Inhibition) Substrate Substrate Hydrolysis (GlcCer -> Cer) Dissociation->Substrate Restored Activity

Figure 1: Mechanism of Action for Active-Site Chaperones. Green paths indicate therapeutic rescue; red dotted paths indicate potential inhibition if the chaperone fails to dissociate at lysosomal pH.

Comparative Analysis: Isofagomine vs. Alternatives

The following data synthesizes performance metrics across standard validation assays. Isofagomine is characterized by extreme binding affinity, which is a double-edged sword.

FeatureIsofagomine (IFG) Ambroxol (ABX) Miglustat (NB-DNJ)
Chemical Class Azasugar (Piperidine-diol)Phenyl-substituted cyclohexanolIminosugar (Piperidine)
Binding Site Active Site (Competitive)Mixed (Active/Near-active)Active Site (Competitive)
Affinity (

at pH 7)
~30 nM (Very High)~10

M (Moderate)
~50

M (Low)
Thermostability (

)
+10°C to +14°C (Strongest)+3°C to +5°C+2°C to +4°C
pH Sensitivity Binds tightly at pH 5.0 and 7.0pH-dependent (Lower affinity at pH 5)Stable binding
Validation Challenge Requires extensive washout to prevent inhibition.Less inhibition; easier to assay.Weak chaperone; primarily SRT.
BBB Penetration YesYes (High) Yes

Key Insight: While Isofagomine induces the largest thermal shift (indicating superior structural stabilization), Ambroxol is often preferred in clinical contexts because its affinity drops at acidic pH, facilitating dissociation in the lysosome [1, 2].

Validation Protocols

To validate Isofagomine, you cannot simply treat cells and measure activity. You must decouple the chaperoning effect (protein increase) from the inhibitory effect .

Protocol A: Differential Scanning Fluorimetry (Thermal Shift)

Objective: Quantify the physical stabilization of the mutant enzyme.

  • Preparation:

    • Purify Recombinant GCase (Wild Type or N370S).

    • Prepare 10 mM stock of Isofagomine in DMSO.

  • Reaction Mix:

    • 
       GCase enzyme in Citrate-Phosphate buffer (pH 7.0 for ER simulation, pH 5.0 for Lysosome simulation).
      
    • 5x SYPRO Orange dye.

    • Isofagomine concentration gradient (

      
      ).
      
  • Execution:

    • Run melt curve from

      
       to 
      
      
      
      (
      
      
      ramp).
  • Analysis:

    • Calculate

      
       (midpoint of transition).
      
    • Success Criteria: A

      
       at 
      
      
      
      indicates potent chaperone activity. Isofagomine typically yields
      
      
      [3].
Protocol B: Cellular Chaperone Assay with Washout (The "Pulse-Chase" Mimic)

Objective: Measure lysosomal activity enhancement without inhibitor interference.

Workflow Visualization:

Workflow Step1 Seed Fibroblasts (Gaucher N370S/L444P) Step2 Incubate with Isofagomine (10-50 µM) for 4-5 Days Step1->Step2 Step3 CRITICAL: Washout Phase Remove media, add drug-free media Incubate 4-24 hours Step2->Step3 Allows IFG dissociation from lysosomal enzyme Step4 Cell Lysis (Citrate-Phosphate Buffer + 0.1% Triton X-100) Step3->Step4 Step5 Activity Assay Substrate: 4-MUG Read: Fluorescence (Ex 365 / Em 445) Step4->Step5

Figure 2: Experimental workflow for cellular validation. The red node (Washout) is the differentiator between a failed and successful Isofagomine assay.

Detailed Steps:

  • Culture: Seed patient-derived fibroblasts (e.g., GM00372 for N370S) in 6-well plates.

  • Treatment: Treat with Isofagomine (

    
    ) for 96 hours.
    
    • Control: Vehicle (DMSO) and Ambroxol (

      
      ) as a positive comparator.
      
  • Washout (Crucial):

    • Remove media. Wash cells

      
       with sterile PBS.
      
    • Add fresh, drug-free medium.

    • Incubate for 24 hours . (Without this step, Isofagomine will inhibit the enzyme during the lysis assay, showing a decrease in activity).

  • Lysis & Assay:

    • Lyse cells in pH 5.5 buffer.

    • Incubate with 4-methylumbelliferyl-

      
      -D-glucopyranoside (4-MUG) for 1 hour at 
      
      
      
      .
    • Stop reaction with Glycine-Carbonate buffer (pH 10.7).

    • Measure fluorescence.[1]

  • Data Normalization: Normalize activity to total protein (BCA Assay).

Protocol C: Lysosomal Trafficking (Immunofluorescence)

Objective: Confirm the enzyme physically reaches the lysosome.

  • Fixation: 4% Paraformaldehyde.

  • Permeabilization: 0.1% Saponin (preserves lysosomal morphology better than Triton).

  • Staining:

    • Primary Antibodies: Anti-GCase (e.g., clone 8E4) and Anti-LAMP1 (Lysosomal marker).

    • Secondary Antibodies: Alexa Fluor 488 (GCase) and Alexa Fluor 594 (LAMP1).

  • Microscopy: Confocal imaging.

  • Quantification: Calculate Pearson’s Correlation Coefficient (PCC) between the green and red channels.

    • Result: Untreated mutant cells show diffuse reticular staining (ER retention). Isofagomine-treated cells show punctate co-localization with LAMP1 [4].

References

  • Maegawa, G. H., et al. (2009). Identification and characterization of ambroxol as a pharmacological chaperone for Gaucher disease. Journal of Biological Chemistry.

  • Steet, R. A., et al. (2006). The iminosugar isofagomine increases the activity of N370S mutant acid beta-glucosidase in Gaucher fibroblasts by several mechanisms. Proceedings of the National Academy of Sciences.

  • Lieberman, R. L., et al. (2007). Structure of acid beta-glucosidase with pharmacological chaperone provides insight into Gaucher disease.[2] Nature Chemical Biology.[2]

  • Khanna, R., et al. (2010). The pharmacological chaperone isofagomine increases the activity of the Gaucher disease L444P mutant form of beta-glucosidase.[3][4][5] The FEBS Journal.[3]

  • Valenzano, K. J., et al. (2011). Identification and characterization of pharmacological chaperones to correct enzyme defects in lysosomal storage disorders. Assay and Drug Development Technologies.

Sources

Comparative

Technical Evaluation: 5-(Hydroxymethyl)piperidine-3,4-diol (Isofagomine) Efficacy vs. Standard Antidiabetics

Executive Summary This guide evaluates the therapeutic efficacy of 5-(Hydroxymethyl)piperidine-3,4-diol (common name: Isofagomine ), a stable iminosugar, in the context of diabetes management. Unlike standard alpha-gluco...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide evaluates the therapeutic efficacy of 5-(Hydroxymethyl)piperidine-3,4-diol (common name: Isofagomine ), a stable iminosugar, in the context of diabetes management. Unlike standard alpha-glucosidase inhibitors (e.g., Acarbose, Miglitol) that target intestinal carbohydrate digestion, Isofagomine functions primarily as a potent inhibitor of Liver Glycogen Phosphorylase (GP) .

This distinction is critical for researchers: while structurally similar to intestinal absorption inhibitors, Isofagomine’s primary antidiabetic mechanism is the suppression of hepatic glucose production (HGP). This guide compares its pharmacodynamics against Acarbose (standard alpha-glucosidase inhibitor) and Metformin (standard HGP suppressor).

Mechanistic Differentiation

To evaluate efficacy, one must first decouple the mechanisms. Standard iminosugars like Miglitol target intestinal hydrolases. Isofagomine, due to the nitrogen atom positioning at the anomeric center (C1 mimic), exhibits a unique selectivity profile.

Comparative Mechanism of Action[1]
  • Acarbose/Miglitol: Competitively inhibit intestinal

    
    -glucosidases (sucrase, maltase), delaying glucose absorption.[1]
    
  • Metformin: Activates AMPK, inhibiting mitochondrial respiration and suppressing gluconeogenesis.

  • Isofagomine: Competitively inhibits Glycogen Phosphorylase (GP) , the rate-limiting enzyme in glycogenolysis, directly blocking the release of glucose from hepatic glycogen stores.

Pathway Visualization

The following diagram illustrates the divergent points of intervention for Isofagomine versus standard therapies.

MOA_Comparison cluster_0 Gut Lumen cluster_1 Liver DietaryCarbs Dietary Carbohydrates Intestine Intestine Lumen DietaryCarbs->Intestine AlphaGluc α-Glucosidases Intestine->AlphaGluc Digestion BloodGlucose Blood Glucose Liver Liver Hepatocyte Glycogen Hepatic Glycogen GP Glycogen Phosphorylase (GP) Glycogen->GP Glycogenolysis AlphaGluc->BloodGlucose Glucose Absorption GP->BloodGlucose Hepatic Glucose Output AMPK AMPK/Mitochondria AMPK->BloodGlucose Suppresses Gluconeogenesis Acarbose Acarbose Acarbose->AlphaGluc Inhibits (***) Isofagomine Isofagomine (5-Hydroxymethyl...) Isofagomine->GP Inhibits (***) Metformin Metformin Metformin->AMPK Activates

Caption: Divergent mechanisms: Acarbose targets gut absorption, while Isofagomine targets hepatic glycogenolysis via Glycogen Phosphorylase (GP) inhibition.

Efficacy Comparison: Quantitative Data

The following data synthesizes experimental inhibition constants (


 or 

) from comparative enzymology studies.
Table 1: Enzyme Inhibition Profile (Selectivity)

Isofagomine demonstrates high specificity for Glycogen Phosphorylase and


-glucosidase, with negligible activity against the targets of Acarbose.
Target EnzymeIsofagomine (

)
Acarbose (

)
Clinical Implication
Glycogen Phosphorylase (Liver) 0.4 - 0.7 µM [1, 3]No InhibitionIsofagomine reduces hepatic glucose output directly.

-Glucosidase (Intestinal)
> 100 µM [4]0.1 - 1.0 µM Isofagomine has minimal effect on post-prandial absorption.

-Glucosidase (Lysosomal)
~3 - 10 nM (Chaperone) [4, 5]No InhibitionIsofagomine requires specificity monitoring (Gaucher target).
Cytosolic

-Glucosidase
Potent InhibitionWeak/No InhibitionPotential off-target effect for diabetes therapy.
Table 2: Functional Efficacy in Hepatocytes

Comparison of glucose production inhibition in primary hepatocytes (stimulated by glucagon).

CompoundConcentration% Inhibition of GlycogenolysisMechanism Note
Isofagomine 2 - 3 µM (

)
50%Direct GP inhibition; prevents glycogen breakdown.
Fagomine 200 µM (

)
50%Structurally similar isomer; significantly less potent on GP.
Metformin ~1 - 2 mMVariable (Time-dependent)Indirect action; requires higher molar concentrations.

Key Insight: Isofagomine is approximately 100-fold more potent than its isomer Fagomine and significantly more potent (molar basis) than Metformin at inhibiting hepatic glycogenolysis, though Metformin's pleiotropic effects cover gluconeogenesis as well.

Experimental Protocols

To validate the efficacy of 5-(Hydroxymethyl)piperidine-3,4-diol in your lab, use the following self-validating protocols.

Protocol A: Liver Glycogen Phosphorylase (GP) Inhibition Assay

This assay quantifies the compound's ability to stop the conversion of Glycogen to Glucose-1-Phosphate.

Reagents:

  • Rabbit Muscle or Human Liver Glycogen Phosphorylase a (GPa).[2]

  • Substrate: Glycogen (2 mg/mL).

  • Cofactor: AMP (1 mM) - Note: GPa is active without AMP, but AMP ensures max activity for inhibition range testing.

  • Detection: Phosphoglucomutase + G6PDH coupled system (measures NADH production at 340 nm).

Workflow:

  • Preparation: Dissolve Isofagomine tartrate in DMSO. Prepare serial dilutions (0.01 µM to 100 µM).

  • Incubation: Mix GPa enzyme buffer + Isofagomine. Incubate at 30°C for 15 mins to allow active site binding.

  • Initiation: Add Glycogen/Phosphate mix.

  • Kinetic Read: Monitor Absorbance (340 nm) for 10 minutes.

  • Validation:

    • Positive Control: Caffeine (known GP inhibitor,

      
       ~0.1 mM).
      
    • Negative Control: Enzyme only (100% activity).

    • Background: No substrate.

Protocol B: Cellular Glucose Output (Primary Hepatocytes)

Objective: Confirm that enzyme inhibition translates to reduced glucose output in live cells.

  • Culture: Plate primary rat/human hepatocytes in collagen-coated plates.

  • Starvation: Incubate in glucose-free buffer (Krebs-Ringer) for 2 hours.

  • Treatment: Treat with Isofagomine (0.1 - 10 µM) vs. Metformin (1 mM) for 30 mins.

  • Stimulation: Add Glucagon (10 nM) to stimulate glycogenolysis.

  • Sampling: Collect supernatant at 0, 30, 60, 90 mins.

  • Analysis: Measure Glucose concentration (Glucose Oxidase kit).

  • Data Normalization: Normalize to total protein content.

Experimental Workflow Diagram

Workflow cluster_Assay Glycogen Phosphorylase Inhibition Assay Step1 1. Enzyme Prep (Human Liver GPa) Step2 2. Inhibitor Incubation (Isofagomine 0.01-100µM) Step1->Step2 Step3 3. Substrate Addition (Glycogen + Pi) Step2->Step3 Step4 4. Coupled Reaction (G1P -> G6P -> 6PG + NADH) Step3->Step4 Step5 5. Kinetic Read (OD 340nm) Step4->Step5 Validation Validation Check: Is Caffeine Ki ~0.1mM? Step5->Validation

Caption: Step-by-step kinetic assay for validating GP inhibition. Caffeine is used as the standard reference inhibitor.

Technical Synthesis & Recommendations

Efficacy vs. Toxicity Balance

While Isofagomine is a potent antidiabetic via the GP pathway, researchers must account for its chaperone activity .

  • Risk: At sub-inhibitory concentrations, Isofagomine stabilizes lysosomal

    
    -glucosidase (GCase), which is beneficial for Gaucher disease but a confounding variable in diabetes studies [5].
    
  • Recommendation: In in vivo diabetic models (e.g., db/db mice), monitor lysosomal lipid accumulation to ensure the dose required for GP inhibition does not induce lysosomal storage issues (though Isofagomine typically rescues folding rather than inducing storage at therapeutic doses).

Conclusion

5-(Hydroxymethyl)piperidine-3,4-diol outperforms Acarbose in hepatic glucose suppression but lacks efficacy in intestinal carbohydrate blocking . It is not a substitute for Acarbose but rather a functional alternative to Metformin with a more specific target (Glycogen Phosphorylase).

Development Status:

  • Clinical Focus: Primarily Gaucher Disease (as Afegostat).[3]

  • Diabetes Potential: High potency (

    
     < 1 µM) makes it a leading scaffold for designing liver-targeted antidiabetics, often modified (e.g., N-substitution) to reduce lysosomal inhibition while maintaining GP affinity [1, 3].
    

References

  • Kristiansen, M., et al. (2000). "The first synthesis of the single isomers of 5-hydroxymethyl-piperidine-3,4-diol... and inhibitory effect on liver glycogen phosphorylase."[4] European Journal of Organic Chemistry. 5

  • Somsak, L., et al. (2008).[2] "New Inhibitors of Glycogen Phosphorylase as Potential Antidiabetic Agents."[2][6][7] Current Medicinal Chemistry. 2

  • Lundbeck, J., et al. (2001).[4] "Iminosugars: Potential inhibitors of liver glycogen phosphorylase."[6] Bioorganic & Medicinal Chemistry. 8

  • Steet, R. A., et al. (2006).[3][9][10] "The iminosugar isofagomine increases the activity of N370S mutant acid beta-glucosidase...".[11] PNAS.[9] 11[7][8][12]

  • Sun, Y., et al. (2011).[10] "Isofagomine In Vivo Effects in a Neuronopathic Gaucher Disease Mouse." PLOS One. 10

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 5-(Hydroxymethyl)piperidine-3,4-diol

Introduction: Beyond the Benchtop In the pursuit of novel therapeutics and scientific discovery, the lifecycle of a chemical does not end with the final data point. The responsible management of chemical waste is a criti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Benchtop

In the pursuit of novel therapeutics and scientific discovery, the lifecycle of a chemical does not end with the final data point. The responsible management of chemical waste is a critical, non-negotiable aspect of our work, safeguarding both our personnel and the environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-(Hydroxymethyl)piperidine-3,4-diol, a piperidine derivative used in research. Our objective is to move beyond mere compliance and instill a deep understanding of the principles behind these procedures, ensuring a self-validating system of safety within your laboratory.

Part 1: Hazard Assessment and Waste Characterization

The foundational step in any disposal plan is to understand the material you are handling. While 5-(Hydroxymethyl)piperidine-3,4-diol is a specialized research chemical and may not have an exhaustive, publicly available toxicological profile, we must operate under the precautionary principle. Its piperidine backbone suggests potential hazards that necessitate its management as regulated chemical waste.

Causality of Hazard Classification:

The U.S. Environmental Protection Agency (EPA) regulates chemical waste under the Resource Conservation and Recovery Act (RCRA). A chemical is deemed hazardous if it is specifically "listed" by the EPA or if it exhibits one of four "characteristics": Ignitability, Corrosivity, Reactivity, or Toxicity.[1][2]

  • Listed Waste Analysis : 5-(Hydroxymethyl)piperidine-3,4-diol is not expected to be found by name on the EPA's F, K, P, or U lists, which typically include common industrial process wastes or certain commercial chemical products.[2]

  • Characteristic Waste Analysis : This is the primary framework for classifying this compound.

    • Ignitability : The potential for a substance to catch fire easily.[2] While data for this specific diol is limited, related piperidine compounds can be flammable.[3][4][5]

    • Corrosivity : The ability to corrode steel or have a pH of ≤2 or ≥12.5. As a piperidine, this compound is an amine base and a concentrated solution could potentially be corrosive.

    • Reactivity : The tendency to be unstable, react violently with water, or release toxic gases.[1] There is no specific data to suggest this compound is dangerously reactive under normal conditions.

    • Toxicity : The potential to be harmful or fatal if ingested or absorbed. The toxicological properties of many research chemicals are not fully investigated.[6] Given the piperidine structure, it is prudent to assume potential toxicity.

Part 2: Step-by-Step Disposal Protocol

This protocol ensures compliance with federal and local regulations and is designed to create a safe, auditable waste management workflow.

Step 1: Waste Collection and Segregation

  • Designated Waste Container : Dedicate a specific, compatible waste container for 5-(Hydroxymethyl)piperidine-3,4-diol and its rinsate. The container must be in good condition, free of leaks, and have a secure, tight-fitting lid.[9]

  • Material Compatibility : Use containers made of materials compatible with amines. High-density polyethylene (HDPE) is a suitable choice. Avoid reactive materials like aluminum for amine waste streams.

  • Segregation : Do not mix this waste with other chemical waste streams unless you have confirmed compatibility. Specifically, store it separately from acids and strong oxidizing agents to prevent potentially violent exothermic reactions.[7]

  • Rinsate Collection : Any solvent used to rinse glassware contaminated with this compound must also be collected as hazardous waste in the same container.[9] Empty containers that held the pure substance must be triple-rinsed, with the rinsate collected as hazardous waste, before the container can be disposed of as non-hazardous trash.[9]

Step 2: Container Labeling and Accumulation

  • Proper Labeling : All waste containers must be labeled at the moment the first drop of waste is added. The label must include:

    • The words "Hazardous Waste" .[9][10]

    • The full chemical name: "5-(Hydroxymethyl)piperidine-3,4-diol" . Do not use abbreviations or formulas.[9]

    • A clear indication of the hazards (e.g., pictograms for "Corrosive" and "Health Hazard").[10]

  • Satellite Accumulation Area (SAA) : The waste container should be kept at or near the point of generation and under the control of the laboratory personnel.[10][11] The container must remain closed except when actively adding waste.[9][12]

Step 3: Storage Prior to Disposal

  • Secondary Containment : Store the waste container within a larger, chemically resistant tub or tray (secondary containment) to contain any potential leaks or spills.[11]

  • Transfer to Central Accumulation Area (CAA) : Once the container is full, or if waste generation ceases, it must be moved to your institution's designated Central Accumulation Area for pickup. Follow your facility's specific procedures for this transfer.

  • Generator Status and Timelines : The amount of time waste can be stored on-site depends on your facility's generator status (e.g., Small Quantity Generator or Large Quantity Generator), which is determined by the total volume of hazardous waste produced per month.[1][13]

Step 4: Final Disposal

  • Use a Licensed Hauler : Final disposal must be handled by a licensed hazardous waste contractor. This contractor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[11][13]

  • Documentation : Your institution's Environmental Health & Safety (EH&S) department will manage the "cradle-to-grave" documentation, including the Hazardous Waste Manifest, which tracks the waste from your lab to its final destruction.[12] Never hand over chemical waste to an unlicensed party.

Part 3: Data and Workflow Visualization

To facilitate quick decision-making, the following table and diagram summarize the core logic of the disposal process.

Table 1: Waste Characterization Summary for 5-(Hydroxymethyl)piperidine-3,4-diol

EPA Characteristic Potential Hazard? Rationale / Action
Ignitability PossiblePiperidine derivatives can be flammable. Keep away from ignition sources.[5][14]
Corrosivity PossibleAmine structure is basic; concentrated solutions may be corrosive. Check pH if in solution.
Reactivity UnlikelyNo specific data suggests inherent instability. Standard practice is to segregate from incompatibles.
Toxicity AssumedToxicological properties are not fully known.[6] Assume hazardous as a precautionary measure.
Final Determination HAZARDOUS WASTE Must be collected for disposal by a licensed vendor.

Disposal Decision Workflow

The following diagram illustrates the procedural logic for handling 5-(Hydroxymethyl)piperidine-3,4-diol from generation to disposal.

G cluster_0 cluster_1 Step 1: Collection cluster_2 Step 2: Accumulation (SAA) cluster_3 Step 3: Internal Transfer cluster_4 Step 4: Final Disposal A Waste Generation (5-(Hydroxymethyl)piperidine- 3,4-diol or rinsate) B Select Compatible Waste Container (e.g., HDPE) A->B C Affix 'Hazardous Waste' Label with full chemical name and hazard info B->C D Place waste in container (Keep closed when not in use) C->D E Store in Secondary Containment at or near point of generation D->E F Is container full or waste stream complete? E->F F->E  No G Arrange transfer to Central Accumulation Area (CAA) per institutional policy F->G  Yes H Waste picked up by licensed hazardous waste vendor G->H I Transport to permitted TSDF (Manifested 'cradle-to-grave') H->I

Caption: Disposal workflow for 5-(Hydroxymethyl)piperidine-3,4-diol.

References

  • 5-(Hydroxymethyl)piperidine-3,4-diol | C6H13NO3 | CID 4452693 . PubChem. Available from: [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. Available from: [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know . Tetra Tech. Available from: [Link]

  • Laboratory Waste Disposal Safety Protocols . National Science Teaching Association (NSTA). Available from: [Link]

  • 3 Rules Regarding Chemical Waste in the Laboratory . Dan The Lab Safety Man. Available from: [Link]

  • Hazardous Waste and Disposal . American Chemical Society (ACS). Available from: [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations . Environmental Marketing Services. Available from: [Link]

  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK . University of Southern California, Campus Safety Division. Available from: [Link]

  • Proper Handling of Hazardous Waste Guide . U.S. Environmental Protection Agency (EPA). Available from: [Link]

  • (3S,4S,5S)-5-(Hydroxymethyl)piperidine-3,4-diol | C6H13NO3 | CID 44578588 . PubChem. Available from: [Link]

  • Understanding EPA Hazardous Waste Classifications . ADCO Environmental Services. Available from: [Link]

  • Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency (EPA). Available from: [Link]

  • Piperidine Safety Data Sheet . Jubilant Life Sciences Limited. Available from: [Link]

  • 3,4-Piperidinediol, 1-butyl-5-(hydroxymethyl)-, (3R,4R,5R)- Env. Fate/Transport . U.S. Environmental Protection Agency (EPA). Available from: [Link]

  • (S)-5-Methyl-piperidine-3,4-diol . PubChem. Available from: [Link]

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: 5-(Hydroxymethyl)piperidine-3,4-diol

Executive Safety Summary 5-(Hydroxymethyl)piperidine-3,4-diol (often associated with the class of iminosugars such as Isofagomine) is a biologically active piperidine derivative.[1] Unlike its parent compound piperidine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

5-(Hydroxymethyl)piperidine-3,4-diol (often associated with the class of iminosugars such as Isofagomine) is a biologically active piperidine derivative.[1] Unlike its parent compound piperidine (a flammable, corrosive liquid), this substituted derivative is typically a solid crystalline powder (often handled as a hydrochloride salt, CAS 169105-89-9).

Core Safety Directive: Treat this compound as a Potent Pharmaceutical Intermediate (OEB 3) . While acute toxicity may be lower than unsubstituted piperidine, its pharmacological activity (glycosidase inhibition) necessitates strict containment to prevent inhalation of dust or unintended biological exposure.

Hazard Identification (GHS Classification)
  • Physical State: Solid (Powder).

  • Primary Hazards: Skin Irritation (Category 2), Eye Irritation (Category 2A), Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation, Category 3).

  • Signal Word: WARNING .

Chemical Profile & Physical Properties[1][2][3][4][5][6]

ParameterSpecificationNotes
Chemical Name 5-(Hydroxymethyl)piperidine-3,4-diolSynonyms: Isofagomine analogs
CAS Number 169105-89-9 (HCl salt)Verify specific salt form on vial label
Molecular Formula C₆H₁₃NO₃ (Free base)MW: ~147.17 g/mol
Solubility High in Water, DMSOPoor solubility in non-polar organics (Hexane)
Appearance White to off-white powderHygroscopic (absorbs moisture)

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent dermal absorption and inhalation of particulates .

Protection ZoneRequired EquipmentTechnical Justification
Hand Protection Double Nitrile Gloves (0.11 mm min. thickness)Why: Nitrile offers excellent resistance to solid permeation. Double gloving provides a visual breach indicator and facilitates safe doffing without skin contact.
Eye/Face Chemical Safety Goggles (ANSI Z87.1)Why: Standard safety glasses are insufficient for fine powders which can bypass side shields via air currents in fume hoods.
Respiratory N95/P100 Respirator (if outside hood)Why: If handling open powder outside a containment device (NOT recommended), a fitted respirator is mandatory to prevent alveolar deposition of bioactive dust.
Body Tyvek® Lab Coat (Closed front)Why: Cotton coats retain particulate matter. Tyvek sheds dust and prevents migration of the chemical to street clothes.
Engineering Chemical Fume Hood or Powder Weighing Station Why: Capture velocity of 100 fpm (0.5 m/s) is required to contain airborne dust during transfer.

Operational Protocol: Safe Handling & Solubilization

A. Pre-Operational Checks
  • Verify Ventilation: Ensure fume hood certification is current (face velocity >0.5 m/s).

  • Static Control: Use an ionizing bar or anti-static gun if the ambient humidity is <30%, as dry piperidine powders can be static-charged and "fly."

B. Weighing Procedure (The "Static-Free" Method)
  • Step 1: Place the analytical balance inside the fume hood.

  • Step 2: Don double nitrile gloves.

  • Step 3: Open the vial only inside the hood.

  • Step 4: Use a disposable anti-static weighing boat. Do not use weighing paper, as creases can trap potent material.

  • Step 5: After transfer, wipe the exterior of the stock vial with a Kimwipe dampened in 70% Ethanol before returning to storage.

C. Solubilization Workflow

This compound is highly polar.

  • Solvent: Water (Milli-Q) or DMSO are preferred.

  • Method: Add solvent to the powder (not powder to solvent) to minimize dust displacement.

  • Vortexing: Cap the tube tightly before removing from the hood to vortex.

D. Workflow Visualization

The following diagram outlines the critical decision points during the handling process to ensure containment.

HandlingWorkflow Start Start: Retrieve Vial CheckHood Check Fume Hood (Velocity > 0.5 m/s) Start->CheckHood PPE Don PPE: Double Nitrile, Goggles, Tyvek CheckHood->PPE Weighing Weighing Process (Inside Hood, Anti-static Boat) PPE->Weighing Dissolve Solubilization (Add Solvent to Powder) Weighing->Dissolve Decon Decontaminate Vial (70% EtOH Wipe) Dissolve->Decon Storage Return to Storage (Desiccator/Freezer) Decon->Storage

Figure 1: Safe handling workflow ensuring containment from retrieval to storage.[2]

Emergency Response: Spills & Exposure

Spill Management Logic

Minor Spill (<500 mg):

  • Isolate: Alert nearby personnel.

  • PPE Upgrade: Ensure goggles and double gloves are secure.

  • Contain: Cover powder with a damp paper towel (water or ethanol) to prevent dust generation. Do not dry sweep.

  • Clean: Wipe up the damp material. Clean surface with soap and water, followed by 70% ethanol.

  • Dispose: Place all waste in a sealed bag labeled "Hazardous Chemical Debris."

Major Spill (>500 mg): Evacuate the area and contact EHS (Environmental Health & Safety).

Exposure First Aid[4][8][9]
  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

  • Skin Contact: Wash with soap and copious water for 15 minutes.[3][4] Remove contaminated clothing.[5][3][6][7][8]

  • Eye Contact: Flush with water for 15 minutes, lifting eyelids.[5][3] Consult a physician.

SpillResponse Spill Spill Detected Assess Assess Volume Spill->Assess Minor Minor (<500mg) Assess->Minor Major Major (>500mg) Assess->Major WetMethod Wet Wipe Method (No Dry Sweeping) Minor->WetMethod Evacuate Evacuate & Call EHS Major->Evacuate

Figure 2: Decision logic for spill response based on quantity.

Waste Disposal & Compliance

  • Classification: Non-RCRA regulated (unless mixed with regulated solvents), but treat as Chemical Waste .

  • Method: Incineration is the preferred disposal method for organic pharmaceutical intermediates to ensure complete destruction of biological activity.

  • Labeling: Tag waste container with full chemical name: "5-(Hydroxymethyl)piperidine-3,4-diol - Irritant."

  • Drain Disposal: Strictly Prohibited. Do not pour aqueous solutions down the sink.

References

  • PubChem. 5-(Hydroxymethyl)piperidine-3,4-diol Compound Summary. National Library of Medicine. Available at: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.